6-Fluoroimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQYCXJSMFGDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569009 | |
| Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113501-27-2 | |
| Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Fluoroimidazo[1,2-b]pyridazine
Introduction: The Rising Prominence of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic and structural properties have positioned it as a cornerstone for the development of novel therapeutics targeting a wide array of diseases.[1][2] This fused bicyclic system, an isostere of purines, has been successfully incorporated into molecules exhibiting potent activity as kinase inhibitors, anticancer agents, and anti-infective compounds.[2][3] The introduction of a fluorine atom at the 6-position can significantly modulate the scaffold's physicochemical properties, including metabolic stability and receptor binding affinity, making 6-fluoroimidazo[1,2-b]pyridazine a particularly attractive starting point for drug discovery programs.
This guide provides a detailed technical overview of the synthetic routes to this compound and its key derivatives, with a focus on the underlying chemical principles and practical experimental considerations.
Core Synthesis: Construction of the this compound Heterocycle
The most prevalent and efficient method for constructing the imidazo[1,2-b]pyridazine core involves the condensation of a substituted 3-aminopyridazine with a suitable two-carbon electrophile, typically an α-haloketone or its equivalent.[4] This classical cyclization reaction forms the imidazole ring onto the pyridazine core in a regioselective manner.
Synthetic Workflow Overview
The overall strategy for accessing key this compound derivatives is a two-step process: first, the construction of the core heterocyclic system, followed by functionalization, such as bromination, to install a handle for further chemical elaboration.
Caption: General synthetic workflow for this compound and its C3-brominated derivative.
Mechanistic Insights: The Tschitschibabin Reaction Variant
The formation of the imidazo[1,2-b]pyridazine ring proceeds via a variation of the Tschitschibabin reaction. The process begins with the nucleophilic attack of the endocyclic pyridazine nitrogen (N1) onto the carbonyl carbon of the α-haloaldehyde. This is followed by an intramolecular SN2 reaction, where the exocyclic amino group displaces the halide, leading to the cyclized intermediate. Subsequent dehydration yields the aromatic imidazo[1,2-b]pyridazine core. The presence of a halogen on the pyridazine ring, such as fluorine, generally facilitates this reaction in good yield.[4]
Caption: Simplified mechanism for the formation of the imidazo[1,2-b]pyridazine core.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the core scaffold from commercially available starting materials.
Materials:
-
3-Amino-6-fluoropyridazine
-
Chloroacetaldehyde (50% wt. solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-amino-6-fluoropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add chloroacetaldehyde solution (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Key Functionalization: Electrophilic Bromination at C3
The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and susceptible to electrophilic substitution. Bromination at this position is a critical step for creating a versatile intermediate, 3-bromo-6-fluoroimidazo[1,2-b]pyridazine, which can be used in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce molecular diversity.[1][5]
Experimental Protocol: Synthesis of 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Add saturated aqueous sodium bicarbonate to neutralize the mixture.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid, 3-bromo-6-fluoroimidazo[1,2-b]pyridazine, is often of sufficient purity for subsequent steps, or can be further purified by recrystallization or column chromatography.
Data Summary: Reaction Parameters
| Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Typical Yield | Product |
| Core Cyclization | 3-Amino-6-fluoropyridazine | Chloroacetaldehyde, NaHCO₃ | Ethanol | 80 | 60-75% | This compound |
| C3-Bromination | This compound | N-Bromosuccinimide (NBS) | Acetonitrile | 0 | >90% | 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine |
Conclusion and Future Directions
The synthetic pathway outlined provides a reliable and scalable method for the production of this compound and its key C3-bromo derivative. This fluorinated scaffold is an invaluable platform for the development of new chemical entities in drug discovery. The 3-bromo intermediate, in particular, opens the door to extensive structure-activity relationship (SAR) studies through modern cross-coupling methodologies.[6] Future work in this area will likely focus on the development of more efficient, one-pot procedures and the exploration of C-H activation techniques to further streamline the functionalization of this important heterocyclic core.
References
-
Cho, Y.S., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, X., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Boutalaka, M., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]
-
Gudipati, R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents. Available at: [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. (2019). ResearchGate. Available at: [Link]
- Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. (2013). Google Patents.
-
Bavaro, T., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. Available at: [Link]
-
Iorkula, T.H., et al. (2020). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Tetrahedron Letters. Available at: [Link]
- Synthesis method of 6-chloroimidazo [1, 2-b ] pyridazine-3-carbonitrile. (n.d.). Google Patents.
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
An In-Depth Technical Guide to 6-Fluoroimidazo[1,2-b]pyridazine: A Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-b]pyridazine system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a purine isostere, it serves as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity[1]. This versatility has made it a cornerstone in the development of novel therapeutics, particularly in oncology and inflammatory diseases, where it has been primarily investigated for its kinase inhibition activity[1].
The introduction of a fluorine atom at the 6-position, yielding this compound, represents a strategic modification within the field of drug design. Fluorination is a well-established technique used to enhance key pharmacological properties. It can improve metabolic stability, increase binding affinity through favorable electronic interactions, and modulate lipophilicity to optimize pharmacokinetic profiles[2][3]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and therapeutic applications of this important molecule.
Chemical Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a fused imidazole and pyridazine ring system. The fluorine atom is attached to the pyridazine ring at the C6 position.
Caption: Chemical structure of this compound.
The molecule's properties are summarized in the table below. The presence of nitrogen atoms and the electronegative fluorine atom makes the molecule polar and capable of forming hydrogen bonds, which influences its solubility and interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 113501-27-2 | [4][5] |
| Molecular Formula | C₆H₄FN₃ | [3] |
| Molecular Weight | 137.11 g/mol | [3] |
| Exact Mass | 137.03892530 | |
| SMILES | FC1=NN2C=CN=C2C=C1 | |
| InChIKey | URQYCXJSMFGDRO-UHFFFAOYSA-N | |
| Physical Form | Solid | [6] |
| Storage | 2-8°C, inert atmosphere | [3][6] |
Synthesis and Reactivity
The synthesis of imidazo[1,2-b]pyridazines typically involves the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound. While a specific protocol for the 6-fluoro derivative is not detailed in the provided literature, a general and robust methodology can be adapted from the synthesis of its chloro-analogs[7].
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: first, the formation of the imidazo[1,2-b]pyridazine core via cyclocondensation, followed by potential functionalization.
Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazine derivatives.
Exemplary Experimental Protocol (Adapted from Chloro-Analog Synthesis)
This protocol describes the synthesis of a key intermediate, which can then be further modified.
Objective: To synthesize 2-(chloromethyl)-6-fluoroimidazo[1,2-b]pyridazine.
Materials:
-
3-Amino-6-fluoropyridazine
-
1,3-Dichloroacetone
-
1,2-Dimethoxyethane (DME)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Silica Gel
Procedure:
-
Reaction Setup: To a solution of 3-amino-6-fluoropyridazine (1 equiv) in DME, add 1,3-dichloroacetone (1.1 equiv)[7].
-
Cyclocondensation: Stir the reaction mixture and heat under reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction time can be up to 48 hours[7].
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Evaporate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in dichloromethane (e.g., 9:1 DCM:EtOAc), can be used to isolate the desired product[7].
-
Characterization: Confirm the structure of the obtained 2-(chloromethyl)-6-fluoroimidazo[1,2-b]pyridazine using spectroscopic methods (NMR, MS).
Causality: The choice of an α,α'-dihaloketone like 1,3-dichloroacetone provides two electrophilic centers. The initial reaction occurs between the exocyclic amino group of the pyridazine and one of the carbonyl-activated methylene carbons. This is followed by an intramolecular cyclization where the endocyclic nitrogen attacks the other methylene carbon, displacing the second halogen and forming the fused imidazole ring. Refluxing in a solvent like DME provides the necessary thermal energy to overcome the activation barrier for this condensation reaction.
Reactivity and Functionalization
The this compound core is amenable to further chemical modification, which is critical for structure-activity relationship (SAR) studies. The chlorine atom on the side chain (as synthesized above) is a good leaving group, readily substituted by various nucleophiles. Furthermore, the core itself can be functionalized. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce aryl or heteroaryl substituents at various positions on the ring system, enabling the synthesis of diverse compound libraries for biological screening[8][9].
Applications in Medicinal Chemistry and Drug Development
The imidazo[1,2-b]pyridazine scaffold is a validated pharmacophore for targeting kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and inflammatory conditions[1][2][10]. The structure's ability to selectively bind to the ATP-binding pocket of kinases makes it a powerful tool for developing targeted inhibitors[3].
Table 2: Therapeutic Targets of Imidazo[1,2-b]pyridazine Derivatives
| Target | Therapeutic Area | Rationale and Key Findings | Source(s) |
| PI3K/mTOR | Pulmonary Fibrosis, Cancer | Derivatives act as potent dual inhibitors of the PI3K/AKT/mTOR pathway, which drives fibrotic progression and tumor cell proliferation. | [10] |
| Tyk2 (JH2 Domain) | Autoimmune Diseases | Analogs were developed as highly potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, blocking downstream cytokine signaling (e.g., IL-12, IL-23, Type I IFN). | [2] |
| ALK | Non-Small Cell Lung Cancer | Macrocyclic derivatives were designed to overcome resistance to second-generation ALK tyrosine kinase inhibitors (TKIs), including the challenging G1202R mutation. | [11] |
| BTK | B-cell Malignancies | Covalent inhibitors based on this scaffold show potent and highly selective irreversible inhibition of Bruton's tyrosine kinase (BTK), leading to tumor regression in preclinical models. | [12] |
Expert Insight: The fluorine at the C6 position is not merely a passive substituent. Its strong electron-withdrawing nature can modulate the pKa of the heterocyclic nitrogens, influencing how the molecule interacts with amino acid residues in a kinase active site. Furthermore, replacing a C-H bond with a C-F bond often blocks sites of metabolic oxidation, thereby increasing the compound's half-life and overall drug exposure in vivo[2][3]. This is a critical consideration in transforming a potent in vitro "hit" into a viable clinical candidate.
Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of this compound. Based on the parent structure and related analogs, the following spectral features are expected[7][13]:
-
¹H NMR: The spectrum would display signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the fused ring system would appear as doublets or multiplets, with coupling constants characteristic of their positions. For the parent 6-fluoro compound, one would expect signals for H-2, H-3, H-7, and H-8.
-
¹³C NMR: The spectrum would show six distinct signals for the carbon atoms of the bicyclic core. The carbon atom attached to the fluorine (C-6) would exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatic systems.
-
Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 138.05, corresponding to the molecular formula C₆H₅FN₃⁺.
Conclusion
This compound is a highly valuable heterocyclic building block for modern drug discovery. Its rigid, planar structure provides a foundation for constructing potent and selective inhibitors, particularly for the kinase family of enzymes. The strategic incorporation of a fluorine atom enhances its drug-like properties, addressing potential metabolic liabilities and improving pharmacokinetic performance. The well-established synthetic routes and the potential for diverse functionalization ensure that the imidazo[1,2-b]pyridazine scaffold will continue to be a source of novel clinical candidates for treating a wide range of human diseases.
References
-
Wang, Y., et al. (2023). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
-
Korenev, G., Nawrozkij, M. B., & Ivanov, R. A. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules.
-
Li, J., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters.
-
Zhang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
-
1st Scientific LLC. This compound.
-
MySkinRecipes. This compound.
-
ChemicalBook. 6-FLUORO-IMIDAZO[1,2-B]PYRIDAZINE.
-
ChemicalBook. 6-CHLORO-2-(4-FLUOROPHENYL)IMIDAZO[1,2-B]PYRIDAZINE.
-
ChemicalBook. Imidazo[1,2-b]pyridazine(766-55-2) 1H NMR spectrum.
-
Gellis, A., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank.
-
Kumar, P. S., et al. (2018). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.
-
PubChem. Imidazo(1,2-b)pyridazine.
-
PubChem. Imidazo(1,2-b)pyridazine, 6-chloro-.
-
Black, D. S., et al. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate.
-
Kumar, D., & Kumar, R. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
-
Sigma-Aldrich. 6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine.
-
Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information.
-
Echemi. This compound.
-
Wikipedia. Imidazopyridazine.
-
Wikipedia. Pyridazine.
-
ChemNet. 6-FLUORO-IMIDAZO[1,2-B]PYRIDAZINE.
-
Stefani, H. A., & G-Man, Z. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect.
-
Shingare, M. S., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents.
-
Bicu, E., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules.
-
Chem-Impex. 6-Chloroimidazo[1,2-b]pyridazine.
-
Al-Soud, Y. A., et al. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules.
-
Google Patents. (2018). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 6-FLUORO-IMIDAZO[1,2-B]PYRIDAZINE | 113501-27-2 [chemicalbook.com]
- 5. 6-FLUORO-IMIDAZO[1,2-B]PYRIDAZINE | 113501-27-2 [chemnet.com]
- 6. 6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine | 928337-00-2 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-b]pyridazine(766-55-2) 1H NMR spectrum [chemicalbook.com]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purines, the fundamental components of nucleic acids, provides a unique framework for designing molecules that can interact with a wide array of biological targets.[2] This guide delves into the discovery, history, and evolving synthetic strategies of imidazo[1,2-b]pyridazine derivatives, offering a comprehensive overview of their journey from chemical curiosities to potent therapeutic agents. A significant turning point in the history of this scaffold was the FDA approval of ponatinib in 2012, a potent tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia, which contains the imidazo[1,2-b]pyridazine core.[2][3] This event catalyzed a surge of interest in this heterocyclic system, leading to the exploration of its potential in a multitude of therapeutic areas.[1][4]
The Genesis of a Scaffold: Early Discoveries and Synthetic Foundations
The exploration of the imidazo[1,2-b]pyridazine ring system dates back to the mid-20th century, with initial studies focusing on the fundamental synthesis and characterization of this novel heterocyclic family. A comprehensive review of the medicinal chemistry of this framework covers developments from 1966 onwards.[4]
Foundational Synthetic Strategy: The Condensation Reaction
The classical and still widely employed method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine and an α-haloketone.[5] This straightforward approach allows for the introduction of diverse substituents at the 2- and 3-positions of the resulting bicyclic system.
A critical consideration in this synthesis is the nucleophilicity of the nitrogen atoms in the 3-aminopyridazine starting material. The ring nitrogen that is not adjacent to the amino group is the most nucleophilic.[5] Consequently, alkylation by the α-haloketone occurs preferentially at this site, facilitating the desired intramolecular cyclization. The presence of a halogen on the pyridazine ring has been shown to improve the yield of the bicyclic product.[5]
Modern Synthetic Approaches: Expanding the Chemical Space
While the classical condensation reaction remains a cornerstone, the demand for more complex and diverse imidazo[1,2-b]pyridazine derivatives has driven the development of more sophisticated synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the imidazo[1,2-b]pyridazine core.[2][6]
These advanced techniques, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, enable the introduction of a wide range of substituents at various positions of the scaffold, which is crucial for optimizing the pharmacological properties of the resulting compounds.[6]
Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling for the Synthesis of 6-Amino-Imidazo[1,2-b]pyridazine Derivatives
This protocol describes a general procedure for the synthesis of 6-amino-substituted imidazo[1,2-b]pyridazine derivatives, a common structural motif in potent kinase inhibitors.[7]
Materials:
-
6-Chloro-imidazo[1,2-b]pyridazine derivative
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry reaction vessel, add the 6-chloro-imidazo[1,2-b]pyridazine derivative (1.0 eq), the amine (1.2 eq), cesium carbonate (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-imidazo[1,2-b]pyridazine derivative.
Caption: Workflow for Palladium-Catalyzed Amination.
A Scaffold of Diverse Biological Activities
The imidazo[1,2-b]pyridazine scaffold has demonstrated a remarkable range of pharmacological activities, making it a highly attractive starting point for drug discovery programs.[1][4]
| Biological Activity | Key Molecular Targets | Therapeutic Area |
| Anticancer | Kinases (e.g., Tyk2, IKKβ, c-Met, VEGFR2, ALK, CDK12/13)[7][8][9][10][11] | Oncology |
| Anti-inflammatory | Kinases (e.g., IKKβ)[8] | Inflammation & Immunology |
| Antiviral | Picornaviruses[12] | Infectious Diseases |
| Antiparasitic | Plasmodium falciparum kinases[12] | Infectious Diseases |
| Neurodegenerative Diseases | β-Amyloid plaques[5] | Neurology |
| Antitubercular | Mycobacterium tuberculosis | Infectious Diseases |
The Kinase Inhibitor Powerhouse
A significant portion of the research on imidazo[1,2-b]pyridazines has focused on their potential as kinase inhibitors.[6] The scaffold serves as an excellent ATP-competitive hinge-binding motif, a key interaction for inhibiting kinase activity.
Tyrosine Kinase 2 (Tyk2) Inhibition: Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of Tyk2, a member of the Janus kinase (JAK) family.[7] Tyk2 is a promising target for the treatment of autoimmune and inflammatory disorders.[7] Structure-based design has led to the identification of compounds with nanomolar potency and excellent selectivity over other JAK family members.[7]
Inhibitor of Kappa B Kinase Beta (IKKβ) Inhibition: High-throughput screening identified imidazo[1,2-b]pyridazine derivatives as inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway, which is implicated in inflammatory responses.[8] Optimization of substituents at the 3- and 6-positions of the scaffold led to increased inhibitory activity against IKKβ and cellular TNFα production.[8]
Dual c-Met and VEGFR2 Inhibition: To address the complexity of cancer, researchers have designed dual inhibitors targeting multiple signaling pathways. Imidazo[1,2-b]pyridazine derivatives have been successfully developed as potent inhibitors of both c-Met and VEGFR2, two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[9]
Caption: Imidazo[1,2-b]pyridazine Kinase Inhibition.
Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity
Systematic modifications of the imidazo[1,2-b]pyridazine scaffold have provided valuable insights into the structure-activity relationships (SAR) that govern their biological activity.
-
2-Position: Substituents at the 2-position often play a crucial role in determining the potency and selectivity of the compounds. For amyloid plaque binding agents, a 2-(4'-dimethylaminophenyl) group was found to be important for high affinity.[5]
-
3-Position: The 3-position is another key site for modification. In IKKβ inhibitors, optimization at this position significantly enhanced inhibitory activity.[8]
-
6-Position: The 6-position is frequently utilized for introducing substituents that can modulate pharmacokinetic properties and target engagement. For instance, the introduction of an amino group at this position is a common feature in many kinase inhibitors.[7] The nature of this amino substituent can dramatically affect metabolic stability.[7]
Conclusion: A Scaffold with a Bright Future
The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a versatile and valuable platform in drug discovery. Its rich history, coupled with the continuous development of innovative synthetic methodologies, has enabled the creation of a diverse chemical space with a wide range of pharmacological applications. From potent kinase inhibitors for oncology and inflammation to promising agents for neurodegenerative and infectious diseases, the imidazo[1,2-b]pyridazine core continues to be a source of novel therapeutic candidates. The ongoing exploration of this privileged scaffold is poised to deliver the next generation of medicines to address unmet medical needs.
References
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Sharma, R., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry.
- Various Authors. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
- Wang, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2096-2103.
- Various Authors. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Kim, H., et al. (2020). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8347-8364.
- Various Authors. (2021). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118.
- Various Authors. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. PMC - NIH.
- Kumar, A., et al. (2020). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.
- Matsumoto, S., et al. (2013). Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7855-7871.
- Li, Y., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 288, 117378.
- Zhang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. European Journal of Medicinal Chemistry, 254, 115367.
- Wikipedia contributors. (2023). Imidazopyridazine. Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
spectroscopic data for 6-Fluoroimidazo[1,2-b]pyridazine NMR HPLC LC-MS
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoroimidazo[1,2-b]pyridazine
Prepared by: Gemini, Senior Application Scientist
Foreword: Charting the Analytical Landscape for Novel Heterocycles
In the landscape of drug discovery and development, the structural and analytical characterization of novel chemical entities is the bedrock upon which all subsequent pharmacological and toxicological evaluation is built. The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system, appearing in compounds with a wide range of biological activities. The introduction of a fluorine atom, as in this compound, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a compound of significant interest for medicinal chemists.
This guide provides a comprehensive, field-proven framework for the analytical characterization of this compound using the cornerstone techniques of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). As direct experimental data for this specific molecule is not widely published, this document serves as both a predictive guide and a methodological blueprint. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices, thereby ensuring robust and reliable data generation. Our approach is grounded in the principles of scientific integrity, with every protocol designed as a self-validating system in accordance with established regulatory expectations.
Section 1: Unambiguous Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[1][2] It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, is essential for unambiguous structural confirmation.
The Foundational Principles of NMR
NMR spectroscopy relies on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F.[3] When placed in a strong external magnetic field, these nuclei can exist in different spin states. By applying radiofrequency pulses, we can induce transitions between these states. The specific frequency at which a nucleus resonates (its chemical shift) is highly sensitive to its local electronic environment, providing a unique fingerprint for each atom in the molecule. Furthermore, interactions between neighboring nuclei (spin-spin coupling) cause signals to split, revealing valuable information about molecular connectivity.
Predicted NMR Spectroscopic Data for this compound
The following data are predicted based on the known effects of a fluorine substituent on an aromatic system and analysis of the parent imidazo[1,2-b]pyridazine scaffold. The fluorine atom at the C6 position is expected to exert a strong electron-withdrawing effect and participate in through-bond and through-space coupling.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data (in DMSO-d₆)
| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (ppm), ¹³C-¹⁹F Coupling (J, Hz) | Predicted ¹⁹F Chemical Shift (ppm) |
| H-2 | ~8.40, d, J ≈ 1.5 Hz | ~118.0 | - |
| H-3 | ~7.95, d, J ≈ 1.5 Hz | ~117.5 | - |
| H-7 | ~8.65, dd, J(H-F) ≈ 9.0 Hz, J(H-H) ≈ 4.5 Hz | ~126.0, d, J(C-F) ≈ 25 Hz | - |
| H-8 | ~7.40, dd, J(H-F) ≈ 4.0 Hz, J(H-H) ≈ 9.5 Hz | ~110.0, d, J(C-F) ≈ 10 Hz | - |
| F-6 | - | ~155.0, d, J(C-F) ≈ 240 Hz | ~-120 to -140 |
| C-2 | - | ~118.0 | - |
| C-3 | - | ~117.5 | - |
| C-6 | - | ~155.0, d, J(C-F) ≈ 240 Hz | - |
| C-7 | - | ~126.0, d, J(C-F) ≈ 25 Hz | - |
| C-8 | - | ~110.0, d, J(C-F) ≈ 10 Hz | - |
| C-9a | - | ~140.0, d, J(C-F) ≈ 15 Hz | - |
Note: Chemical shifts are referenced to residual solvent signals. ¹⁹F NMR shifts are referenced relative to CFCl₃. These are estimations and actual experimental values may vary.
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, comprehensive NMR data suitable for full structural assignment and purity verification.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the ¹H, ¹³C, and ¹⁹F probes according to the manufacturer's standard procedures.
-
Shim the magnetic field on the sample to achieve optimal homogeneity, using the deuterium lock signal.
-
-
Data Acquisition Workflow:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio (typically 16-64 scans).
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is often done with proton decoupling to simplify the spectrum to singlets or to show only F-F couplings if applicable.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons (e.g., confirming the H-7/H-8 relationship).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular framework.
-
Caption: NMR Data Acquisition and Analysis Workflow.
Section 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of small molecule drug candidates.[4][5] A robust, validated HPLC method is required to separate the main compound from any potential impurities, such as starting materials, by-products, or degradants.
Core Principles of Reversed-Phase HPLC
Reversed-Phase HPLC (RP-HPLC) is the most common mode of separation in the pharmaceutical industry.[6] The principle involves a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).[7] Components of a sample are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.
HPLC Method Development Strategy
For a polar heterocyclic compound like this compound, a systematic approach to method development is crucial.
-
Column Selection: A C18 column is the standard starting point due to its versatility.[8] A high-purity silica base with end-capping is recommended to minimize peak tailing for this potentially basic compound.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is often preferred over methanol as it provides lower viscosity (leading to lower backpressure) and better UV transparency.
-
Aqueous Phase & Buffer: The use of a buffer is critical to control the ionization state of the analyte and ensure reproducible retention times. For compatibility with mass spectrometry, a volatile buffer like ammonium formate or ammonium acetate at a concentration of 10-20 mM is ideal. The pH should be controlled to be at least 1-2 units away from the analyte's pKa to ensure a single ionic form.
-
-
Detection: A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths simultaneously, which is useful for peak purity assessment and identifying the optimal wavelength for quantification.
-
Elution Mode: A gradient elution (where the proportion of organic solvent is increased over time) is the most effective strategy for separating compounds with a range of polarities and for cleaning the column after each injection.
Caption: HPLC Method Development Workflow.
Protocol for HPLC Purity Analysis
This protocol is designed for implementation within a regulated environment, incorporating system suitability checks to ensure data integrity.[9][10]
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas before use.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Prepare a working solution for analysis at ~0.1 mg/mL by diluting the stock solution.
-
-
Chromatographic Conditions:
-
Column: C18, 100 x 4.6 mm, 2.7 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: PDA at 254 nm (or optimal wavelength determined from UV spectrum).
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
-
System Suitability Test (SST):
-
Analysis Sequence:
-
Run a blank (diluent) injection first to ensure no carryover.
-
Perform the SST injections.
-
Inject the sample solution in duplicate.
-
Calculate the purity by area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Section 3: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capability of mass spectrometry.[13][14] It is the gold standard for confirming the identity of a compound by providing its molecular weight.
Fundamentals of LC-MS
In LC-MS, the eluent from the HPLC column is directed into an ionization source (e.g., Electrospray Ionization - ESI), which generates gas-phase ions from the analyte molecules. These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[15] ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for molecular weight determination.
Expected LC-MS Data for this compound
-
Chemical Formula: C₆H₄FN₃
-
Monoisotopic Mass: 137.04 Da
-
Expected Ion (ESI+): [M+H]⁺
-
Predicted m/z: 138.05 (for the [¹²C₆¹H₅¹⁹F¹⁴N₃]⁺ ion)
A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, can measure this mass with high accuracy (typically <5 ppm error), providing strong evidence for the elemental composition.
Protocol for LC-MS Analysis
This protocol is designed for rapid identity confirmation.
-
LC Method: The HPLC method described in Section 2.3 is directly transferable, as it already uses an MS-compatible mobile phase (Ammonium Formate).
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: ~3.5 kV.
-
Gas Flow (Drying/Nebulizer): Optimize for stable spray.
-
Source Temperature: Optimize for desolvation (e.g., 300-350 °C).
-
-
Analysis Workflow:
-
Infuse a standard solution directly to optimize MS parameters.
-
Inject the sample onto the LC-MS system.
-
Extract the ion chromatogram for the predicted m/z of 138.05.
-
Verify that a peak appears at the expected retention time.
-
Examine the mass spectrum of the peak to confirm the presence of the [M+H]⁺ ion with the correct mass.
-
Caption: LC-MS Workflow for Identity Confirmation.
References
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
Pharma Focus Asia. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Retrieved from [Link]
-
LCGC International. (2023, October 1). Good Laboratory Practice: An Overview for the Analytical Chemist. Retrieved from [Link]
-
Spectroscopy Online. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Retrieved from [Link]
-
Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]
-
Remedy Publications LLC. (2021, August 24). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Retrieved from [Link]
-
LCGC Europe. (2014, August 22). The Role of LC–MS - in Drug Discovery. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
Tantillo, D. J., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Preprints.org. (2025, June 30). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Retrieved from [Link]
-
Wiley-VCH. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
YouTube. (2022, March 3). The Principle of HPLC and Its application in Pharmaceutical Analysis. Retrieved from [Link]
-
SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Retrieved from [Link]
-
ResearchGate. (n.d.). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Retrieved from [Link]
-
PQE Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
Pharma Guideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Royal Society of Chemistry: Education. (2008, February 29). Good lab practice. Retrieved from [Link]
-
KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]
-
Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ijrpr. (n.d.). HPLC Method Development and Validation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
LinkedIn. (2025, July 22). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
PubMed. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
University of East Anglia. (2024, November 1). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
-
University of St Andrews. (2024, October 28). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
Sources
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. longdom.org [longdom.org]
- 4. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. bioagilytix.com [bioagilytix.com]
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 6-Fluoroimidazo[1,2-b]pyridazine: Properties, Synthesis, and Applications in Drug Discovery
The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Heterocyclic compounds form the bedrock of medicinal chemistry, with certain scaffolds demonstrating exceptional versatility and biological relevance. The imidazo[1,2-b]pyridazine system, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets.[1] Its rigid framework and defined geometry make it an ideal platform for constructing potent and selective inhibitors of various enzymes, particularly kinases.[2]
This guide focuses on a specific, yet highly significant, derivative: This compound . The introduction of a fluorine atom at the 6-position is a strategic choice in drug design. Fluorine's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon while also participating in hydrogen bonding—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and reactivity of this compound, grounded in field-proven insights and methodologies.
Molecular and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design.
Core Molecular Data
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 113501-27-2 | [4][5] |
| Molecular Formula | C₆H₄FN₃ | [3][4] |
| Molecular Weight | 137.11 g/mol | [3][5] |
| Exact Mass | 137.03892530 Da | [5] |
| SMILES | FC1=NN2C=CN=C2C=C1 | [4] |
| InChI Key | URQYCXJSMFGDRO-UHFFFAOYSA-N | [5] |
| Physical Form | Solid (predicted) | |
| Storage | 2-8°C, inert atmosphere | [3] |
Structure
The structure of this compound, with standard IUPAC numbering, is critical for interpreting spectral data and understanding its reactivity.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Step 1 (Amination): The reaction of 3,6-difluoropyridazine with ammonia proceeds via nucleophilic aromatic substitution (SNAAr). The fluorine atoms are good leaving groups, and the electron-withdrawing nature of the pyridazine ring activates them towards substitution. This step is crucial for installing the amine group necessary for the subsequent cyclization.
-
Step 2 (Cyclization): The condensation with chloroacetaldehyde is a classic method for constructing the imidazole ring. The amino group of the pyridazine acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate then undergoes an intramolecular cyclization, with the second nitrogen of the pyridazine ring displacing the chloride to form the fused bicyclic system. Heating is required to drive the reaction to completion.
Chemical Reactivity
The reactivity of the this compound ring is governed by the electron distribution of the bicyclic system and the influence of the fluorine substituent.
-
Electrophilic Substitution: The imidazole part of the scaffold is generally more electron-rich than the pyridazine part, making it more susceptible to electrophilic attack. The most likely position for substitution (e.g., halogenation, nitration) is C3. [6]* Nucleophilic Substitution: The fluorine atom at C6 is on an electron-deficient pyridazine ring and can be displaced by strong nucleophiles, although it is less reactive as a leaving group than chlorine or bromine.
-
Metal-Catalyzed Cross-Coupling: The 6-position is analogous to the reactive site in 6-chloroimidazo[1,2-b]pyridazine, which readily undergoes Suzuki and other palladium-catalyzed cross-coupling reactions. [2][7]This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for generating diverse chemical libraries for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. While specific spectra for this exact molecule are not publicly available, its expected spectroscopic signature can be reliably predicted based on its structure and data from close analogs. [6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be clean, showing four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the imidazole ring (H2, H3) and the pyridazine ring (H7, H8) will appear as doublets or doublets of doublets, with coupling constants characteristic of their positions. The fluorine at C6 will introduce additional coupling (J-HF) to the adjacent protons, most notably H7.
-
¹³C NMR: The carbon spectrum will show six signals for the six unique carbon atoms in the molecule. The carbon directly attached to the fluorine (C6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive diagnostic peak.
-
¹⁹F NMR: A single resonance is expected, and its chemical shift will be indicative of the fluorine's electronic environment.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 138.0462, corresponding to the formula C₆H₅FN₃⁺.
Role and Applications in Drug Discovery
The this compound scaffold is a valuable building block for the development of targeted therapies. Its utility stems from its ability to serve as a bioisostere for purine and to present substituents in a well-defined three-dimensional space for optimal interaction with protein targets. [1] The primary application lies in the design of kinase inhibitors . [9][10]Kinases play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer and chronic inflammation. The imidazo[1,2-b]pyridazine core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
Caption: Role of the scaffold in a typical drug discovery workflow.
The fluorine at the 6-position is particularly advantageous:
-
Metabolic Blocking: It can block a potential site of metabolism (e.g., oxidation), increasing the compound's half-life.
-
Enhanced Binding: The electronegative fluorine can act as a hydrogen bond acceptor, forming favorable interactions with amino acid residues in the target's active site. [11]3. Modulation of pKa: It can fine-tune the basicity of the ring system, which in turn influences solubility and cell permeability.
Derivatives of the imidazo[1,2-b]pyridazine core have been successfully developed as inhibitors for targets such as Tyk2, CDK12/13, and others, underscoring the scaffold's therapeutic potential. [9][10]
Experimental Protocols
The following protocols are provided as self-validating systems for researchers.
Protocol: Synthesis of this compound
This protocol is adapted from methodologies for related chloro-derivatives. 1. Amination: To a solution of 3-amino-6-fluoropyridazine (1.0 eq) in a suitable solvent like 1,2-dimethoxyethane (DME), add an aqueous solution of chloroacetaldehyde (1.1 eq, 50% w/w). 2. Cyclization: Heat the reaction mixture under reflux (e.g., 90-100 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). 3. Work-up: Upon completion, cool the mixture to room temperature. Evaporate the solvent under reduced pressure. 4. Purification: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. 5. Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product. 6. Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol: Determination of Thermodynamic Solubility
-
Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the excess solid. Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Validation: The presence of solid compound at the end of the equilibration period confirms that a saturated solution was achieved.
Conclusion
This compound is more than just another heterocycle; it is a strategically designed building block for modern drug discovery. Its robust synthesis, predictable reactivity, and favorable physicochemical properties make it an attractive starting point for developing targeted therapeutics. The fluorine substituent provides a powerful lever for medicinal chemists to fine-tune molecular properties, enhancing binding affinity and improving metabolic stability. As our understanding of disease biology deepens, scaffolds like this compound will continue to be instrumental in the creation of the next generation of precision medicines.
References
-
MySkinRecipes. This compound. Available from: [Link]
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]
-
PMC (PubMed Central). The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]
-
MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023. Available from: [Link]
-
TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Available from: [Link]
-
PubChem, National Institutes of Health. Imidazo(1,2-b)pyridazine. Available from: [Link]
-
ResearchGate. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Available from: [Link]
-
ResearchGate. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Available from: [Link]
-
ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Available from: [Link]
-
PubChem, National Institutes of Health. 6-Fluoro-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine. Available from: [Link]
-
Royal Society of Chemistry. Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Available from: [Link]
-
PMC (PubMed Central). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Available from: [Link]
-
Semantic Scholar. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]
-
PubMed. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. Available from: [Link]
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]
-
ResearchGate. 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine. Available from: [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]
-
NIH (National Institutes of Health). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available from: [Link]
-
PubChem, National Institutes of Health. Imidazo(1,2-b)pyridazine, 6-chloro-. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. 1stsci.com [1stsci.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-b]pyridazine(766-55-2) 1H NMR spectrum [chemicalbook.com]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Fluoroimidazo[1,2-b]pyridazine (CAS 113501-27-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoroimidazo[1,2-b]pyridazine, identified by the CAS number 113501-27-2, is a fluorinated heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique scaffold, combining an imidazole and a pyridazine ring, serves as a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and commercial availability, with a particular focus on its role in the development of novel kinase inhibitors.
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with various biological targets. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles of its derivatives.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 113501-27-2 | [2][3] |
| Molecular Formula | C₆H₄FN₃ | [2][3] |
| Molecular Weight | 137.11 g/mol | [2][3] |
| IUPAC Name | This compound | [4] |
| SMILES | FC1=NN2C=CN=C2C=C1 | [4] |
| InChI Key | URQYCXJSMFGDRO-UHFFFAOYSA-N | [2] |
| Appearance | Solid (form may vary by supplier) | [5] |
| Purity | Typically >95% | [4][6] |
| Storage | 2-8°C, inert atmosphere | [7] |
| Solubility | Data not readily available; likely soluble in organic solvents like DMSO and DMF. Poor solubility in aqueous media has been noted for related compounds.[5] | N/A |
| Melting Point | Not explicitly reported for this specific compound. Related compound 6-chloroimidazo[1,2-b]pyridazine has a melting point of 114-116°C.[8] | N/A |
| Boiling Point | Data not available. | N/A |
| pKa | Data not readily available. The pKa of the parent pyridazine is a relevant reference point for understanding its basicity. | N/A |
Synthesis of this compound
The synthesis of the imidazo[1,2-b]pyridazine scaffold typically involves the cyclocondensation of a 3-amino-6-halopyridazine with an α-haloketone or its equivalent. While a specific, detailed protocol for this compound is not extensively published, a representative synthesis can be constructed based on established methodologies for analogous compounds.[5] The following protocol outlines a plausible and self-validating approach.
Representative Synthetic Protocol
This protocol is based on the general synthesis of imidazo[1,2-b]pyridazines. The key starting material is 3-amino-6-fluoropyridazine.
Step 1: Synthesis of 3-amino-6-fluoropyridazine
3-Amino-6-fluoropyridazine can be prepared from 3,6-difluoropyridazine by reaction with aqueous ammonia at elevated temperatures.[6]
Step 2: Cyclocondensation to form this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-6-fluoropyridazine (1 equivalent) in a suitable solvent such as ethanol or 1,2-dimethoxyethane (DME).
-
Reagent Addition: To the solution, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for several hours (typically 5-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
Synthetic Workflow Diagram```dot
Sources
- 1. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. echemi.com [echemi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. 1stsci.com [1stsci.com]
- 7. This compound [myskinrecipes.com]
- 8. 6-Chloroimidazo[1,2-b]pyridazine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Characterization of C6H4FN3 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of C6H4FN3 Isomers in Medicinal Chemistry
The molecular formula C6H4FN3 represents a diverse landscape of constitutional isomers, each with unique physicochemical properties and potential biological activities. The incorporation of a fluorine atom and a nitrogen-rich functional group onto a benzene ring creates a scaffold with significant relevance in drug discovery and materials science. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrogen-containing moieties, which can range from azides to components of heterocyclic rings like triazoles, are crucial for establishing key interactions with biological macromolecules.
This guide will systematically explore the major classes of C6H4FN3 isomers, providing a detailed analysis of their synthesis and characterization. The primary isomer classes covered are:
-
Fluorophenyl Azides: Versatile intermediates in organic synthesis, particularly in "click chemistry" for the formation of triazoles, and as photoaffinity labels for studying biological interactions.
-
Aminofluorobenzonitriles: Important building blocks for the synthesis of a wide range of heterocyclic compounds with diverse pharmacological activities.
-
Fluorobenzotriazoles: A class of heterocyclic compounds with demonstrated applications in medicinal chemistry, including their role as microtubule-destabilizing agents.
Understanding the distinct properties of each isomer is paramount for their effective application. Isomerism can lead to vastly different pharmacological and toxicological profiles, making precise characterization a critical step in the research and development pipeline.
Isomer Class 1: Fluorophenyl Azides (C6H4FN3)
Fluorophenyl azides are key synthetic intermediates, valued for the reactive azide group which can undergo a variety of transformations, most notably the 1,3-dipolar cycloaddition with alkynes to form triazoles. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) significantly influences the electronic properties and reactivity of the molecule.
Synthesis of Fluorophenyl Azides
A common and effective method for the synthesis of fluorophenyl azides involves the diazotization of the corresponding fluoroaniline, followed by treatment with sodium azide.
General Protocol for the Synthesis of Fluorophenyl Azides:
-
Diazotization: Dissolve the starting fluoroaniline (e.g., 2-fluoroaniline, 3-fluoroaniline, or 4-fluoroaniline) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Nitrosation: Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Azidation: In a separate flask, dissolve sodium azide in water and cool to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram of the Synthetic Workflow for Fluorophenyl Azides:
Caption: General synthesis of fluorophenyl azides.
Characterization Data for Fluorophenyl Azides
The following table summarizes key characterization data for the positional isomers of fluorophenyl azide.
| Isomer | Molecular Weight ( g/mol ) | Physical State | Key Spectroscopic Data (Expected) |
| 2-Fluorophenyl azide | 137.11 | - | IR (cm⁻¹): ~2100 (azide stretch). ¹H NMR (CDCl₃, δ): Aromatic protons in the range of 7.0-7.5 ppm. ¹³C NMR (CDCl₃, δ): Aromatic carbons, with the carbon attached to fluorine showing a large ¹JCF coupling constant. |
| 3-Fluorophenyl azide | 137.11 | - | IR (cm⁻¹): ~2100 (azide stretch). ¹H NMR (CDCl₃, δ): Aromatic protons in the range of 6.8-7.4 ppm. ¹³C NMR (CDCl₃, δ): Aromatic carbons, with characteristic C-F couplings. |
| 4-Fluorophenyl azide | 137.11[1] | - | IR (cm⁻¹): ~2100 (azide stretch). ¹H NMR (CDCl₃, δ): Aromatic protons exhibiting AA'BB' coupling pattern. ¹³C NMR (CDCl₃, δ): Aromatic carbons with distinct chemical shifts due to symmetry. |
Isomer Class 2: Aminofluorobenzonitriles (C6H4FN3)
Aminofluorobenzonitriles are valuable bifunctional molecules containing both a nucleophilic amino group and an electrophilic nitrile group. These functional groups allow for a wide range of chemical transformations, making them important precursors for the synthesis of heterocyclic drugs and other functional materials.[2][3][4][5][6][7]
Synthesis of Aminofluorobenzonitriles
Several synthetic routes are available for the preparation of aminofluorobenzonitriles, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Protocol for the Synthesis of 4-Amino-2-fluorobenzonitrile:
A common method for synthesizing 4-amino-2-fluorobenzonitrile involves the ammonolysis of a suitable precursor like 2-fluoro-4-chlorobenzonitrile.[2][5]
-
Reaction Setup: In a pressure vessel, combine 2-fluoro-4-chlorobenzonitrile with a solution of ammonia in a suitable solvent (e.g., ethanol).
-
Heating: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 120-150 °C for several hours.
-
Work-up: After cooling to room temperature, carefully vent the vessel. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 4-amino-2-fluorobenzonitrile.
Protocol for the Synthesis of 5-Amino-2-fluorobenzonitrile:
This isomer can be prepared by the reduction of 2-fluoro-5-nitrobenzonitrile.[8]
-
Reduction: Dissolve 2-fluoro-5-nitrobenzonitrile in a suitable solvent such as ethyl acetate.[8] Add a reducing agent, for example, stannous chloride dihydrate (SnCl₂·2H₂O).[8]
-
Reflux: Heat the reaction mixture to reflux for a period of 1 to 2 hours.[8]
-
Work-up: After cooling, partition the mixture between ethyl acetate and a saturated solution of sodium bicarbonate.[8]
-
Extraction and Purification: Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate. The product can be further purified by chromatography.[8]
Diagram of Synthetic Pathways to Aminofluorobenzonitriles:
Caption: Synthetic routes to aminofluorobenzonitriles.
Characterization Data for Aminofluorobenzonitriles
The following table summarizes key characterization data for several positional isomers of aminofluorobenzonitrile.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 2-Amino-3-fluorobenzonitrile | 115661-37-5[9] | 136.13[9] | - | Can be synthesized from (Z)-7-fluoro-3-(isocyano)indolin-2-one.[10] |
| 2-Amino-4-fluorobenzonitrile | 80517-22-2[11][12] | 136.13[11][12] | 102.2 (decomp.)[11] | A useful research chemical for organic synthesis.[11] |
| 2-Amino-5-fluorobenzonitrile | 61272-77-3 | 136.13 | 92-96 | IR and Raman spectra have been reported and analyzed by theoretical methods. [13] |
| 2-Amino-6-fluorobenzonitrile | 77326-36-4[14][15][16] | 136.13[14][15][16] | 125[15] | A precursor for synthesizing quinazolines and aminoquinolines.[6][17] |
| 4-Amino-2-fluorobenzonitrile | 53312-80-4[2][5][18][19] | 136.13[18] | - | An intermediate in organic synthesis.[2][5] |
| 4-Amino-3-fluorobenzonitrile | 63069-50-1[20][21] | 136.13[21] | 90[22] | An agonist of the DPP-4 enzyme.[22] |
Isomer Class 3: Fluorobenzotriazoles (C6H4FN3)
Fluorobenzotriazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The benzotriazole scaffold itself is a privileged structure in drug design, and the addition of a fluorine atom can further enhance its pharmacological properties.
Synthesis of Fluorobenzotriazoles
The synthesis of fluorobenzotriazoles typically starts from a fluorinated o-phenylenediamine, which undergoes cyclization to form the triazole ring.
General Protocol for the Synthesis of Fluorobenzotriazoles:
-
Diazotization: Dissolve the appropriate fluoro-o-phenylenediamine in aqueous hydrochloric acid and cool the solution to 0-5 °C.
-
Cyclization: Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Work-up: After the addition is complete, allow the reaction mixture to stir at low temperature for a short period and then warm to room temperature.
-
Isolation and Purification: The product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
Diagram of the Synthetic Workflow for Fluorobenzotriazoles:
Caption: General synthesis of fluorobenzotriazoles.
Characterization and Applications of Fluorobenzotriazoles
Fluorobenzotriazole derivatives have been investigated for various therapeutic applications. For instance, a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives have been synthesized and evaluated as microtubule-destabilizing agents, showing potent antiproliferative activity.[23] The synthesis of these derivatives often involves a Knoevenagel condensation of a fluorobenzotriazole acetonitrile intermediate with an appropriate aldehyde.[23] The characterization of these compounds typically involves NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.[23]
The incorporation of fluorine into the benzotriazole scaffold has been shown to enhance biological activities, a strategy increasingly employed in the development of new drug candidates.[24][25]
Conclusion
The constitutional isomers of C6H4FN3 represent a rich and diverse chemical space with significant potential for applications in medicinal chemistry and materials science. This guide has provided a structured overview of the synthesis and characterization of three major classes of these isomers: fluorophenyl azides, aminofluorobenzonitriles, and fluorobenzotriazoles. The detailed protocols and characterization data presented herein are intended to serve as a valuable resource for researchers in these fields. The distinct properties and reactivities of each isomer underscore the importance of precise synthesis and thorough characterization in the pursuit of novel and effective chemical entities.
References
-
Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1675–1681. [Link]
-
Exploring 4-Amino-2-Fluorobenzonitrile: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2147. [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry, 10, 956285. [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry, 10, 956285. [Link]
-
Synthesis of 2-Amino-6-fluorobenzonitrile. (n.d.). PrepChem.com. [Link]
-
4-Amino-2-fluorobenzonitrile: A Versatile Organic Synthesis Intermediate. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. (2017). Der Pharma Chemica, 9(15), 56-67. [Link]
-
Synthesis and biological activity of some fluorinated arylhydrazotriazoles. (2005). Journal of the Indian Chemical Society, 82(1), 71-74. [Link]
-
Chemistry and Biological Activity of[2][23][26]-Benzotriazine Derivatives. (2019). Molecules, 24(16), 2977. [Link]
-
2-Amino-3-fluorobenzonitrile. (2024). ChemBK. [Link]
-
2-Amino-4-fluorobenzonitrile. (n.d.). PubChem. [Link]
-
The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]
-
2-Amino-6-fluorobenzonitrile. (n.d.). PubChem. [Link]
-
Exploring 2-Amino-4-Fluorobenzonitrile: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. (2010). Accounts of Chemical Research, 43(11), 1434-1443. [Link]
-
1-Azido-4-fluorobenzene. (n.d.). PubChem. [Link]
-
Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis. (2010). Accounts of Chemical Research, 43(11), 1434-1443. [Link]
-
Asymmetric synthesis of 3-azide-4-fluoro-l-phenylalanine. (2009). Bioscience, Biotechnology, and Biochemistry, 73(6), 1414-1416. [Link]
-
2-Amino-4-fluorobenzonitrile: A Key Intermediate for Pharmaceuticals and Agrochemicals. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles. (2020). Molecules, 25(21), 5133. [Link]
-
Synthesis and structural characterization of 3-(4-fluorophenyl)-2-(α-naphtyl)-1,3-thiazolidin-4-one. (2005). Journal of Molecular Structure, 744-747, 245-250. [Link]
-
SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. (2017). World Journal of Pharmaceutical Research, 6(10), 834-840. [Link]
-
Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. (2022). Molecules, 27(19), 6598. [Link]
-
Synthesis and Fluorescent Behaviour of 2-Аryl-4,5-Dihydro-1H-1,2,4-triazoles. (2022). Chemistry of Heterocyclic Compounds, 58(4), 334-340. [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). Tetrahedron Letters, 44(43), 7949-7951. [Link]
Sources
- 1. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. prepchem.com [prepchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 9. Buy 2-Amino-3-fluorobenzonitrile | 115661-37-5 [smolecule.com]
- 10. Page loading... [guidechem.com]
- 11. 2-AMINO-4-FLUOROBENZONITRILE CAS#: 80517-22-2 [m.chemicalbook.com]
- 12. 2-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 9942158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. 2-Amino-6-fluorobenzonitrile | C7H5FN2 | CID 522659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Amino-6-fluorobenzonitrile | 77326-36-4 | FA17660 [biosynth.com]
- 16. chemscene.com [chemscene.com]
- 17. ossila.com [ossila.com]
- 18. 4-AMINO-2-FLUOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 19. 53312-80-4|4-Amino-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 20. scbt.com [scbt.com]
- 21. 4-Amino-3-fluorobenzonitrile | 63069-50-1 [sigmaaldrich.com]
- 22. 4-Amino-3-fluorobenzonitrile | 63069-50-1 | FA64109 [biosynth.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 25. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Imidazo[1,2-b]pyridazine Scaffolds: A Technical Guide for Drug Discovery
Introduction: The Imidazo[1,2-b]pyridazine Core - A Privileged Scaffold in Modern Medicinal Chemistry
The landscape of pharmaceutical sciences is in a perpetual state of evolution, driven by the quest for novel chemical entities with superior efficacy and safety profiles. Within this dynamic environment, certain molecular frameworks emerge as "privileged scaffolds" due to their inherent ability to interact with a multitude of biological targets. The imidazo[1,2-b]pyridazine nucleus is a prime exemplar of such a scaffold.[1] This fused heterocyclic system, a bioisostere of the naturally occurring purine ring, has garnered significant attention, transitioning from a chemical curiosity to a cornerstone of numerous drug discovery programs.[2][3] Its remarkable versatility is underscored by the successful clinical translation of ponatinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), which features the imidazo[1,2-b]pyridazine core.[1][2]
This guide provides an in-depth exploration of the diverse biological activities exhibited by novel imidazo[1,2-b]pyridazine derivatives. We will dissect the key therapeutic areas where these compounds show promise, elucidate their mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of next-generation therapeutics.
The fundamental structure of the imidazo[1,2-b]pyridazine scaffold offers a unique combination of rigidity and modularity. Its fused bicyclic nature provides a defined three-dimensional conformation, while multiple positions on both the imidazole and pyridazine rings are amenable to synthetic modification. This allows for the fine-tuning of physicochemical properties and the optimization of interactions with specific biological targets. The general synthetic route often involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone, a robust reaction that facilitates the creation of diverse compound libraries.[4]
Caption: General synthetic scheme for the imidazo[1,2-b]pyridazine core.
Section 1: Anticancer Activity - A Multi-Pronged Assault on Malignancy
The most extensively documented and clinically relevant activity of imidazo[1,2-b]pyridazine derivatives is their potent anticancer effect.[1] This activity is not monolithic but rather stems from the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Tyrosine Kinase Inhibition: From CML to Solid Tumors
The success of ponatinib has spurred extensive research into imidazo[1,2-b]pyridazines as tyrosine kinase inhibitors (TKIs).[2] Novel derivatives have been developed that target a range of kinases implicated in various cancers.
-
c-Met and VEGFR2 Inhibition: Dysregulation of the c-Met and VEGFR2 signaling pathways is a hallmark of many solid tumors, promoting cell growth, invasion, and angiogenesis. Researchers have designed dual inhibitors based on the imidazo[1,2-b]pyridazine scaffold.[3] Structure-based design, utilizing co-crystal structures of known inhibitors, led to the identification of compounds that potently suppress both c-Met and VEGFR2 kinase activities.[3] Further optimization, including the introduction of pyridone moieties to create a rigid conformation via intramolecular hydrogen bonds, resulted in compounds with IC50 values in the low nanomolar range against both enzymes and corresponding cell lines.[3]
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: ALK gene rearrangements are oncogenic drivers in non-small cell lung cancer (NSCLC). To combat acquired resistance to existing ALK inhibitors, novel macrocyclic imidazo[1,2-b]pyridazine derivatives have been synthesized.[5] These compounds have demonstrated potent inhibitory activity against wild-type ALK and, critically, against clinically relevant resistance mutations like G1202R and the double mutant L1196M/G1202R.[5]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key component of the B cell receptor signaling pathway, making it a prime target for B cell malignancies. A novel series of imidazo[1,2-b]pyridazine derivatives has been developed as highly potent and selective irreversible BTK inhibitors.[6] One lead compound exhibited an IC50 of 1.3 nM for BTK, demonstrated excellent selectivity across a panel of over 300 kinases, and achieved complete tumor regression in a xenograft model.[6] This compound has since advanced into Phase I clinical trials.[6]
Serine/Threonine Kinase Inhibition: Targeting Cell Cycle and Survival Pathways
Beyond tyrosine kinases, imidazo[1,2-b]pyridazines effectively inhibit serine/threonine kinases involved in fundamental cellular processes.
-
mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation and is frequently hyperactivated in cancer. A series of imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized as ATP-competitive mTOR inhibitors.[7] Compounds A17 and A18 showed potent mTOR inhibition with IC50 values of 67 nM and 62 nM, respectively.[7] Mechanistic studies confirmed that these compounds induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets like AKT and S6 in cancer cells.[7] Furthermore, compound A17 demonstrated significant in vivo anticancer effects in a nude mouse xenograft model.[7]
-
Haspin Kinase Inhibition: Haspin kinase is a key regulator of mitosis, and its inhibition represents a targeted approach to disrupting cancer cell division.[8][9] Novel disubstituted imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective Haspin inhibitors, with IC50 values as low as 6 nM.[8] These compounds exhibit anti-proliferative activity against various human cancer cell lines, including in 3D spheroid cultures, and inhibit the migration of osteosarcoma cells.[8][9]
-
CDK12/13 Inhibition: Cyclin-dependent kinases 12 and 13 (CDK12/13) are emerging targets, particularly in triple-negative breast cancer (TNBC). Novel imidazo[1,2-b]pyridazine-based covalent inhibitors have been designed to target a cysteine residue (Cys1039) in the kinase domain.[10] A lead compound, 24 , displayed potent inhibition of CDK12 and CDK13 (IC50 = 15.5 nM and 12.2 nM, respectively) and effectively suppressed the proliferation of TNBC cell lines with EC50 values in the single-digit nanomolar range.[10]
-
Pim Kinase Inhibition: Pim kinases are proto-oncogenes that promote cell survival and are overexpressed in many hematological and solid tumors. Imidazo[1,2-b]pyridazine-thiazolidinedione conjugates have been shown to be potent inhibitors of all three Pim kinase isoforms (Pim-1, -2, and -3) with IC50 values in the range of 0.016–0.11 μM.[2] These compounds induced G1 phase cell cycle arrest and apoptosis and displayed antitumor activity in xenograft models.[2]
Data Summary: Anticancer Activity
| Compound Class/Example | Target Kinase(s) | Potency (IC50) | Cancer Cell Line(s) | In Vivo Efficacy | Reference |
| Diaryl Urea Derivatives | mTOR | 62 - 67 nM | A549, H460 (NSCLC) | Yes (A549 Xenograft) | [7] |
| Imidazo[1,2-a]pyridine Deriv. | c-Met, VEGFR2 | 1.9 nM (c-Met), 2.2 nM (VEGFR2) | MKN45, COLO205 | Yes (Xenograft models) | [3] |
| Thiazolidinedione Conjugates | Pim-1, -2, -3 | 16 - 110 nM | Various | Yes (Xenograft models) | [2] |
| Disubstituted Derivatives | Haspin | 6 - 100 nM | U-2 OS (Osteosarcoma) | Not specified | [8][9] |
| Macrocyclic Derivatives | ALK (WT, G1202R) | 2.6 nM (WT), 6.4 nM (G1202R) | Karpas299, BaF3-EML4-ALK | Yes (PK studies) | [5] |
| Covalent Inhibitor (22 ) | BTK | 1.3 nM | B cell malignancies | Yes (Xenograft, complete regression) | [6] |
| Covalent Inhibitor (24 ) | CDK12, CDK13 | 15.5 nM (CDK12), 12.2 nM (CDK13) | MDA-MB-231, MDA-MB-468 (TNBC) | Not specified | [10] |
Section 2: Anti-inflammatory and Immunomodulatory Activities
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. The imidazo[1,2-b]pyridazine scaffold has yielded compounds with significant anti-inflammatory and immunomodulatory properties.
Inhibition of Pro-inflammatory Enzymes and Pathways
-
COX-2 and iNOS Inhibition: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory cascade. Certain imidazo[1,2-b]pyridazine derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced expression of both COX-2 and iNOS in microglial cells.[2][11] This inhibition of pro-inflammatory enzymes points to their potential in treating neuroinflammation.[11]
-
IKKβ Inhibition: The IκB kinase β (IKKβ) is a critical component of the NF-κB signaling pathway, a master regulator of inflammation. Through optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold, potent and selective IKKβ inhibitors were developed.[12] These compounds effectively inhibited TNFα production in THP-1 human monocytic cells, demonstrating their potential to modulate this key inflammatory pathway.[12]
Modulation of Tyk2 and the JAK-STAT Pathway
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is integral to cytokine receptor signaling pathways (e.g., IL-12, IL-23, Type I interferons) that are pathogenic in autoimmune diseases.[13] A novel class of imidazo[1,2-b]pyridazine analogs was identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[13] Targeting the JH2 domain offers a more selective approach to modulating Tyk2 activity compared to inhibiting the highly conserved active kinase (JH1) domain. A lead compound proved highly effective in a rat pharmacodynamics model, inhibiting IL-12/IL-18-induced IFNγ production in a dose-dependent manner, and was fully efficacious in a rat adjuvant-induced arthritis model.[13]
Caption: Inhibition of key inflammatory signaling pathways.
Section 3: Central Nervous System (CNS) Applications
The imidazo[1,2-b]pyridazine scaffold has demonstrated potential for developing agents to treat neurodegenerative diseases and other CNS disorders.
-
GSK-3β Inhibition for Alzheimer's Disease: Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[14] A series of brain-penetrant imidazo[1,2-b]pyridazine derivatives were designed as potent GSK-3β inhibitors.[14] In vivo studies in a triple-transgenic mouse model of Alzheimer's showed that a lead compound was orally bioavailable, crossed the blood-brain barrier, and significantly reduced levels of phosphorylated tau.[14]
-
Ligands for β-Amyloid Plaques: The accumulation of β-amyloid (Aβ) plaques is another pathological hallmark of Alzheimer's disease. Imidazo[1,2-b]pyridazine derivatives have been evaluated as potential imaging agents for detecting these plaques.[4] Structure-activity relationship studies revealed that a 2-(4′-Dimethylaminophenyl) moiety was crucial for high binding affinity to synthetic Aβ aggregates, with one compound showing a Ki value of 11.0 nM.[4] This suggests their utility in developing novel positron emission tomography (PET) radiotracers for the diagnosis and monitoring of Alzheimer's disease.[4]
-
Acetylcholinesterase (AChE) Inhibition: Some substituted imidazo[1,2-b]pyridazines have shown potent acetylcholinesterase inhibitory activity (IC50 = 40–50 nM).[2] These compounds also inhibited the proliferation of the neuroblastoma IMR-32 cell line, arrested the cell cycle, and increased mitochondrial oxidative stress, indicating a multi-faceted mechanism of action relevant to neurodegenerative conditions.[2]
Section 4: Anti-Infective Properties
The chemical diversity of the imidazo[1,2-b]pyridazine library has led to the discovery of compounds with activity against a range of pathogens.
-
Antiviral Activity: A novel class of imidazo[1,2-b]pyridazine inhibitors was discovered to have potent and broad-spectrum activity against human picornaviruses, which include rhinoviruses and enteroviruses.[15] SAR studies highlighted that an oxime linker between the phenyl and imidazopyridazine moieties, particularly with an E geometry, was key for activity.[15] A lead compound exhibited potent activity against a panel of rhinoviruses and enteroviruses with IC50 values in the range of 0.02–0.06 µg/mL.[2][15]
-
Antimicrobial and Antimalarial Activity: Novel 2,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been screened for their in-vitro antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as for antimalarial activity against Plasmodium falciparum.[16] Certain compounds exhibited good activity in both assays.[16] Additionally, other derivatives have shown remarkable potency against drug-sensitive strains of Plasmodium, curing malaria-infected mice in an in vivo model.[2]
-
Antimycobacterial Activity: In the search for new treatments for tuberculosis, imidazo[1,2-b]pyridazine derivatives incorporating piperazine and morpholine moieties have been synthesized.[17] Several of these compounds exhibited potent in vitro activity against Mycobacterium tuberculosis H37Rv strains, with minimum inhibitory concentrations (MIC) as low as 1.6 µg/mL.[17]
Section 5: Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, this section details standardized protocols for evaluating the biological activities of imidazo[1,2-b]pyridazine compounds.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is fundamental for determining the anti-proliferative effects of novel compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[18][19] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol: In Vitro Kinase Inhibition Assay (Example: mTOR)
This protocol describes a method to determine the direct inhibitory effect of a compound on a specific kinase.
Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is quantified using a luciferase/luciferin-based system, where the light output is inversely proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, mTOR enzyme, substrate (e.g., a specific peptide or protein like S6K1), and ATP solution. Prepare serial dilutions of the imidazo[1,2-b]pyridazine inhibitor.
-
Kinase Reaction: In a 96-well plate, add the mTOR enzyme, the test compound at various concentrations, and the substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to no-enzyme and no-inhibitor controls. Plot the percent inhibition against the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutics. Its synthetic tractability and ability to potently and selectively modulate a wide array of biological targets, particularly protein kinases, have driven its progression from the bench to the clinic. The diverse activities, spanning from oncology and inflammation to neurodegeneration and infectious diseases, highlight the immense potential that remains to be unlocked.
Future research should focus on several key areas. Firstly, the exploration of novel substitution patterns and the use of advanced synthetic methodologies, such as C-H activation, will continue to expand the accessible chemical space.[20] Secondly, a deeper understanding of the molecular interactions through co-crystallography and advanced computational modeling will enable more rational, structure-based design of next-generation inhibitors with improved selectivity and reduced off-target effects. Finally, the development of compounds with optimized pharmacokinetic and pharmacodynamic properties will be crucial for translating the potent in vitro activities into successful in vivo outcomes. The journey of the imidazo[1,2-b]pyridazine scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges, and its future in drug discovery appears exceptionally bright.
References
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.
- Exploring the untapped pharmacological potential of imidazopyridazines. PMC - NIH.
- Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine deriv
- Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. PubMed.
- Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation.
- Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed.
- Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory enzymes.
- Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. PubMed.
- Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors.
- Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect.
- The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- Chemical Biology Letters Chemical Biology LETTERS Synthesis of novel Imidazo [1,2-b] pyridazine derivatives and study of their biomedicinal efficacy.
- (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
- RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
- Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed.
- (PDF) Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation.
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
- Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journal.waocp.org [journal.waocp.org]
- 20. researchgate.net [researchgate.net]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Guide to Structure-Activity Relationships and Therapeutic Potential
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-b]pyridazine ring system, a fused heterocycle containing a bridgehead nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and rich electronic properties make it an ideal foundation for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. The therapeutic relevance of this core was solidified with the FDA's approval of Ponatinib in 2012, a multi-targeted tyrosine kinase inhibitor for treating chronic myeloid leukemia (CML).[2][3] Ponatinib's success spurred a significant wave of research, revealing the scaffold's potential across diverse therapeutic areas, including oncology, virology, neurodegenerative diseases, and infectious diseases.[1][2]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives. We will dissect the causal relationships between specific structural modifications and resulting biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. By exploring key synthetic strategies, target-specific SAR, and experimental workflows, this document serves as a technical resource for harnessing the full potential of this remarkable heterocyclic nucleus.
Core Synthetic Strategies: Building the Imidazo[1,2-b]pyridazine Framework
The versatility of the imidazo[1,2-b]pyridazine scaffold is matched by the robustness of its synthetic routes. The most prevalent and foundational method involves the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound, typically an α-bromoketone, under mild basic conditions.[2][4] This straightforward cyclization efficiently establishes the core bicyclic system.
Further molecular diversity is achieved through modern cross-coupling reactions. The strategic placement of halogen atoms on the pyridazine ring prior to cyclization creates handles for subsequent functionalization using transition-metal-catalyzed methods like Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][5] This powerful combination of classical cyclization and contemporary cross-coupling enables the systematic and precise exploration of the chemical space around the core.
Caption: General workflow for synthesis and functionalization of the imidazo[1,2-b]pyridazine core.
Structure-Activity Relationship (SAR) Deep Dive
The therapeutic utility of the imidazo[1,2-b]pyridazine scaffold is defined by the substituents at key positions, primarily C2, C3, and C6. These positions act as vectors, directing the molecule towards specific biological targets and modulating its potency, selectivity, and pharmacokinetic properties.
Anticancer Activity: Dominance in Kinase Inhibition
The most extensive research on this scaffold lies in its application as protein kinase inhibitors.[6] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.
-
BCR-ABL Inhibition (Ponatinib): As a third-generation inhibitor, Ponatinib's design effectively overcomes the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to other inhibitors like imatinib.[2] Its SAR highlights the necessity of the imidazo[1,2-b]pyridazine core for anchoring in the ATP-binding pocket, while the 3-position ethynyl linker provides the optimal geometry to target both wild-type and mutated kinases.
-
mTOR Inhibition: A series of imidazo[1,2-b]pyridazine diaryl ureas have shown potent anti-proliferative activity by targeting the mammalian target of rapamycin (mTOR), a key kinase in cell growth signaling.[7] Compounds A17 and A18 demonstrated exceptional mTOR inhibition (IC50 = 67 nM and 62 nM, respectively) and suppressed the phosphorylation of downstream effectors like AKT and S6.[7] This activity was linked to the diaryl urea moiety at the C6 position, which engages in critical hydrogen bonding within the mTOR active site.
-
Mps1 (TTK) Inhibition: Monopolar spindle 1 (Mps1) is a vital kinase for cell cycle regulation and a target in oncology. Lead optimization efforts successfully transitioned from a less potent imidazo[1,2-a]pyrazine scaffold to a highly potent imidazo[1,2-b]pyridazine derivative, 27f .[8][9] This compound exhibited remarkable potency (Mps1 IC50 = 0.70 nM) and selectivity. The key to this success was the introduction of specific aryl substituents at the C6 position, which significantly improved cellular activity and conferred favorable pharmacokinetic properties, including oral bioavailability.[8]
-
Dual c-Met/VEGFR2 and CDK12/13 Inhibition: The scaffold's versatility is further demonstrated in the development of dual inhibitors. By employing structure-based design, para-substituted derivatives were created that potently inhibit both c-Met and VEGFR2 kinases, key drivers of tumor growth and angiogenesis.[10] More recently, covalent inhibitors targeting Cyclin-Dependent Kinases 12/13 (CDK12/13) have been developed for triple-negative breast cancer.[11] These molecules incorporate a warhead that forms a covalent bond with a cysteine residue (Cys1039) in the kinase, leading to potent and sustained inhibition.[11]
| Target | Key Compound(s) | Substitutions & Key Features | Activity (IC50) | Key SAR Insight |
| BCR-ABL | Ponatinib | C3: Ethynyl linker to substituted phenyl rings. | Low nM | C3-alkynyl group is crucial for overcoming T315I mutation.[2] |
| mTOR | A17, A18 | C6: Diaryl urea moiety. | 62-67 nM | The diaryl urea at C6 is essential for potent mTOR inhibition.[7] |
| Mps1 (TTK) | 27f | C6: Aryl substitution. | 0.70 nM (cellular) | C6 substitution dramatically improves potency and oral bioavailability.[8][9] |
| c-Met/VEGFR2 | 3a, 3b | Para-substituted phenyl groups. | Low nM | Para-substitution is key for dual inhibitory activity.[10] |
| CDK12/13 | Compound 24 | Covalent warhead targeting Cys1039. | 12.2 nM (CDK13) | Covalent linkage provides high potency against TNBC cells.[11] |
| IKKβ | Various | Optimization of C3 and C6 positions. | Varies | Simultaneous optimization of C3 and C6 enhances cell-based activity.[12] |
Antiviral Activity: Targeting Picornaviruses
Imidazo[1,2-b]pyridazines have shown potent and broad-spectrum activity against human picornaviruses, including rhinoviruses and enteroviruses.[13][14]
-
SAR of 2-Amino Derivatives: Research has focused on 2-aminoimidazo[1,2-b]pyridazine derivatives. The SAR studies reveal that the linker between a terminal phenyl ring and the core scaffold is a critical determinant of activity.[14]
-
Linker Type: Oxime linkers were found to be slightly superior to vinyl carboxamide linkers in terms of potency.[14]
-
Stereochemistry: The geometry of the linker is paramount. The (E)-isomer is essential for high activity, with the corresponding (Z)-isomer showing a considerable loss of potency.[13][14] This suggests a strict conformational requirement for binding to the viral target.
-
| Compound Series | Key Structural Features | Activity | Key SAR Insight |
| 2-Amino Derivatives | Phenyl group connected via an oxime or vinyl carboxamide linker. | Potent anti-rhinovirus and anti-enterovirus activity. | The (E)-geometry of the linker is a critical element for antiviral potency.[13][14] |
Neurodegenerative Diseases: Modulating CNS Targets
The scaffold's ability to be modified for brain penetrance has opened avenues for treating central nervous system (CNS) disorders.
-
GSK-3β Inhibition (Alzheimer's Disease): Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[15] Structure-based design led to potent, orally bioavailable, and brain-penetrant imidazo[1,2-b]pyridazine inhibitors.[15] In vivo studies with a lead compound demonstrated a significant reduction in phosphorylated tau levels in a transgenic mouse model, validating the therapeutic approach.[15]
-
β-Amyloid Plaque Ligands: Derivatives have been developed as imaging agents for β-amyloid (Aβ) plaques.[4] SAR studies showed that a 2-(4'-dimethylaminophenyl) moiety is highly favorable for binding affinity. Furthermore, substitution at the C6 position, particularly with a methylthio group, enhances the binding affinity (Ki = 11.0 nM), making these compounds promising candidates for developing PET radiotracers for Alzheimer's diagnosis.[4]
| Target/Application | Key Compound(s) | Substitutions & Key Features | Activity/Result | Key SAR Insight |
| GSK-3β Inhibition | Compound 47 | Optimized for brain penetrance. | Lowered p-tau in vivo. | Scaffold can be modified for oral bioavailability and CNS exposure.[15] |
| Aβ Plaque Binding | Compound 4 | C2: 4'-Dimethylaminophenyl; C6: Methylthio. | Ki = 11.0 nM | The 2-N,N-dimethylaminophenyl group and C6-methylthio are key for high Aβ affinity.[4] |
Experimental Protocols and Methodologies
To ensure scientific integrity, protocols must be self-validating. Below are representative, detailed methodologies for the synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives.
Protocol 1: General Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine
This protocol describes a typical condensation reaction to form the core, followed by a Suzuki cross-coupling for C6-functionalization.
Step 1: Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazine
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromo-1-arylethan-1-one (1.05 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-6-chloroimidazo[1,2-b]pyridazine intermediate.
Step 2: Suzuki Cross-Coupling for C6-Arylation
-
In a reaction vessel, combine the 2-aryl-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water) and a base such as sodium carbonate (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction to 90-100 °C and stir for 8-12 hours until TLC indicates consumption of the starting material.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Caption: A representative two-step synthesis workflow for 2,6-disubstituted derivatives.
Protocol 2: In Vitro mTOR Kinase Inhibition Assay
This protocol outlines a common method to determine the IC50 value of a test compound against a target kinase.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant human mTOR enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Compound Dilution: Prepare a serial dilution of the test imidazo[1,2-b]pyridazine derivative in DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 384-well plate, add the mTOR enzyme, the test compound at various concentrations, and the substrate. Allow to incubate for 10-15 minutes at room temperature to permit compound-enzyme binding.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP (at a concentration near its Km value). Incubate for 60 minutes at 30 °C.
-
Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA.
-
Detection: Detect the amount of phosphorylated substrate using a suitable technology, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an ELISA-based method.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine scaffold has unequivocally proven its value in medicinal chemistry. The extensive body of research demonstrates that strategic substitutions at the C2, C3, and C6 positions are the primary drivers for achieving high potency and target selectivity. For kinase inhibition, C6 modifications frequently govern potency and pharmacokinetics, while C2 and C3 substituents fine-tune interactions within the ATP-binding pocket. In antiviral applications, the geometry and nature of the linker at C2 are paramount.
The future of imidazo[1,2-b]pyridazine research remains bright. Opportunities lie in exploring new therapeutic areas, such as anti-inflammatory and anti-parasitic agents, where initial studies have already shown promise.[1][16] The development of next-generation derivatives will likely focus on optimizing ADME (absorption, distribution, metabolism, and excretion) properties to create safer and more effective clinical candidates. Furthermore, the application of novel drug discovery modalities, such as PROTACs (PROteolysis TArgeting Chimeras), using the imidazo[1,2-b]pyridazine core as a target-binding ligand, represents an exciting frontier for expanding the therapeutic utility of this exceptional scaffold.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 10. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Framework for Targeting Key Pathological Pathways
An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Fluoroimidazo[1,2-b]pyridazine and its Derivatives
Introduction: The Rise of a Versatile Heterocycle in Drug Discovery
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal foundation for the design of potent and selective ligands for a diverse array of biological targets. The introduction of a fluorine atom at the 6-position, creating this compound, is a strategic modification frequently employed to enhance metabolic stability, improve binding affinity, and fine-tune the pharmacokinetic profile of drug candidates. This guide will provide a comprehensive overview of the key therapeutic targets that can be modulated by compounds bearing this promising scaffold, with a particular focus on its extensive applications in kinase inhibition and other emerging therapeutic areas.
The inherent ability of the imidazo[1,2-b]pyridazine nucleus to mimic the purine core of ATP allows it to function as a highly effective hinge-binding motif in the active site of numerous protein kinases.[1] This has led to the development of a multitude of kinase inhibitors with therapeutic potential across oncology, immunology, and inflammatory diseases.
Kinase Inhibition: The Primary Therapeutic Frontier
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly fruitful starting point for the development of ATP-competitive kinase inhibitors.
Janus Kinase (JAK) Family: Targeting Autoimmune and Inflammatory Disorders
The JAK family of non-receptor tyrosine kinases, including Tyrosine Kinase 2 (Tyk2), are critical mediators of cytokine signaling.[2] These signaling pathways are implicated in the pathogenesis of numerous autoimmune and inflammatory conditions such as psoriasis, rheumatoid arthritis, and systemic lupus erythematosus.[2] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[2] This allosteric inhibition offers a potential advantage over traditional ATP-competitive inhibitors of the catalytic (JH1) domain by providing greater selectivity within the highly conserved JAK family.[2]
Signaling Pathway: JAK-STAT
Caption: The JAK-STAT signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives on Tyk2.
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs): A Multifaceted Target
The DYRK family of serine/threonine kinases, particularly DYRK1A, is implicated in a range of cellular processes, and its inhibition is being explored for the treatment of cancer, type 2 diabetes, and neurological disorders.[3] The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to generate potent and selective inhibitors of DYRKs.[3][4] These compounds have demonstrated cellular activity and provide a promising foundation for the development of novel therapeutics for these complex diseases.[3]
Oncology Targets: Mps1, BTK, and PI3K/mTOR
The imidazo[1,2-b]pyridazine framework has given rise to potent inhibitors of several key kinases in oncology:
-
Monopolar Spindle 1 (Mps1/TTK): Mps1 is a critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. High expression of Mps1 is correlated with poor prognosis in several cancers. Imidazo[1,2-b]pyridazine-based inhibitors of Mps1 have shown remarkable antiproliferative activity in various cancer cell lines and in vivo efficacy.[5][6]
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.[7] Covalent inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed, exhibiting potent and highly selective BTK inhibition, leading to complete tumor regression in preclinical models.[7]
-
PI3K/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer and fibrotic diseases.[8] Novel imidazo[1,2-b]pyridazine derivatives have been designed as dual PI3K/mTOR inhibitors, showing promise for the treatment of conditions like idiopathic pulmonary fibrosis.[8]
Additional Kinase Targets of Interest
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to other important kinase targets:
-
Cyclin-Dependent Kinases 12/13 (CDK12/13): These kinases are involved in regulating transcription and are emerging targets for triple-negative breast cancer. Covalent inhibitors derived from the imidazo[1,2-b]pyridazine core have shown potent activity against CDK12/13.[9]
-
Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a variety of tumors. Imidazo[1,2-b]pyridazine-based inhibitors have been developed to overcome resistance to first-generation TRK inhibitors.[10]
-
Rho Kinase (ROCK): This kinase is involved in regulating intraocular pressure, and its inhibition is a therapeutic strategy for glaucoma.[11]
| Kinase Target | Therapeutic Area | Key Findings | Reference |
| Tyk2 (JH2) | Autoimmune/Inflammatory | Potent, selective, and orally active inhibitors.[2] | [2] |
| DYRK1A | Cancer, Neurological | Potent cellular inhibitors with good kinome selectivity.[3][4] | [3][4] |
| Mps1 (TTK) | Oncology | Extremely potent with nanomolar antiproliferative activity.[5][6] | [5][6] |
| BTK | B-cell Malignancies | Potent and highly selective irreversible inhibitors.[7] | [7] |
| PI3K/mTOR | Pulmonary Fibrosis, Cancer | Potent dual inhibitors with antifibrotic effects.[8] | [8] |
| CDK12/13 | Oncology (TNBC) | Potent covalent inhibitors with nanomolar cellular activity.[9] | [9] |
| TRK | Oncology | Potent inhibitors overcoming multiple resistant mutants.[10] | [10] |
Expanding Horizons: Beyond Kinase Inhibition
While kinase inhibition remains the most explored application, the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold is not limited to this target class.
-
IL-17A Inhibition: Patent literature suggests that derivatives can act as inhibitors of the IL-17A pathway, a key driver of autoimmune diseases like psoriasis and rheumatoid arthritis.[12]
-
Antiparasitic and Antiviral Activity: The scaffold has demonstrated activity against various parasites, including Leishmania and Trypanosoma, as well as a broad spectrum of human picornaviruses.[13][14]
-
Neurodegenerative Diseases: There is emerging interest in the potential of these compounds for treating neurodegenerative disorders, as indicated by patent filings.[15]
Experimental Protocols for Target Validation
Validating the interaction of a this compound derivative with its putative target is a critical step in the drug discovery process. Below are representative protocols for key assays.
Experimental Workflow: Target Validation
Caption: A generalized workflow for the validation of a candidate kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific kinase.
-
Reagent Preparation: Prepare assay buffer, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the kinase of interest according to the manufacturer's instructions.
-
Compound Dilution: Perform a serial dilution of the this compound test compound in DMSO, followed by a further dilution in assay buffer.
-
Assay Plate Setup: Add the diluted test compound, kinase, and tracer to the wells of a low-volume 384-well plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value.
Protocol 2: Western Blot for Phospho-Protein Analysis
This protocol assesses the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time. If applicable, stimulate the cells with a relevant growth factor or cytokine to activate the signaling pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total protein to confirm equal loading. Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and valuable framework in the pursuit of novel therapeutics. Its proven success in targeting a wide range of protein kinases, particularly in the fields of oncology and immunology, underscores its significance. The strategic incorporation of a 6-fluoro substituent offers a clear path to optimizing drug-like properties. Future research will likely focus on further refining the selectivity of these compounds, exploring novel kinase targets, and expanding their application to other disease areas such as neurodegeneration and infectious diseases. The continued exploration of this privileged scaffold holds immense promise for the development of next-generation targeted therapies.
References
[2] Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [3] Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. (2024, March 7). Retrieved January 3, 2026, from [4] Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed. (2017, January 5). Retrieved January 3, 2026, from [5] Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare. (n.d.). Retrieved January 3, 2026, from [7] Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. (2025, June 12). Retrieved January 3, 2026, from [8] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 3, 2026, from [6] Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed. (2015, February 26). Retrieved January 3, 2026, from [9] Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed. (2025, April 15). Retrieved January 3, 2026, from [1] this compound - MySkinRecipes. (n.d.). Retrieved January 3, 2026, from [10] Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed. (2025, July 10). Retrieved January 3, 2026, from [15] WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents. (n.d.). Retrieved January 3, 2026, from [11] US7820670B2 - 6-aminoimidazo[1,2-b]pyridazine analogs as rho kinase inhibitors for the ... - Google Patents. (n.d.). Retrieved January 3, 2026, from [13] Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed. (n.d.). Retrieved January 3, 2026, from [14] 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. (n.d.). Retrieved January 3, 2026, from [12] WO2020146194A1 - Imidazo[1,2-b]pyridazine il-17a inhibitors - Google Patents. (n.d.). Retrieved January 3, 2026, from
Sources
- 1. This compound [myskinrecipes.com]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US7820670B2 - 6-aminoimidazo[1,2-b]pyridazine analogs as rho kinase inhibitors for the treatment of rho kinase-mediated diseases and conditions - Google Patents [patents.google.com]
- 12. WO2020146194A1 - Imidazo[1,2-b]pyridazine il-17a inhibitors - Google Patents [patents.google.com]
- 13. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
Methodological & Application
The Strategic Incorporation of 6-Fluoroimidazo[1,2-b]pyridazine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Rise of a Privileged Scaffold
In the landscape of contemporary drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" heterocyclic system, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent placement, enabling precise interactions with biological targets. The strategic introduction of a fluorine atom at the 6-position, yielding 6-Fluoroimidazo[1,2-b]pyridazine, further enhances its desirability as a core motif in medicinal chemistry. This modification can profoundly influence the scaffold's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for the development of potent and selective therapeutic agents.[2][3]
This comprehensive guide delves into the multifaceted applications of the this compound scaffold, with a particular focus on its role in the design of kinase inhibitors for oncology and inflammatory diseases. We will explore its synthesis, physicochemical characteristics, and structure-activity relationships, providing detailed protocols for its preparation and biological evaluation.
Physicochemical Properties and the Impact of 6-Fluoro Substitution
The introduction of a fluorine atom at the 6-position of the imidazo[1,2-b]pyridazine ring system imparts several advantageous properties that are highly sought after in drug design. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for a hydrogen atom, yet it can significantly alter the local electronic environment. This can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate, leading to improved pharmacokinetic profiles.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH. This can impact cell permeability and target engagement.
-
Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.
-
Improved Lipophilicity: The strategic placement of fluorine can modulate a molecule's lipophilicity, which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
A comparative summary of the general physicochemical properties of a representative 6-fluoro-substituted imidazo[1,2-b]pyridazine derivative versus the unsubstituted parent scaffold is presented in Table 1.
Table 1: Comparative Physicochemical Properties
| Property | Imidazo[1,2-b]pyridazine | 6-Fluoro-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine |
| Molecular Weight | 119.12 g/mol | 281.21 g/mol |
| XLogP3 | 0.3 | 3.3 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 4 |
Data for Imidazo[1,2-b]pyridazine and 6-Fluoro-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine were obtained from PubChem.[4]
Synthesis of the this compound Core
The synthesis of the this compound scaffold is typically achieved through a condensation reaction between a substituted α-haloketone and 3-amino-6-fluoropyridazine. The latter is a key intermediate that can be prepared from commercially available starting materials.
Protocol 1: Synthesis of 3-amino-6-fluoropyridazine
This protocol is adapted from methodologies described for the synthesis of similar 3-amino-6-halopyridazines.[5]
Materials:
-
3,6-Difluoropyridazine
-
Aqueous ammonia (28-30%)
-
High-pressure reaction vessel
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
Procedure:
-
In a high-pressure reaction vessel, combine 3,6-difluoropyridazine (1 equivalent) and aqueous ammonia (10-20 equivalents).
-
Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess ammonia and water.
-
The crude product can be purified by silica gel column chromatography, eluting with a gradient of DCM/MeOH to afford 3-amino-6-fluoropyridazine as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Synthesis of this compound Derivatives
This protocol outlines the general cyclization reaction to form the this compound core.
Materials:
-
3-amino-6-fluoropyridazine (from Protocol 1)
-
Substituted α-bromoketone (e.g., 2-bromo-1-phenylethan-1-one for a 2-phenyl derivative)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Reflux apparatus
-
Magnetic stirrer with heating capabilities
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
To a solution of 3-amino-6-fluoropyridazine (1 equivalent) in ethanol, add the desired α-bromoketone (1.1 equivalents) and sodium bicarbonate (2 equivalents).
-
Heat the reaction mixture at reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield the desired this compound derivative.
-
Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS, HPLC).
Caption: Synthetic scheme for this compound derivatives.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The this compound scaffold has proven to be a highly effective core for the development of potent and selective kinase inhibitors.[6] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The imidazo[1,2-b]pyridazine core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases. Substituents on the scaffold can then be tailored to achieve selectivity for a specific kinase.
Table 2: Examples of Kinase Inhibitors Incorporating the Imidazo[1,2-b]pyridazine Scaffold
| Compound Class | Target Kinase(s) | Therapeutic Area | Reference |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | DYRKs, CLKs, PfCLK1 | Antiparasitic, Neurological Disorders | [6] |
| Imidazo[1,2-b]pyridazine Derivatives | Tyk2 JH2 | Autoimmune Diseases | [7] |
| Imidazo[1,2-b]pyridazine Derivatives | PIM Kinases | Leukemia | [8] |
| Imidazo[1,2-b]pyridazine Derivatives | c-Met, VEGFR2 | Cancer | [9] |
Case Study: Tyk2 JH2 Inhibition for Autoimmune Diseases
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[7] The development of selective Tyk2 inhibitors is a promising therapeutic strategy. Researchers have identified potent and selective Tyk2 JH2 (pseudokinase domain) inhibitors based on the imidazo[1,2-b]pyridazine scaffold.[7]
In these inhibitors, the imidazo[1,2-b]pyridazine core serves as the hinge-binding motif. Substitutions at the 3- and 6-positions are crucial for achieving high potency and selectivity. The 6-position, where the fluorine atom would reside, is often a site for introducing groups that can modulate pharmacokinetic properties. While a direct study on a 6-fluoro analog was not detailed in the cited reference, the principles of SAR suggest that a fluorine atom at this position could be beneficial for improving metabolic stability and cell permeability.
Protocols for Biological Evaluation
The biological evaluation of novel this compound derivatives typically involves a tiered approach, starting with in vitro enzyme and cell-based assays, followed by in vivo studies in animal models.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: PIM1 Kinase)
This protocol is adapted from the methodology described for the evaluation of imidazo[1,2-b]pyridazines as PIM kinase inhibitors.[8]
Materials:
-
Recombinant human PIM1 kinase
-
PIMtide (a peptide substrate for PIM1)
-
ATP (Adenosine triphosphate)
-
This compound test compounds
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the this compound test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the test compound, and the PIM1 kinase.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of PIMtide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30 °C.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MV4;11 for leukemia)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound test compounds for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Caption: Workflow for the biological evaluation of this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its favorable physicochemical properties, conferred in part by the strategic placement of a fluorine atom, make it an attractive core for the design of potent and selective inhibitors of various biological targets, particularly kinases. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued prominence in drug discovery campaigns.
Future research in this area will likely focus on the exploration of novel substitution patterns on the this compound core to fine-tune selectivity and pharmacokinetic profiles for a wider range of therapeutic targets. Furthermore, the application of this scaffold in emerging areas such as targeted protein degradation (e.g., in PROTACs) and the development of covalent inhibitors holds significant promise. As our understanding of the intricate roles of various signaling pathways in disease pathogenesis deepens, the this compound scaffold is poised to remain a cornerstone in the development of next-generation therapeutics.
References
-
Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023). Saudi Pharmaceutical Journal, 31(8), 101667. Available from: [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2011). ACS Medicinal Chemistry Letters, 2(5), 379-383. Available from: [Link]
-
6-Fluoro-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine. PubChem. Available from: [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(6), 934-940. Available from: [Link]
- Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. Google Patents.
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023). Molbank, 2023(1), M1573. Available from: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect, 6(34), 8985-9011. Available from: [Link]
-
Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). Anti-Infective Agents, 16(2). Available from: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2022). European Journal of Medicinal Chemistry, 227, 113867. Available from: [Link]
-
Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(24), 7686-7698. Available from: [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research, 67(14), 6916-6924. Available from: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. Available from: [Link]
-
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. (2017). European Journal of Medicinal Chemistry, 125, 1314-1327. Available from: [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). European Journal of Medicinal Chemistry, 46(9), 4573-4583. Available from: [Link]
-
Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. (2016). European Journal of Medicinal Chemistry, 122, 530-541. Available from: [Link]
-
This compound. MySkinRecipes. Available from: [Link]
-
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid. InterContinental Warszawa. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 6-Fluoro-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine | C13H7F4N3 | CID 137661183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Fluoroimidazo[1,2-b]pyridazine as a Versatile Kinase Inhibitor Scaffold
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-b]pyridazine core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal starting point for developing potent and selective ligands. The introduction of a fluorine atom at the 6-position, creating 6-fluoroimidazo[1,2-b]pyridazine, further enhances its drug-like properties, often improving metabolic stability and binding affinity.[3]
This scaffold has given rise to a new generation of kinase inhibitors targeting critical enzymes involved in oncology, inflammatory disorders, and neurodegenerative diseases.[2][4] Derivatives have demonstrated potent, low-nanomolar inhibition against several key kinase families, including:
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and Cdc-like kinases (CLKs) , implicated in neurological disorders and cancer.[4][5]
-
Tyrosine kinase 2 (Tyk2) , a member of the Janus kinase (JAK) family central to inflammatory cytokine signaling.[6]
-
Bruton's tyrosine kinase (BTK) , a crucial enzyme in B-cell development and a target for B-cell malignancies.[7][8]
-
PIM kinases , a family of serine/threonine kinases that are key regulators of cell survival and proliferation in hematopoietic cancers.[9]
This document provides a comprehensive guide for researchers on the application of this compound-based compounds, detailing their mechanism of action, target-specific protocols, and data interpretation.
Mechanism of Action and Target Selectivity
The primary mechanism of action for imidazo[1,2-b]pyridazine derivatives is the competitive inhibition of ATP binding to the kinase active site. However, the specific interactions and resulting selectivity profile can vary significantly depending on the substitutions on the core scaffold.
-
ATP-Competitive Binding: Most derivatives function by occupying the adenine-binding pocket of the kinase hinge region. The nitrogen atoms within the imidazo[1,2-b]pyridazine core act as key hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP.[6]
-
Unique Binding Modes for Enhanced Selectivity: A study on PIM kinase inhibitors revealed a surprising and highly selective binding mode. Instead of interacting with the canonical kinase hinge region, the imidazo[1,2-b]pyridazine compound K00135 binds to the N-terminal lobe αC helix.[9] This non-ATP mimetic interaction is responsible for its high selectivity for PIM kinases over other kinases, providing a powerful lesson in rational drug design.[9]
-
Pseudokinase Inhibition (Tyk2): In the case of Tyk2, derivatives have been specifically designed to target the catalytically inactive pseudokinase (JH2) domain.[6] The JH2 domain plays a critical regulatory role, and its inhibition allosterically modulates the activity of the catalytic JH1 domain, offering a path to greater selectivity over other JAK family members.[6]
-
Irreversible Covalent Inhibition (BTK): For targets like BTK, the scaffold can be functionalized with a reactive group (e.g., an acrylamide moiety) that forms a covalent bond with a non-catalytic cysteine residue near the active site. This results in irreversible inhibition, providing prolonged target engagement and potent biological effects.[7][8]
Quantitative Inhibitory Activity
The versatility of the imidazo[1,2-b]pyridazine scaffold is evident in the potent activities of its derivatives against a range of kinases.
| Compound Class/Example | Target Kinase | Activity Type | Potency | Reference |
| 3,6-Disubstituted Derivative (Compound 20a) | DYRK1A | IC₅₀ | 50 nM | [5] |
| 3,6-Disubstituted Derivative (Compound 20a) | CLK1 | IC₅₀ | 82 nM | [5] |
| Substituted Imidazo[1,2-b]pyridazine (Compound 6) | Tyk2 (JH2 Domain) | Kᵢ | 0.015 - 0.035 nM | [6] |
| Substituted Imidazo[1,2-b]pyridazine (Compound 6) | Tyk2 (Cellular Assay) | IC₅₀ | 12 - 41 nM | [6] |
| Imidazo[1,2-b]pyridazine Derivative (Compound 22) | Bruton's Tyrosine Kinase (BTK) | IC₅₀ | 1.3 nM | [7][8] |
| Imidazo[1,2-b]pyridazine (K00135) | PIM1 | IC₅₀ | Low Nanomolar | [9] |
Experimental Protocols
The following protocols provide a framework for evaluating this compound derivatives in both biochemical and cellular contexts.
Protocol 1: General In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a universal method to determine the IC₅₀ value of a compound against a purified kinase using a luminescence-based assay that quantifies ATP consumption.
Causality: The principle is straightforward: an active kinase consumes ATP to phosphorylate its substrate. The amount of remaining ATP is inversely proportional to kinase activity. By measuring the luminescence produced from the remaining ATP, we can quantify the degree of inhibition.
Caption: General workflow for in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 10 mM stock.
-
Reaction Setup (384-well plate):
-
Add 5 µL of kinase buffer.
-
Add 0.1 µL of the compound dilution from step 1.
-
Add 5 µL of a 2X solution of purified kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution.
-
Self-Validation: Include "no enzyme" controls (maximum signal) and "DMSO only" controls (minimum inhibition).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The exact time may need optimization depending on the kinase's turnover rate.
-
Detection: Add 15 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®, Promega) to each well to stop the reaction and generate a luminescent signal.
-
Signal Stabilization: Incubate for 10 minutes at room temperature in the dark.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀.
Protocol 2: Cellular Target Engagement - Tyk2 Pathway Inhibition
This protocol assesses the ability of a compound to inhibit Tyk2 signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT3, in response to cytokine stimulation.
Causality: Tyk2 is a key mediator of Type I interferon signaling.[6] Binding of interferon-alpha (IFNα) to its receptor activates Tyk2, which in turn phosphorylates STAT proteins. An effective Tyk2 inhibitor will block this phosphorylation event.
Caption: Inhibition of the IFNα-Tyk2-STAT signaling cascade.
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., peripheral blood mononuclear cells - PBMCs) in serum-free media and allow them to rest overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the this compound-based Tyk2 inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with human IFNα (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors.
-
Rationale: The inhibitors are critical to preserve the phosphorylation state of STAT3 for accurate measurement.
-
-
Quantification of p-STAT3: Analyze the levels of phosphorylated STAT3 (p-STAT3) in the cell lysates. This can be done via:
-
Western Blotting: A semi-quantitative method providing visual confirmation.
-
ELISA: A high-throughput, quantitative method.
-
Flow Cytometry (Phosflow): Ideal for analyzing heterogeneous cell populations like PBMCs.
-
-
Data Analysis: Normalize the p-STAT3 signal to a loading control (e.g., total STAT3 or GAPDH). Plot the normalized p-STAT3 signal against the inhibitor concentration to determine the cellular IC₅₀.
Protocol 3: Cell Viability Assay for PIM or BTK Kinase Inhibition in Hematopoietic Cancers
This protocol measures the anti-proliferative or cytotoxic effects of an inhibitor on cancer cell lines whose survival is dependent on the target kinase (e.g., PIM or BTK).
Causality: Many leukemia and lymphoma cell lines are "addicted" to the signaling output from kinases like PIM or BTK.[8][9] Inhibiting these kinases disrupts survival pathways, leading to a dose-dependent decrease in cell viability.
Methodology:
-
Cell Plating: Seed human leukemic cell lines (e.g., MV4;11 for PIM, TMD8 for BTK) into 96-well plates at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere or stabilize for a few hours.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Rationale: A 72-hour incubation period is typically sufficient to observe effects on cell proliferation and survival.
-
-
Viability Assessment: Add a viability reagent such as:
-
Resazurin-based (e.g., alamarBlue™): Metabolically active cells reduce resazurin to the fluorescent resorufin.
-
ATP-based (e.g., CellTiter-Glo®): Measures ATP content as an indicator of metabolically active, viable cells.
-
-
Data Acquisition: After a short incubation with the reagent (1-4 hours), read the fluorescence or luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of viability relative to DMSO-treated control cells. Plot viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Summary and Future Outlook
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for fine-tuning of substitutions to achieve high potency and selectivity against diverse kinase targets. The discovery of unique, non-ATP mimetic binding modes further underscores the potential for developing highly selective next-generation therapeutics.[9]
Future research should focus on expanding the kinome-wide selectivity profiling of these compounds, exploring their potential in combination therapies, and advancing the most promising candidates, like the BTK inhibitor TM471-1, through clinical development.[8]
References
-
Thomas, M. et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]
-
Lin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Bendjeddou, L. et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Wang, X. et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Wang, X. et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]
-
Chang, Y. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Bouchal, F. et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]
-
Pogacic, V. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
-
Peytam, F. et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]
-
Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]
-
Bouchal, F. et al. (2021). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]
-
Abida, Y. et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
-
Kumar, D. et al. (2022). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Imidazo[1,2-b]pyridazine Derivatives
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery
The imidazo[1,2-b]pyridazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1][2] This fused bicyclic system is isosteric to purines and serves as the core of numerous biologically active molecules.[3] Its rigid structure and versatile substitution points allow for the fine-tuning of physicochemical properties, making it an ideal framework for developing novel therapeutics.
Notably, the kinase inhibitor Ponatinib , approved for treating chronic myeloid leukemia, features this core structure, sparking a resurgence of interest in its therapeutic potential.[1] Derivatives have since been explored for a wide array of applications, including as anticancer, anti-inflammatory, antiviral, and antibacterial agents, as well as radiotracers for imaging β-amyloid plaques associated with Alzheimer's disease.[1][2][4]
This guide provides an in-depth overview of the key synthetic strategies for constructing imidazo[1,2-b]pyridazine derivatives, complete with detailed, field-proven protocols and an explanation of the chemical principles guiding these methodologies.
PART 1: Core Synthetic Strategies
The construction of the imidazo[1,2-b]pyridazine ring system can be broadly categorized into two primary approaches: classical condensation reactions and modern multicomponent strategies. The choice of method often depends on the desired substitution pattern, scalability, and the need for generating chemical diversity.
Strategy 1: Classical Condensation of Aminopyridazines with α-Halocarbonyls
This is the most traditional and widely employed method for synthesizing the imidazo[1,2-b]pyridazine core. The reaction proceeds via a variation of the Tschitschibabin reaction, involving the condensation of a 3-aminopyridazine derivative with an α-haloketone or a related α-halocarbonyl compound.[4][5]
Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom (N-1) of the 3-aminopyridazine onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-b]pyridazine ring.
A critical aspect of this synthesis is controlling the regioselectivity of the initial N-alkylation. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic.[4] Introducing a halogen or other electron-withdrawing group at the 6-position of the pyridazine ring is a common strategy to ensure the initial alkylation occurs at the correct nitrogen, thereby facilitating the desired cyclization in good yield.[4]
Caption: General mechanism for condensation synthesis.
Strategy 2: One-Pot Multicomponent Reactions (MCRs)
For rapid library synthesis and diversity-oriented synthesis, isocyanide-based multicomponent reactions (I-MCRs) like the Groebke–Blackburn–Bienaymé (GBB) reaction are exceptionally powerful.[6][7] This one-pot approach combines three starting materials—a 2-aminoazine (such as 3-aminopyridazine), an aldehyde, and an isocyanide—to construct the final product in a single, efficient step.
Advantages and Rationale: The GBB reaction offers significant advantages in terms of operational simplicity, atom economy, and the ability to introduce three points of diversity simultaneously. The reaction typically proceeds under mild conditions and can be accelerated using Lewis or Brønsted acid catalysts, or by employing microwave irradiation.[7][8][9] This strategy is ideal for generating large libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.
Strategy 3: Modern Synthetic Enhancements
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to mere minutes, while frequently improving product yields.[10][11] This high-speed, efficient heating method minimizes the formation of side products and is applicable to both classical condensation and MCRs.
-
Metal-Catalyzed Cross-Coupling: For advanced functionalization of the pre-formed imidazo[1,2-b]pyridazine scaffold, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are invaluable.[12] These methods allow for the precise installation of various substituents at halogenated positions (e.g., C6-chloro or C3-bromo derivatives), enabling extensive SAR exploration.[12][13]
PART 2: Detailed Experimental Protocols
The following protocols are provided as robust, validated starting points for the synthesis of imidazo[1,2-b]pyridazine derivatives.
Protocol 1: General Procedure for Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazines
This protocol describes the classical condensation reaction, a reliable method for producing a wide range of derivatives.
Caption: Experimental workflow for condensation synthesis.
Materials:
-
3-Amino-6-chloropyridazine
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (absolute)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-6-chloropyridazine (1.0 eq), the desired α-bromoacetophenone (1.1 eq), and sodium bicarbonate (2.0 eq).
-
Solvent Addition: Add absolute ethanol to the flask to create a slurry (approx. 10-15 mL per 1 mmol of aminopyridazine).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and water to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product under vacuum to yield the 2-aryl-6-chloroimidazo[1,2-b]pyridazine.
Scientist's Note (Trustworthiness): The use of sodium bicarbonate is critical. It is a mild base sufficient to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction forward without promoting side reactions or decomposition of sensitive functional groups.[4] The product often precipitates in high purity, simplifying the work-up procedure.
Data Summary Table 1: Representative Examples of Condensation Synthesis
| Entry | 3-Aminopyridazine | α-Haloketone | Base | Solvent | Typical Yield (%) |
| 1 | 3-Amino-6-chloropyridazine | 2-Bromo-1-phenylethanone | NaHCO₃ | Ethanol | 85-95% |
| 2 | 3-Amino-6-iodopyridazine | 2-Bromo-1-(4-fluorophenyl)ethanone | NaHCO₃ | Ethanol | 80-90% |
| 3 | 3-Amino-6-chloropyridazine | 2-Bromo-1-(thien-2-yl)ethanone | K₂CO₃ | DMF | 75-85% |
Protocol 2: Microwave-Assisted Groebke–Blackburn–Bienaymé (GBB) Synthesis
This protocol details an efficient, one-pot, three-component synthesis suitable for rapid library generation.
Materials:
-
3-Aminopyridazine
-
Aromatic or aliphatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable catalyst
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave reaction vial, add the 3-aminopyridazine (1.0 eq), the aldehyde (1.0 eq), the isocyanide (1.1 eq), and the catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Solvent Addition: Add methanol (2-3 mL) and seal the vial with a cap.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.
-
Work-up: After the reaction, cool the vial to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 3-aminoimidazo[1,2-b]pyridazine derivative.
Scientist's Note (Expertise): The GBB reaction mechanism involves the initial formation of a Schiff base from the aminopyridazine and aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the aromatic product. The catalyst activates the aldehyde, accelerating the initial Schiff base formation, which is often the rate-limiting step. Microwave heating provides rapid and uniform energy input, drastically shortening the time required for the reaction to reach completion compared to conventional heating.[10][11]
Data Summary Table 2: Representative Examples of GBB Synthesis
| Entry | Aldehyde | Isocyanide | Catalyst | Conditions | Typical Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ | MW, 120°C, 20 min | 85% |
| 2 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | I₂ | RT, 16-17 h | 70-80% |
| 3 | Furfural | 4-Methoxyphenyl isocyanide | NH₄Cl | Ultrasound, 60°C | 80-90% |
Conclusion
The imidazo[1,2-b]pyridazine scaffold remains a highly valuable framework in medicinal chemistry. The synthetic routes outlined in this guide, from the robust classical condensation to the efficient multicomponent reactions, provide researchers with a versatile toolkit for accessing a wide range of derivatives. The classical condensation is often preferred for large-scale synthesis of a specific target, while microwave-assisted MCRs are exceptionally well-suited for the rapid generation of compound libraries essential for modern drug discovery campaigns. Further functionalization using metal-catalyzed cross-coupling reactions can then be employed to perform late-stage modifications, allowing for precise optimization of biological activity and pharmacokinetic properties.[12]
References
-
Wang, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Elakkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. ResearchGate. Available at: [Link]
-
George, L. L., et al. (1979). Derivatives of Imidazole. II. Synthesis and Reactions of Imidazo[1,2-α]pyrimidines and Other Bi- and Tricyclic Imidazo Derivatives with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Shaaban, M., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect. Available at: [Link]
-
Semantic Scholar. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Semantic Scholar. Available at: [Link]
-
Kantevari, S., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Krylov, A. S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Rodríguez, J. C., et al. (2022). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. Available at: [Link]
-
MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines. ResearchGate. Available at: [Link]
-
MDPI. (2019). Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]
-
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]
- Google Patents. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Connect Journals. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. Available at: [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. Available at: [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. Slideshare. Available at: [Link]
-
ResearchGate. (n.d.). Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate. Available at: [Link]
-
Malla Reddy, V., et al. (2009). Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
Application Notes: The 6-Fluoroimidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-b]pyridazine core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] This versatility has led to its incorporation into numerous clinically successful drugs and advanced drug candidates, most notably the multi-targeted kinase inhibitor Ponatinib.[1][3] The scaffold's rigid, bicyclic nature presents a well-defined vector for substituent placement, allowing for precise tuning of pharmacological properties.
Within this important class of heterocycles, the introduction of a fluorine atom at the 6-position has emerged as a key strategy for enhancing therapeutic potential. Fluorine, with its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] Specifically, the 6-fluoro substitution on the imidazo[1,2-b]pyridazine scaffold has been instrumental in the development of potent and selective kinase inhibitors targeting critical pathways in oncology and immunology.[4]
These application notes will provide an in-depth guide to the utility of the 6-fluoroimidazo[1,2-b]pyridazine scaffold, focusing on its application in the discovery of Tyrosine Kinase 2 (Tyk2) inhibitors. We will detail synthetic protocols, biological evaluation workflows, and the underlying scientific rationale for its use.
Core Application: Selective Inhibition of Tyrosine Kinase 2 (Tyk2)
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in mediating signaling for pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons (IFN).[3] Dysregulation of these cytokine pathways is central to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease. Consequently, Tyk2 has become a high-priority target for therapeutic intervention.
The challenge in targeting Tyk2 lies in achieving selectivity over other highly homologous JAK family members (JAK1, JAK2, JAK3), as off-target inhibition can lead to undesirable side effects. A successful strategy has been to target the regulatory pseudokinase (JH2) domain of Tyk2, rather than the highly conserved catalytic (JH1) domain. This allosteric inhibition approach offers a pathway to highly selective compounds.[2][3] The imidazo[1,2-b]pyridazine scaffold has proven to be exceptionally well-suited for developing potent and selective ligands for the Tyk2 JH2 domain.[2][3]
Mechanism of Action: Allosteric Inhibition of Tyk2 Signaling
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been designed to bind to the ATP-binding site of the Tyk2 pseudokinase (JH2) domain. While this domain is catalytically inactive, its conformation regulates the activity of the adjacent catalytic (JH1) domain. By binding to the JH2 domain, these inhibitors stabilize an inactive conformation, preventing the cytokine-induced activation of the JH1 domain and subsequent phosphorylation of downstream STAT (Signal Transducer and Activator of Transcription) proteins. This effectively blocks the pro-inflammatory signaling cascade.
Caption: Allosteric inhibition of the Tyk2 signaling pathway.
Quantitative Data: Structure-Activity Relationship (SAR)
Structure-activity relationship studies have been crucial in optimizing imidazo[1,2-b]pyridazine derivatives as Tyk2 inhibitors. While specific data for a simple 6-fluoro substituted analog is part of broader proprietary development, published data on closely related analogs demonstrate the scaffold's potential. The following table presents data for representative compounds from a series of potent Tyk2 JH2 inhibitors, highlighting the high potency achieved with this scaffold.[3]
| Compound ID | R² Group (at C3) | Tyk2 JH2 Kᵢ (nM) | IFNα Cellular IC₅₀ (nM) | hWB IC₅₀ (nM) |
| 6q | 3-methyl-oxetanyl | 0.020 | 12 | 63 |
| 6r | 1-cyano-cyclopropyl | 0.035 | 22 | 100 |
| 6s | 1-(trifluoromethyl)-cyclopropyl | 0.015 | 22 | 87 |
| 6t | Tetrahydro-2H-pyranyl | 0.025 | 41 | 136 |
Data synthesized from ACS Med. Chem. Lett. 2019, 10, 3, 383–388.[3] Note: These compounds feature a complex substituent at the 6-position for improved metabolic stability, but are built upon the core principles of the 6-halo-imidazo[1,2-b]pyridazine framework.
Protocols and Methodologies
Protocol 1: Synthesis of this compound Core
This protocol outlines a general, two-step synthesis for the this compound scaffold, based on established methodologies for related halogenated analogs.[5] The key steps are the synthesis of the aminopyridazine precursor followed by a condensation/cyclization reaction.
Caption: General synthetic workflow for 6-fluoroimidazo[1,2-b]pyridazines.
Step 1: Synthesis of 3-Amino-6-fluoropyridazine
-
Rationale: This step creates the necessary amine precursor for the subsequent cyclization. The reaction proceeds via nucleophilic aromatic substitution, where ammonia displaces one of the fluorine atoms on the pyridazine ring.
-
Procedure:
-
To a sealed pressure vessel, add 3,6-difluoropyridazine (1.0 eq).
-
Add aqueous ammonia (28-30%, ~10-15 mL per gram of starting material).
-
Seal the vessel and heat to 130 °C with stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-amino-6-fluoropyridazine. The product can be used in the next step without further purification if purity is >95%.
-
Step 2: Synthesis of a Representative 2-Aryl-6-fluoroimidazo[1,2-b]pyridazine
-
Rationale: This is a classic Hantzsch-type reaction for forming the imidazo[1,2-b]pyridazine ring system. The nucleophilic amino group of the pyridazine attacks the α-carbon of the bromo ketone, displacing the bromide. A subsequent intramolecular condensation between the remaining ring nitrogen and the ketone carbonyl, followed by dehydration, yields the fused bicyclic aromatic system. Sodium bicarbonate acts as a mild base to neutralize the HBr generated.
-
Procedure:
-
To a round-bottom flask, add 3-amino-6-fluoropyridazine (1.0 eq) and a suitable α-bromo ketone (e.g., 2-bromo-1-phenylethanone) (1.0-1.1 eq).
-
Add ethanol as the solvent (~10 mL per gram of aminopyridazine).
-
Add sodium bicarbonate (NaHCO₃) (1.5-2.0 eq).
-
Heat the mixture to reflux (approx. 78 °C) with stirring for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add water to the residue, which should induce precipitation of the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 2-aryl-6-fluoroimidazo[1,2-b]pyridazine.
-
Protocol 2: In Vitro Tyk2 Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to measure the inhibitory activity of a this compound derivative on Tyk2-mediated STAT phosphorylation.
Rationale: This functional assay provides a direct measure of the compound's ability to block the Tyk2 signaling pathway within a cellular context. The level of phosphorylated STAT3 (pSTAT3) is a direct downstream biomarker of Tyk2 activity. A reduction in the cytokine-induced pSTAT3 signal in the presence of the inhibitor indicates target engagement and functional inhibition.
Procedure:
-
Cell Culture:
-
Culture a human cell line known to express the Tyk2 pathway components (e.g., NK-92 cells or a similar hematopoietic cell line) in appropriate growth medium according to standard protocols.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., a 2-aryl-6-fluoroimidazo[1,2-b]pyridazine) in 100% dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in assay medium (e.g., serum-free RPMI) to create a range of test concentrations (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration in all wells is ≤0.1%.
-
-
Assay Execution:
-
Plate the cells in a 96-well plate at a predetermined density.
-
Starve the cells of serum for 4-6 hours to reduce basal signaling.
-
Pre-incubate the cells with the serially diluted test compound or vehicle (0.1% DMSO) for 1-2 hours at 37 °C.
-
Stimulate the cells with a pre-determined EC₈₀ concentration of a relevant cytokine, such as Interferon-alpha (IFNα), for 15-30 minutes at 37 °C. Include unstimulated vehicle-treated cells as a negative control.
-
-
Lysis and Detection (Western Blot or ELISA):
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
For Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-STAT3 (pSTAT3) and total STAT3 (as a loading control). Detect with appropriate secondary antibodies and a chemiluminescent substrate.
-
For ELISA: Use a commercially available sandwich ELISA kit for the detection of pSTAT3.
-
-
Data Analysis:
-
Quantify the pSTAT3 signal (e.g., by densitometry for Western blot or plate reader for ELISA).
-
Normalize the pSTAT3 signal to the total STAT3 signal.
-
Plot the normalized pSTAT3 signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the cytokine-induced pSTAT3 signal by 50%.
-
Conclusion
The this compound scaffold is a powerful and versatile tool in the drug discoverer's arsenal. Its favorable physicochemical properties and synthetic tractability make it an ideal starting point for generating libraries of compounds. As demonstrated in the context of Tyk2 inhibition, strategic derivatization of this core can lead to the development of highly potent and selective drug candidates for challenging disease targets. The protocols and data presented herein provide a foundational guide for researchers looking to leverage this privileged scaffold in their own drug discovery programs.
References
-
Garrido A, Vera G, Delaye PO, Enguehard-Gueiffier C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 998-1014. [Link]
-
Tokarski, J. S., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]
-
ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
ACS Publications. (2019). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]
-
Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 200-204. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the In Vitro Evaluation of 6-Fluoroimidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-b]pyridazine core is recognized as a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its rigid, planar structure and accessible substitution points make it an ideal framework for designing potent and selective modulators of biological targets. Among these, protein kinases have emerged as a primary target class for this scaffold, leading to the development of successful therapeutics like the kinase inhibitor ponatinib.[1] The introduction of a fluorine atom at the 6-position is a common medicinal chemistry strategy to enhance metabolic stability, improve membrane permeability, or modulate binding affinity through specific electronic interactions.
This guide provides a structured, field-proven workflow for the comprehensive in vitro evaluation of novel 6-fluoroimidazo[1,2-b]pyridazine derivatives. Our approach is designed to be a self-validating system, moving logically from broad, high-throughput screening to detailed mechanistic studies. We emphasize the causality behind each protocol, empowering researchers to not only generate data but also to understand its implications for drug development.
Phase 1: Foundational Assessment - Target Identification and Biochemical Potency
The initial phase aims to answer two fundamental questions: "What protein kinase(s) does the compound inhibit?" and "How potently does it inhibit them?" A broad, unbiased approach is critical to identify both intended targets and potential off-target liabilities that could lead to toxicity later in development.
Protocol 1.1: Broad-Panel Kinase Selectivity Screening
Rationale: Before investing significant resources, it is essential to understand the compound's kinase selectivity profile. Many kinase inhibitors fail due to off-target effects. Screening against a large, diverse panel (e.g., >200 kinases) provides a comprehensive landscape of the compound's activity, revealing primary targets and potential red flags.[2][3] This initial screen is typically performed at a single high concentration (e.g., 1-10 µM).
Step-by-Step Protocol:
-
Compound Preparation: Solubilize the this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: Serially dilute the stock solution for the primary screen concentration.
-
Kinase Reaction: Utilize a reputable contract research organization (CRO) or a commercial kinase profiling service (e.g., Eurofins, Promega). The service will typically perform radiometric ([³³P]-ATP) or fluorescence-based assays.
-
Execution: The compound is incubated with a panel of individual kinases, a suitable substrate, and ATP.
-
Data Analysis: The percent inhibition relative to a DMSO control is calculated for each kinase. Targets showing significant inhibition (e.g., >50% or >75%) are flagged as potential hits.
Workflow for In Vitro Evaluation of Kinase Inhibitors
Caption: A logical workflow for kinase inhibitor evaluation.
Protocol 1.2: Biochemical IC50 Determination
Rationale: Once primary hits are identified, the next step is to quantify their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This value is a critical benchmark for potency and is used for structure-activity relationship (SAR) studies.[4] Assays like Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based ATP quantification (e.g., Kinase-Glo®) are industry standards due to their high sensitivity and throughput.
Step-by-Step Protocol (Luminescence-based Assay Example):
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions according to the supplier's protocol (e.g., Promega Kinase-Glo®).
-
Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in an appropriate assay plate (e.g., 384-well). Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Initiation: Add the kinase and its specific substrate to the wells containing the compound dilutions.
-
ATP Addition: Initiate the enzymatic reaction by adding ATP. Incubate for the optimized reaction time (e.g., 60 minutes at room temperature). The reaction depletes ATP.
-
Detection: Add the Kinase-Glo® reagent, which contains luciferase. This enzyme generates a luminescent signal from the remaining ATP.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The amount of remaining ATP is inversely proportional to kinase activity. Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
Phase 2: Cellular Validation - Target Engagement and Functional Outcomes
A potent biochemical inhibitor is only valuable if it can effectively engage its target within the complex environment of a living cell and elicit a desired biological response. This phase bridges the gap between biochemistry and cell biology.
Principle of Kinase Inhibition Assay
Caption: Competitive inhibition at the ATP-binding site.
Protocol 2.1: Antiproliferative and Cytotoxicity Assays
Rationale: For oncology applications, the primary goal is often to halt cancer cell proliferation or induce cell death. Assays like the MTT or CellTiter-Glo® measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[5][6] It is crucial to select cell lines where the target kinase is a known driver of growth or survival to establish a clear link between target inhibition and cellular effect.
Step-by-Step Protocol (MTT Assay Example):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: After a 2-4 hour incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (DMSO) and plot against compound concentration to calculate the EC50 (half-maximal effective concentration).
Protocol 2.2: Western Blot for Target Engagement
Rationale: This is the most critical step for validating the mechanism of action. It provides direct evidence that the compound is inhibiting the target kinase inside the cell.[7] This is achieved by measuring the phosphorylation level of a known downstream substrate of the target kinase. A potent compound should decrease the level of the phosphorylated substrate in a dose-dependent manner without affecting the total protein levels of the kinase or the substrate.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of the inhibitor for a short duration (e.g., 1-4 hours) sufficient to observe changes in signaling.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-BAD).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an HRP substrate (e.g., ECL) and detect the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies for the total substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and specificity of the effect.
Signaling Pathway Inhibition
Caption: Western blots measure the decrease in pSubstrate.
Quantitative Data Summary (Hypothetical Data)
| Compound ID | Target Kinase | Biochemical IC50 (nM)[4] | Cell Line | Antiproliferative EC50 (nM)[8] |
| FI-PDZ-001 | Mps1 | 0.7 | A549 (Lung) | 6.0 |
| FI-PDZ-002 | PIM1 | 15.0 | MV4;11 (Leukemia) | 85.0 |
| FI-PDZ-003 | Haspin | 6.0 | U-2 OS (Osteosarcoma) | 2800.0[9] |
| FI-PDZ-004 | BTK | 1.3 | TMD8 (Lymphoma) | 10.5[2][3] |
Note: A large delta between IC50 and EC50, as seen with FI-PDZ-003, can indicate poor cell permeability, high plasma protein binding in media, or cellular efflux, requiring further investigation.
References
-
Debdab, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Available at: [Link]
-
Jeon, H., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wang, A., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Available at: [Link]
-
Altaher, A., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. Available at: [Link]
-
Bettayeb, K., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Altaher, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
-
Sharma, S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. Available at: [Link]
-
Nishiguchi, N., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Altaher, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
-
Aouad, M. R., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]
-
Wang, A., et al. (2024). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Inhibitors of CDK12/13 Utilizing an Imidazo[1,2-b]pyridazine Scaffold
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of covalent inhibitors of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13) that are based on the imidazo[1,2-b]pyridazine scaffold. This document offers detailed protocols for the synthesis of these inhibitors, their biochemical and cellular characterization, and confirmation of their covalent binding mechanism.
Introduction: The Rationale for Targeting CDK12/13 with Covalent Imidazo[1,2-b]pyridazine Inhibitors
CDK12 and CDK13 are key regulators of transcription elongation.[1] In complex with Cyclin K, they phosphorylate the C-terminal domain of RNA polymerase II, a process crucial for the expression of long genes, including those involved in the DNA damage response (DDR) such as BRCA1 and ATM.[1][2] Consequently, the inhibition of CDK12/13 has emerged as a promising therapeutic strategy for various cancers, particularly those with a high reliance on the DDR pathway.[2][3] The inactivation of CDK12/13 can induce a "BRCAness" phenotype, rendering cancer cells vulnerable to PARP inhibitors and other DNA-damaging agents.[2]
The imidazo[1,2-b]pyridazine scaffold is a versatile heterocyclic structure that has been successfully employed in the development of kinase inhibitors.[4][5] Its unique chemical properties allow for the strategic placement of functional groups that can interact with the kinase active site and a reactive "warhead" to form a covalent bond with a nearby nucleophilic residue, such as cysteine. This covalent and irreversible mode of inhibition offers several advantages, including prolonged target engagement, increased potency, and the potential to overcome resistance mechanisms. Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13.
This guide will walk you through the essential experimental procedures to synthesize and validate these promising therapeutic agents.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK12/13 signaling pathway and the general experimental workflow for the characterization of covalent inhibitors.
Caption: Simplified CDK12 signaling pathway.
Caption: Experimental workflow for inhibitor characterization.
Protocols
Part 1: Synthesis of Imidazo[1,2-b]pyridazine Covalent Inhibitors
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine in the presence of a mild base.[4] The covalent functionality is introduced by incorporating an electrophilic group, such as an acrylamide, which can react with a cysteine residue in the target kinase.
Protocol 1: General Synthesis of an Imidazo[1,2-b]pyridazine Acrylamide Covalent Inhibitor
-
Step 1: Synthesis of the Imidazo[1,2-b]pyridazine Core.
-
To a solution of 3-amino-6-chloropyridazine (1 eq) in a suitable solvent such as ethanol, add the desired α-bromoketone (1.1 eq) and sodium bicarbonate (2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude imidazo[1,2-b]pyridazine derivative.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Introduction of the Acrylamide Warhead.
-
To a solution of the purified imidazo[1,2-b]pyridazine derivative with a free amine group in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add a base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0°C and add acryloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final covalent inhibitor by column chromatography on silica gel.
-
Part 2: Biochemical and Cellular Characterization
Protocol 2: In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a covalent inhibitor against CDK12/Cyclin K.
Materials:
-
Recombinant human CDK12/Cyclin K enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Substrate peptide (e.g., a synthetic peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (imidazo[1,2-b]pyridazine covalent inhibitor)
-
DMSO
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a 384-well plate, add the kinase buffer, CDK12/Cyclin K enzyme, and the test compound at various concentrations. Include a DMSO-only control.
-
Pre-incubate the plate at room temperature for 60 minutes to allow for covalent bond formation between the inhibitor and the enzyme.[6]
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be at or near the Km for CDK12.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Table 1: Example IC50 Data for a Covalent CDK12/13 Inhibitor
| Compound | CDK12 IC50 (nM) | CDK13 IC50 (nM) |
| Example Inhibitor | 15.5 | 12.2 |
| Reference Covalent Inhibitor (THZ531) | 158 | 69 |
Protocol 3: Cellular Target Engagement using NanoBRET™ Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of an inhibitor to its target kinase within living cells.[7]
Materials:
-
HEK293 cells
-
CDK12-NanoLuc® fusion vector
-
NanoBRET™ Kinase Tracer
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® 3000 Transfection Reagent
-
Test compound
-
DMSO
-
White, 96-well assay plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CDK12-NanoLuc® fusion vector and a suitable transfection reagent in Opti-MEM®. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMSO. Add the diluted compound or DMSO control to the cells and incubate for a specified period (e.g., 2 hours) to allow for target engagement.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to all wells. The tracer will compete with the test compound for binding to the CDK12-NanoLuc® fusion protein.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells and immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
Part 3: Confirmation of Covalent Binding Mechanism
Protocol 4: Intact Protein Mass Spectrometry
This protocol is used to confirm the covalent modification of CDK12 by the inhibitor by detecting the expected mass shift.[8][9]
Materials:
-
Recombinant human CDK12 protein
-
Test compound
-
DMSO
-
MS-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
Desalting column
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate the recombinant CDK12 protein with a 10-fold molar excess of the test compound in the MS-compatible buffer for 1-2 hours at room temperature. Include a DMSO control.
-
Remove the excess, unbound inhibitor using a desalting column.
-
Analyze the protein samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein.
-
Compare the mass of the inhibitor-treated CDK12 with the DMSO-treated control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[8][10]
Protocol 5: Peptide Mapping by LC-MS/MS to Identify the Modified Residue
This protocol identifies the specific amino acid residue on CDK12 that is covalently modified by the inhibitor.
Materials:
-
Inhibitor-modified CDK12 protein (from Protocol 4)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (MS-grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Denature the inhibitor-modified CDK12 protein with 8 M urea.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with IAM.
-
Digest the protein into peptides overnight with trypsin.
-
Quench the digestion with formic acid.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the CDK12 protein sequence using appropriate software (e.g., Mascot, Sequest) to identify the peptides.
-
Specifically search for a peptide with a mass modification corresponding to the molecular weight of the inhibitor. The MS/MS fragmentation pattern of this peptide will confirm the exact site of covalent modification.
Data Presentation
Table 2: Summary of Inhibitor Characterization
| Parameter | Method | Result |
| Biochemical Potency (IC50) | In Vitro Kinase Assay | 15.5 nM (CDK12), 12.2 nM (CDK13) |
| Cellular Target Engagement (IC50) | NanoBRET™ Assay | 50 nM |
| Covalent Modification | Intact Protein MS | Mass shift of +X Da observed |
| Site of Modification | Peptide Mapping LC-MS/MS | Cysteine 1039 |
Note: X represents the molecular weight of the inhibitor.
References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
CDK12: cellular functions and therapeutic potential of versatile player in cancer. Oxford Academic. [Link]
-
CDK12: An emerging therapeutic target for cancer. PMC - PubMed Central. [Link]
-
Targeting CDK12 for Cancer Therapy: Function, Mechanism, and Drug Discovery. American Association for Cancer Research. [Link]
-
CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models. The Journal of Clinical Investigation. [Link]
-
Inactivation of CDK12/13 Pathway Boosts Body's Immune Response Against Tumors. Technology Networks. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]
-
Some synthetic routes to imidazo[1,2-b]pyridazines. ResearchGate. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
WO/2023/143496 METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND. WIPO Patentscope. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. Semantic Scholar. [Link]
-
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH. [Link]
-
Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. PubMed Central. [Link]
-
Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
-
High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. ACS Publications. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. [Link]
Sources
- 1. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis and Evaluation of Imidazo[1,2-b]pyridazine Macrocyclic Derivatives as Next-Generation ALK Inhibitors
Introduction: The Evolving Challenge of ALK-Positive Cancers
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase crucial for the development and function of the nervous system.[1] In several cancers, most notably non-small cell lung cancer (NSCLC), chromosomal rearrangements lead to the formation of fusion genes, such as EML4-ALK.[2][3] These fusion events result in a constitutively active ALK protein that drives oncogenesis by stimulating key downstream signaling pathways, including JAK-STAT, MAPK, and PI3K/AKT, promoting uncontrolled cell proliferation and survival.[2][4]
The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive NSCLC.[1] First-generation inhibitors like crizotinib, which competitively binds to the ATP-binding site of the ALK kinase domain, showed significant efficacy.[2][4][5] However, the emergence of acquired resistance, frequently driven by secondary mutations within the ALK kinase domain, limits long-term effectiveness.[2][6] Mutations such as the G1202R solvent front mutation are particularly challenging, often conferring resistance to first and second-generation inhibitors.[6][7]
This has driven the development of third-generation inhibitors designed to overcome these resistance mechanisms. Macrocyclization has emerged as a powerful strategy to enhance potency, selectivity, and metabolic stability while addressing resistant mutations.[8][9] The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, known for its favorable biological activities.[10][11] This guide provides a detailed protocol for the synthesis of novel imidazo[1,2-b]pyridazine macrocyclic derivatives and their subsequent biological evaluation as potent ALK inhibitors capable of combating clinically relevant resistance mutations.[12][13]
Part 1: Rationale and Chemical Synthesis Strategy
The core strategy involves the construction of a macrocycle built around the imidazo[1,2-b]pyridazine core. This design aims to rigidly lock the molecule in a bioactive conformation that maintains potent binding to the ALK active site, even in the presence of resistance mutations. The macrocyclic structure can improve membrane permeability and oral bioavailability while enhancing kinase selectivity.[9]
Our synthetic approach is a multi-step process culminating in a key macrocyclization reaction. The following protocols are based on the successful synthesis of highly potent derivatives, such as compound O-10 , which has demonstrated excellent activity against wild-type ALK and multiple resistant mutants.[7][12][13]
ALK Signaling and Inhibition Mechanism
The diagram below illustrates the canonical ALK signaling pathway and the mechanism of action for ALK TKIs. The inhibitor prevents ATP from binding to the kinase domain, thereby blocking autophosphorylation and the activation of downstream pro-survival pathways.[1][2][3]
Caption: Mechanism of ALK activation and inhibition.
General Synthetic Workflow
The synthesis of the target macrocycle is accomplished through a convergent route. The key steps involve the formation of the imidazo[1,2-b]pyridazine core, functionalization with appropriate linkers, and a final intramolecular macrocyclization reaction.
Caption: High-level workflow for macrocycle synthesis.
Detailed Protocol: Synthesis of a Representative Macrocyclic Precursor
This protocol outlines the key steps toward synthesizing the linear precursor required for the final macrocyclization. The specific reagents and conditions are representative and may require optimization based on the desired final structure. This protocol is adapted from methodologies used to create potent imidazo[1,2-b]pyridazine derivatives.[12][14][15]
Step 1: Synthesis of the Imidazo[1,2-b]pyridazine Core
-
Reaction: Condensation of an aminopyridazine with an α-haloketone.
-
Rationale: This is a classic and efficient method for forming the imidazo[1,2-b]pyridazine bicyclic system. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.
| Reagent/Material | Amount | M.W. | Moles | Purpose |
| 6-Chloropyridazin-3-amine | 1.0 g | 129.55 | 7.72 mmol | Starting material |
| 2-Bromo-1-(4-(tert-butoxy)phenyl)ethan-1-one | 2.41 g | 285.15 | 8.49 mmol | α-haloketone |
| Sodium Bicarbonate (NaHCO₃) | 1.30 g | 84.01 | 15.4 mmol | Base |
| Ethanol (EtOH) | 40 mL | - | - | Solvent |
-
Procedure:
-
Combine 6-chloropyridazin-3-amine, 2-bromo-1-(4-(tert-butoxy)phenyl)ethan-1-one, and sodium bicarbonate in ethanol.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the imidazo[1,2-b]pyridazine core.
-
Step 2: Functionalization and Synthesis of the Linear Precursor
-
Reaction: A multi-step process involving coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to install the necessary linkers for macrocyclization.
-
Rationale: Palladium-catalyzed cross-coupling reactions are highly versatile for forming C-C or C-N bonds, allowing for the modular assembly of complex molecules.[15] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
-
Sub-step 2a: Suzuki Coupling
-
Combine the chlorinated imidazo[1,2-b]pyridazine core from Step 1 with a suitable boronic acid or ester derivative (e.g., a pinacol boronate ester containing an amine-protected linker arm).
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., Dioxane/Water).
-
Degas the mixture with argon or nitrogen and heat to 80-100 °C for 4-8 hours.
-
Perform an aqueous workup and purify by column chromatography.
-
-
Sub-step 2b: Amide Coupling
-
Deprotect the terminal functional groups of the coupled product (e.g., Boc deprotection with TFA for an amine, or ester hydrolysis with LiOH for a carboxylic acid).
-
Couple the resulting amine or carboxylic acid with the other half of the linear precursor using standard peptide coupling reagents (e.g., HATU, HOBt, with a base like DIPEA) in a solvent like DMF.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the final linear precursor by chromatography or recrystallization.
-
Part 2: Biological Evaluation Protocols
Once the target macrocycle is synthesized and purified, its biological activity as an ALK inhibitor must be determined. This involves a tiered approach, starting with a biochemical assay to measure direct enzyme inhibition, followed by cell-based assays to assess antiproliferative effects in relevant cancer cell lines.
Workflow for Biological Evaluation
Caption: Workflow for evaluating synthesized compounds.
Protocol: In Vitro ALK Kinase Assay (ADP-Glo™ Format)
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[16][17] The luminescence signal is directly proportional to kinase activity, allowing for the quantification of inhibition.
-
Materials:
-
Recombinant human ALK enzyme (wild-type and mutants like G1202R).
-
Poly(Glu, Tyr) 4:1 substrate.
-
ATP.
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test compound (macrocycle) and reference inhibitor (e.g., Lorlatinib) serially diluted in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
384-well white assay plates.
-
-
Procedure:
-
Add 2 µL of kinase buffer containing the test compound at various concentrations to the wells of a 384-well plate. Include DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Add 2 µL of a 2x kinase/substrate solution to each well to initiate the reaction.
-
Add 2 µL of a 2x ATP solution. The final ATP concentration should be at or near the Kₘ for ALK.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Cellular Antiproliferative Assay (CCK8/MTT)
-
Principle: This assay measures the metabolic activity of cells, which correlates with cell viability.[18][19] A reduction in metabolic activity in the presence of the inhibitor indicates a cytotoxic or cytostatic effect.
-
Cell Lines:
-
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of CCK8 reagent (or MTT reagent followed by solubilization) to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK8) using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the cellular IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation & Expected Outcomes
A successful imidazo[1,2-b]pyridazine macrocyclic inhibitor is expected to show potent, single-digit nanomolar inhibition of wild-type ALK and retain high potency against clinically relevant resistant mutants. The data below is representative of a promising lead compound, benchmarked against established inhibitors.[7][12]
Table 1: Biochemical Inhibitory Activity (IC₅₀, nM) Lower values indicate greater potency.
| Target Enzyme | Compound O-10 (Representative Macrocycle) | Lorlatinib (3rd Gen. Inhibitor) | Crizotinib (1st Gen. Inhibitor) |
| ALKWT | 2.6 | <1 | 24 |
| ALKG1202R | 6.4 | 1 | >2000 |
| ALKL1196M/G1202R | 23 | 21 | >2000 |
Table 2: Cellular Antiproliferative Activity (IC₅₀, nM) Lower values indicate greater potency in a cellular context.
| Cell Line | Genotype | Compound O-10 (Representative Macrocycle) | Lorlatinib |
| Karpas-299 | NPM-ALKWT | 38 | 9 |
| Ba/F3-EML4-ALKG1202R | EML4-ALKG1202R | 52 | 25 |
| Ba/F3-EML4-ALKL1196M/G1202R | EML4-ALKL1196M/G1202R | 64 | 105 |
The data clearly demonstrates that while first-generation inhibitors like crizotinib are ineffective against the G1202R mutation, advanced macrocyclic structures can overcome this resistance, providing a strong rationale for their continued development.[7]
References
- Patsnap Synapse. (2024). What are ALK inhibitors and how do they work?
-
Sok, M., et al. (2022). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. PubMed Central. [Link]
-
Rich, P. (N/A). Synthesis and Conformational Studies of Small Molecule Macrocyclic Inhibitors of ALK/ROS1 – Discovery of PF-06463922. ACS Division of Medicinal Chemistry. [Link]
-
Gao, Y., et al. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Cancer Growth and Metastasis. [Link]
-
Sok, M., et al. (2022). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers in Pharmacology. [Link]
-
Zhang, P., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. [Link]
-
Zhang, P., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. ResearchGate. [Link]
-
Johnson, T., et al. (2011). Design, Synthesis, and Anaplastic Lymphoma Kinase (ALK) Inhibitory Activity for a Novel Series of 2,4,8-tetraazatetracyclo-docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles. ElectronicsAndBooks. [Link]
-
Wang, L., et al. (2022). An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. PubMed Central. [Link]
-
Roche. (2018). How do ALK-inhibitors work in ALK-positive lung cancer? YouTube. [Link]
-
MDPI. (2024). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. [Link]
-
Isozaki, H., et al. (2016). Non–Small Cell Lung Cancer Cells Acquire Resistance to the ALK Inhibitor Alectinib by Activating Alternative Receptor Tyrosine Kinases. AACR Journals. [Link]
-
Oncodesign. (2018). Development of Macrocycle Kinase Inhibitors for ALK2 Using Fibrodysplasia Ossificans Progressiva‐Derived Endothelial Cells. PMC - NIH. [Link]
-
Matsumoto, S., et al. (2013). Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. PubMed. [Link]
-
ScienceOpen. (2023). Application of a macrocyclization strategy in kinase inhibitor development. [Link]
-
Hallberg, B., & Palmer, R. H. (2016). ALK-rearrangements and testing methods in non-small cell lung cancer: a review. PMC. [Link]
-
Sadek, M. M., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Vanderbilt University. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. [Link]
-
Voena, C., et al. (2019). ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties. PMC - NIH. [Link]
-
Bristol-Myers Squibb. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. [Link]
-
Children's Hospital of Philadelphia. (2018). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma. PMC - NIH. [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
-
ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. [Link]
-
Chiesi Farmaceutici S.p.A. (2022). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. [Link]
-
Zhang, P., et al. (2023). Discovery of Imidazo[1,2-b]Pyridazine Macrocyclic Derivatives as Novel ALK Inhibitors Capable of Overcoming Multiple Resistant Mutants. ResearchGate. [Link]
-
Daiichi Sankyo Co., Ltd. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. [Link]
-
ResearchGate. (2022). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. [Link]
Sources
- 1. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 5. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 10. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
Application Note: 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde as a Versatile Scaffold for Potent Urease Inhibitor Development
For: Researchers, scientists, and drug development professionals in enzymology and medicinal chemistry.
Abstract
Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, is a critical virulence factor for various pathogens, including Helicobacter pylori, and contributes to pathologies like peptic ulcers, gastric cancer, and the formation of infectious urinary stones. Consequently, the inhibition of urease is a validated therapeutic strategy. This document provides a comprehensive guide to utilizing 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde as a pivotal starting scaffold for the synthesis and evaluation of novel urease inhibitors. While this aldehyde may exhibit modest activity, its true value lies in its synthetic tractability, allowing for the facile generation of derivative libraries with significantly enhanced potency. We present detailed protocols for the in vitro screening of such compounds, including IC₅₀ determination via the robust Berthelot method and subsequent kinetic analysis to elucidate the mechanism of inhibition.
Introduction: The Rationale for Imidazo[1,2-a]pyridines in Urease Inhibition
The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2] Its rigid, bicyclic nature and potential for diverse functionalization make it an ideal starting point for designing enzyme inhibitors.
The enzyme urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a rapid increase in local pH.[3] This activity allows pathogens like H. pylori to neutralize the acidic environment of the stomach, facilitating colonization.[3] The active site of urease contains two nickel ions (Ni²⁺) that are crucial for catalysis, making them a prime target for inhibitors that can chelate these ions or otherwise obstruct substrate access.[4]
The 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde scaffold is particularly promising. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the carbaldehyde group at the 3-position serves as a versatile chemical handle for synthetic elaboration into various pharmacophores.
From Scaffold to Potent Inhibitor: A Case Study
Recent research highlights the successful transformation of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde into highly potent urease inhibitors.[5][6] Through a two-step reaction protocol, a library of oxazole-based imidazopyridine derivatives was synthesized. This work underscores the core concept of this application note: using the parent aldehyde as a foundational block for creating more potent molecules.
The study revealed that several derivatives exhibited significantly lower IC₅₀ values than the standard urease inhibitor, thiourea, demonstrating the scaffold's potential.
Table 1: Urease Inhibition Data for Oxazole Derivatives of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
| Compound ID | Substitution Pattern | IC₅₀ (µM) ± SD |
| Thiourea (Standard) | - | 21.37 ± 1.76 |
| Derivative 4i | 4-Hydroxyphenyl | 5.68 ± 1.66 |
| Derivative 4o | 4-(Trifluoromethyl)phenyl | 7.11 ± 1.24 |
| Derivative 4g | 4-Nitrophenyl | 9.41 ± 1.19 |
| Derivative 4h | 3-Nitrophenyl | 10.45 ± 2.57 |
| Data synthesized from Hussain R, et al., Saudi Pharmaceutical Journal, 2023.[5] |
The structure-activity relationship (SAR) studies from this work indicated that derivatives with substitutions capable of strong hydrogen bonding (e.g., -OH) or with strong electron-withdrawing groups (e.g., -CF₃, -NO₂) displayed superior inhibitory activity.[5] This provides a clear rationale for future library design originating from the parent carbaldehyde.
Experimental Protocols
The following protocols provide a self-validating system for screening and characterizing novel urease inhibitors derived from the 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde scaffold.
Protocol 1: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)
This protocol uses the well-established Berthelot (indophenol) method, a sensitive colorimetric assay that quantifies the ammonia produced by urease activity.[3]
Causality: The amount of ammonia produced is directly proportional to urease activity. An effective inhibitor will reduce ammonia production, resulting in a lower absorbance reading. By testing a range of inhibitor concentrations, we can determine the concentration that reduces enzyme activity by 50%.
-
Jack Bean Urease (e.g., Sigma-Aldrich, Type IX)
-
Urea
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Test Compounds (dissolved in DMSO)
-
Thiourea (Positive Control)
-
Reagent A (Phenol Reagent): 1% (w/v) phenol, 0.005% (w/v) sodium nitroprusside
-
Reagent B (Alkali Reagent): 0.5% (w/v) sodium hydroxide, 0.1% sodium hypochlorite
-
Equipment: 96-well microplate reader, 37°C incubator, multichannel pipettes.[3]
Caption: Workflow for IC₅₀ determination of urease inhibitors.
-
Plate Setup: In a 96-well plate, add 10 µL of your test compound dilutions (typically in DMSO, with final concentration ≤1%). For the negative control (100% enzyme activity), add 10 µL of DMSO. For the positive control, add 10 µL of Thiourea dilutions.
-
Enzyme Addition: Add 10 µL of urease enzyme solution to all wells except the blank.
-
Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of urea substrate solution to all wells to start the reaction.
-
Reaction Incubation: Mix and incubate at 37°C for 30 minutes.
-
Color Development: Stop the reaction and initiate color development by adding 50 µL of Reagent A followed by 50 µL of Reagent B to all wells.
-
Final Incubation: Incubate at 37°C for 10 minutes.
-
Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (ODtest - ODblank) / (ODcontrol - ODblank)] x 100.
-
IC₅₀ Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[3]
Protocol 2: Kinetic Analysis to Determine Inhibition Mechanism
This protocol determines how the inhibitor affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ) to classify its mechanism as competitive, non-competitive, uncompetitive, or mixed.
Causality: The mechanism is revealed by observing how the inhibitor's presence alters the enzyme's reaction rate at different substrate concentrations. For example, a competitive inhibitor will increase the apparent Kₘ without changing Vₘₐₓ, as it competes directly with the substrate for the active site.
-
Experimental Design: Create a matrix of experiments with at least 5 concentrations of the substrate (urea, e.g., bracketing the known Kₘ value) and at least 3-4 concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).[3]
-
Assay Performance: For each combination of substrate and inhibitor concentration, perform the urease activity assay as described in Protocol 1 (steps 1-8).
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/v versus 1/[S]).
-
Analyze the resulting pattern of lines to determine the inhibition type.
-
Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.
Conclusion and Future Directions
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a validated and highly valuable scaffold for the development of novel urease inhibitors. Its utility is not as a standalone potent inhibitor, but as a key intermediate for the synthesis of derivative libraries with significantly improved activity. The protocols detailed herein provide a robust framework for researchers to screen these derivatives, determine their potency (IC₅₀), and elucidate their mechanism of action. By systematically modifying the scaffold and evaluating the resulting compounds, researchers can advance the discovery of new therapeutic agents for treating urease-dependent diseases.
References
-
Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]
-
ResearchGate. (2023). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. [Link]
-
Tanaka, T., et al. (2004). A new urease assay using a phenol-hypochlorite reaction for a 96-well microplate reader. Bio-protocol. (As cited in Bio-protocol for urease activity evaluation). [Link]
-
PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. [Link]
-
Li, M., et al. (2016). Kinetics and mechanism of jack bean urease inhibition by Hg2+. BMC Biochemistry, 17(1), 12. [Link]
-
ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. [Link]
-
American Society for Microbiology. (2010). Urease Test Protocol. [Link]
-
Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Semantic Scholar. [Link]
-
ResearchGate. (2023). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. [Link]
-
Khan, I., et al. (2021). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. Molecules, 26(13), 3803. [Link]
-
Canadian Science Publishing. (2020). Kinetics and thermodynamics of urea hydrolysis in the presence of urease and nitrification inhibitors. [Link]
-
Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Previously synthesized compounds and target compounds as urease inhibitors. [Link]
-
ResearchGate. (2015). (PDF) Chemistry and Mechanism of Urease Inhibition. [Link]
-
Li, H., et al. (2020). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 21(18), 6853. [Link]
-
Berlicki, Ł. (2018). Recent advances in design of new urease inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 586-597. [Link]
-
Sharma, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Thorsson, E., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 10(1), 8443. [Link]
-
ResearchGate. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
Royal Society of Chemistry. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]
-
Kazmierczak, A., et al. (2019). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 24(12), 2292. [Link]
-
Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83. [Link]
Sources
- 1. (Open Access) Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study (2023) | Rafaqat Hussain | 2 Citations [scispace.com]
- 2. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-b]pyridazine Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of this important class of compounds in various experimental assays. Our goal is to equip you with the knowledge and practical protocols to ensure accurate and reproducible results.
Understanding the Challenge: Why Do Imidazo[1,2-b]pyridazine Derivatives Often Exhibit Poor Solubility?
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic candidates.[1][2][3] However, the very features that contribute to their biological activity—often a rigid, planar, and lipophilic structure—can also lead to poor aqueous solubility. This inherent hydrophobicity can result in compound precipitation when transitioning from a high-concentration dimethyl sulfoxide (DMSO) stock solution to the aqueous environment of a biochemical or cell-based assay. Such precipitation can lead to a significant underestimation of a compound's potency and unreliable structure-activity relationship (SAR) data.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My imidazo[1,2-b]pyridazine derivative, which is fully dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. What's happening and how can I fix it?
A1: This phenomenon, often called "crashing out" or "solvent shock," is a classic sign of a compound with low aqueous solubility. [5] When the concentrated DMSO stock is rapidly diluted into an aqueous medium, the DMSO concentration plummets, and the surrounding water molecules cannot maintain the hydrophobic compound in solution, leading to precipitation.[5]
Here’s a systematic approach to troubleshoot this issue:
Immediate Steps:
-
Visual Confirmation: Before adding to your assay, prepare a small test dilution of your compound in the assay buffer or medium at the highest desired concentration. Visually inspect for any cloudiness or precipitate.
-
Pre-warm the Medium: Always use pre-warmed (37°C) cell culture media for your dilutions, as adding a compound to cold media can decrease its solubility.[6][7]
-
Optimize the Dilution Technique: Instead of adding a small volume of concentrated stock directly to a large volume of aqueous buffer, try a stepwise dilution. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can trigger precipitation.[7]
If precipitation persists, consider the following formulation strategies:
-
Reduce the Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, its final concentration in the assay should be kept as low as possible to minimize both compound precipitation and cellular toxicity. A final DMSO concentration of ≤ 0.5% is generally recommended, with ≤ 0.1% being ideal for sensitive cell lines.[6]
-
Employ a Co-solvent System: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous system and improve the solubility of hydrophobic compounds.[8]
-
Utilize Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8]
-
Leverage Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[9][10]
Q2: I've prepared my assay plate, and the compound solution was initially clear, but I observed precipitation after incubation. What causes this delayed precipitation?
A2: Delayed precipitation can be caused by several factors related to the dynamic environment of an incubator:
-
Temperature Shifts: The solubility of some compounds can be sensitive to temperature changes. Moving plates between room temperature and a 37°C incubator can sometimes induce precipitation over time.[6]
-
pH Changes: The CO2 environment in an incubator can cause a slight decrease in the pH of the culture medium, which may affect the solubility of pH-sensitive compounds.[6]
-
Interactions with Media Components: Over the incubation period, your compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[5]
-
Evaporation: Evaporation from the wells of a microplate can increase the concentration of your compound, potentially pushing it beyond its solubility limit.[7]
Troubleshooting Delayed Precipitation:
-
Minimize Temperature Fluctuations: Reduce the time that culture plates are outside the incubator.
-
Ensure Proper Buffering: Use a medium that is well-buffered for the CO2 concentration in your incubator.
-
Consider Serum-Free Media (for biochemical assays): If your assay allows, using a serum-free medium can reduce the chances of protein-compound interactions.
-
Use Low-Evaporation Lids: Employing lids designed to minimize evaporation can help maintain consistent compound concentrations.
In-Depth Solubilization Protocols
Protocol 1: Preparing Working Solutions Using a Co-Solvent System
Co-solvents are a first-line strategy for moderately soluble compounds. This protocol uses a combination of DMSO and PEG 300.
Materials:
-
Imidazo[1,2-b]pyridazine derivative
-
Anhydrous, high-purity DMSO
-
Polyethylene glycol 300 (PEG 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline or PBS
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a High-Concentration Stock in DMSO: Dissolve your compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (up to 37°C) and sonication if necessary.
-
Prepare the Co-Solvent Formulation:
-
For a 10% DMSO, 40% PEG 300, 5% Tween-80 formulation, follow these steps for a 1 mL final volume:
-
In a sterile tube, add 100 µL of your DMSO stock solution.
-
Add 400 µL of PEG 300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline or PBS to bring the final volume to 1 mL. Mix until the solution is clear. This creates a more "aqueous-friendly" intermediate stock.
-
-
Prepare Final Working Solutions: Perform serial dilutions from this co-solvent intermediate stock into your final assay buffer or cell culture medium.
Causality Behind the Choices: PEG 300 is a water-miscible polymer that acts as a co-solvent, reducing the overall polarity of the solvent system. Tween-80 is a non-ionic surfactant that helps to disperse the compound and prevent aggregation.
Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are highly effective for very hydrophobic compounds and are generally well-tolerated in cell-based assays.[9][11]
Materials:
-
Imidazo[1,2-b]pyridazine derivative
-
Anhydrous, high-purity DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS or saline)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare an HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle warming and stirring to fully dissolve.
-
Prepare a Concentrated Compound Stock in DMSO: Dissolve your compound in 100% DMSO to a high concentration (e.g., 50 mM).
-
Form the Inclusion Complex:
-
Slowly add the DMSO stock solution to the HP-β-CD solution while vortexing. The final concentration of the compound will depend on its solubility in the HP-β-CD solution. A 1:10 or 1:20 dilution of the DMSO stock into the HP-β-CD solution is a good starting point.
-
Incubate the mixture at room temperature for at least 1 hour (or overnight at 4°C) with gentle agitation to allow for the formation of the inclusion complex.
-
-
Prepare Final Working Solutions: Use the aqueous HP-β-CD/compound complex solution to make your final dilutions in the assay buffer or cell culture medium.
Causality Behind the Choices: The hydrophobic interior of the HP-β-CD molecule encapsulates the lipophilic imidazo[1,2-b]pyridazine derivative, while the hydrophilic exterior allows the entire complex to be soluble in water. This effectively "shields" the hydrophobic compound from the aqueous environment, preventing precipitation.[12]
Protocol 3: Utilizing Surfactants for Solubilization
Non-ionic surfactants like Pluronic F-127 can be effective solubilizing agents, particularly in biochemical assays.
Materials:
-
Imidazo[1,2-b]pyridazine derivative
-
Anhydrous, high-purity DMSO
-
Pluronic F-127
-
Sterile aqueous buffer
Methodology:
-
Prepare a Pluronic F-127 Stock Solution: Prepare a 10% (w/v) stock solution of Pluronic F-127 in your assay buffer. This may require stirring overnight at 4°C to fully dissolve.
-
Prepare a Concentrated Compound Stock in DMSO: As in the previous protocols, create a high-concentration stock in 100% DMSO.
-
Prepare the Working Solution:
-
First, dilute the 10% Pluronic F-127 stock to the desired final concentration in your assay buffer (e.g., 1-2%).
-
Add the DMSO compound stock to the Pluronic F-127 containing buffer while vortexing. The final DMSO concentration should be kept to a minimum.
-
Causality Behind the Choices: Above a certain concentration (the critical micelle concentration), Pluronic F-127 molecules self-assemble into micelles with a hydrophobic core. The imidazo[1,2-b]pyridazine derivative partitions into this hydrophobic core, allowing for its solubilization in the bulk aqueous phase.[13][14]
Data Presentation: Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Concentration Range | Pros | Cons | Best For |
| Co-solvents (e.g., PEG 300, Propylene Glycol) | Reduces the polarity of the aqueous solvent. | 1-10% (v/v) | Simple to implement, effective for moderately hydrophobic compounds. | Can be toxic to cells at higher concentrations. | Moderately soluble compounds in both biochemical and cell-based assays. |
| Surfactants (e.g., Pluronic F-127, Tween-80) | Forms micelles that encapsulate hydrophobic compounds. | 0.01-2% (w/v) | Highly effective for very hydrophobic compounds. | Can interfere with some assays (e.g., membrane-based assays) and may have cell-line specific toxicity. | Biochemical assays, and with careful validation, cell-based assays. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes with hydrophobic compounds. | 1-10% (w/v) | Generally low cytotoxicity, highly effective.[9] | Can be more expensive, may interact with some assay components. | Highly insoluble compounds in both biochemical and cell-based assays. |
Experimental Workflows and Diagrams
Workflow for Preparing Serial Dilutions with a Fixed DMSO Concentration
A common error in preparing serial dilutions is the progressive dilution of DMSO along with the compound. The following workflow ensures a consistent final DMSO concentration across all tested concentrations.
Caption: Workflow for preparing serial dilutions with a constant final DMSO concentration.
Decision Tree for Selecting a Solubilization Strategy
Caption: Decision tree for selecting an appropriate solubilization strategy.
References
-
Ismail, A. (2025). Reply to "How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?". ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ponatinib. PubChem Compound Database. Retrieved from [Link]
-
ClinPGx. (n.d.). ponatinib. Retrieved from [Link]
-
Various Authors. (2016). Discussion on "My agonist stock is 10mM made in DMSO. How to go about with the vehicle control for a serial dilution starting from 10uM?". ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ponatinib Hydrochloride. PubChem Compound Database. Retrieved from [Link]
- Popova, N., et al. (2021). Revisiting the Solubility–Permeability Relationship with Hydrophobic Drug Umifenovir in Pluronic Solutions: Impact of pH and Co-Solvent. Pharmaceutics.
- Mosquera, L. A., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
- University of Cardiff. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA.
-
Various Authors. (2021). Discussion on "Help with Dilutions! Urgent!!". Reddit. Retrieved from [Link]
- Cheuka, P. M., et al. (2018). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. RSC Medicinal Chemistry.
-
Various Authors. (2011). Discussion on "Serially diluting compounds while keeping DMSO concentration the same". Protocol Online. Retrieved from [Link]
-
S., J.R. (2018). Reply to "How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution?". Wyzant Ask An Expert. Retrieved from [Link]
- Huet, T., et al. (2018). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Wang, G., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy.
- Zaytseva, E., et al. (2023). Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. Marine Drugs.
- Kumar, R., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Akkari, A. C. S., et al. (2016).
- Sharma, S., et al. (2013).
- Wang, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
- Yoshida, A., et al. (1990). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Pharmaceutical Research.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Saal, C., & Becker, C. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Bendjeddou, L., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.
- Byth, K. F., et al. (2001). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Mun, J. H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry.
- Patel, J., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
-
Roquette. (n.d.). KLEPTOSE® HPB hydroxypropyl betacyclodextrin solubility enhancement. Retrieved from [Link]
- Hirayama, F., & Uekama, K. (1999). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Journal of Pharmaceutical Sciences.
- Okaniwa, M., et al. (2013). Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry.
- Putchakayala, S. B. (2021).
- Rajendiran, N., & Ko, S. (2006). MOLECULAR SIMULATION OF HYDROXYPROPYL-β-CYCLODEXTRIN WITH HYDROPHOBIC SELECTIVE COX-II CHEMOPREVENTIVE AGENT USING HOST-GUEST P.
- Acha-Albizuri, Z., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.
- Wang, H. P., et al. (2016). Effect of hydroxypropyl-β-cyclodextrin on the bounding of salazosulfapyridine to human serum albumin. Journal of Pharmaceutical and Biomedical Analysis.
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]
- Kumar, L., & Singh, S. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Revisiting the Solubility–Permeability Relationship with Hydrophobic Drug Umifenovir in Pluronic Solutions: Impact of pH and Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Imidazo[1,2-b]pyridazine Synthesis
Welcome to the technical support center for the synthesis and optimization of imidazo[1,2-b]pyridazines. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of therapeutics like the multi-kinase inhibitor ponatinib.[1][2] The inherent chemical properties of the pyridazine ring, however, present unique challenges in synthesis, particularly concerning regioselectivity and reaction efficiency. This guide provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and optimize your reaction conditions for robust and scalable synthesis.
Section 1: Fundamental Reaction Principles & Mechanistic Insights
The most prevalent and classical method for constructing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone. This process, a variation of the Tschitschibabin reaction, involves an initial SN2 reaction, followed by an intramolecular cyclization and dehydration.
The primary challenge in this synthesis is controlling the regioselectivity of the initial alkylation. In an unsubstituted 3-aminopyridazine, the ring nitrogen at the 1-position (N1) is the most nucleophilic site.[3] Alkylation at this position leads to a dead-end intermediate, hampering the desired cyclization and drastically reducing the yield of the target imidazo[1,2-b]pyridazine.
The Causality of Control: The Role of the C6-Substituent To overcome this, a halogen (typically Chlorine or Bromine) is introduced at the 6-position of the 3-aminopyridazine ring. The electron-withdrawing nature of this halogen deactivates the adjacent N1 nitrogen, making the exocyclic amino group at C3 the preferential site for initial alkylation by the α-haloketone. This simple modification is the single most critical factor for achieving high yields in the classical synthesis.[3]
Caption: General synthesis of imidazo[1,2-b]pyridazines.
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis, explaining the root causes and providing actionable solutions.
Q1: My reaction yield is very low or I'm getting no product at all. What's wrong?
This is the most frequent issue and can stem from several factors. A systematic approach is key.
Caption: Troubleshooting workflow for low reaction yield.
-
Possible Cause 1: Incorrect Regioselectivity.
-
Explanation: As detailed above, if you are using a 3-aminopyridazine without a C6-halo substituent, the primary reaction pathway is likely alkylation at the N1 ring nitrogen, which will not lead to the desired product.[3]
-
Solution: The most reliable solution is to switch to a 6-chloro- or 6-bromo-3-aminopyridazine starting material. This electronically disfavors the N1 position and directs the reaction correctly.
-
-
Possible Cause 2: Ineffective Reaction Conditions.
-
Explanation: The condensation may be too slow under your current conditions. Some sterically hindered or electronically deactivated substrates require more energy to react efficiently.
-
Solutions:
-
Increase Temperature: Ensure the reaction is heated to reflux in the chosen solvent (e.g., ethanol, isopropanol).
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after several hours, allow it to run longer (e.g., 12-24 hours).
-
Use Microwave Irradiation: Microwave synthesis is highly effective for this reaction, often reducing reaction times from hours to minutes and significantly improving yields.[4]
-
-
-
Possible Cause 3: Starting Material Degradation.
-
Explanation: α-Haloketones can be unstable, lachrymatory, and prone to self-condensation or decomposition, especially in the presence of base or heat.
-
Solutions:
-
Use the α-haloketone as soon as it is prepared or purchased.
-
Store it under inert gas in a refrigerator or freezer.
-
Consider adding the base portion-wise to control the initial exotherm and minimize decomposition.
-
-
Q2: My TLC shows multiple spots, and purification by column chromatography is difficult.
-
Explanation: This is often a direct consequence of the issues causing low yields, namely the formation of regioisomers and side products.
-
Solutions:
-
Address Regioselectivity: The primary solution is to use a 6-halo-3-aminopyridazine to prevent the formation of the main regioisomeric byproduct.[3]
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the more stable reactant (typically the aminopyridazine) to ensure the complete consumption of the less stable α-haloketone.
-
Purification Strategy: If side products are unavoidable, consider changing the solvent system for your column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is often effective.
-
Q3: My reaction works on a small scale but fails when I try to scale it up.
-
Explanation: Scale-up issues are often related to mass and heat transfer. A reaction in a 50 mL flask behaves differently than in a 5 L reactor.
-
Solutions:
-
Efficient Stirring: Switch from a magnetic stir bar to overhead mechanical stirring to ensure the reaction mixture is homogeneous and heat is distributed evenly.
-
Controlled Reagent Addition: Add reagents, especially the base or the α-haloketone, slowly via an addition funnel to control any exotherms. A rapid increase in temperature can cause side reactions and degradation.
-
Solvent Volume: Ensure you are using sufficient solvent. A concentration that works on a small scale may be too high for a large scale, leading to precipitation of intermediates or poor mixing. Increase the solvent volume to maintain a stirrable slurry.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base and solvent for my synthesis?
The choice depends heavily on the specific type of reaction you are performing. The table below summarizes common starting points.
| Reaction Type | Typical Base(s) | Typical Solvent(s) | Rationale & Key Considerations |
| Classical Condensation | NaHCO₃, K₂CO₃ | Ethanol, Isopropanol | Mild bases are sufficient and minimize side reactions. Protic solvents effectively dissolve the starting materials. |
| Suzuki Coupling | Cs₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene | Requires a stronger base to facilitate the catalytic cycle. A palladium catalyst (e.g., Pd(PPh₃)₄) and an aqueous phase are essential.[4] |
| Buchwald-Hartwig Amination | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Strong, non-nucleophilic bases are needed. Requires a specific palladium catalyst and ligand combination (e.g., Pd(OAc)₂/Xantphos).[5] |
| Nucleophilic Aromatic Substitution (SNAr) | DIPEA, Et₃N, NaH | NMP, THF, DMF | For substituting a C6-halogen. A strong base like NaH may be needed for less reactive nucleophiles like alcohols.[4] |
Q2: How can I introduce substituents at the C3 and C6 positions after the core is formed?
Post-synthetic functionalization is a powerful strategy for building a library of analogs. A common approach uses a bis-halogenated platform, allowing for regioselective modifications.[4]
Caption: Regioselective functionalization workflow.
-
C3-Position: The C3 position is electron-rich and can be selectively halogenated, typically using N-Bromosuccinimide (NBS) in acetonitrile. This newly installed bromine is then readily displaced via Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups.[4]
-
C6-Position: The C6-chloro group is activated towards Nucleophilic Aromatic Substitution (SNAr) or can be functionalized using palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination to introduce a wide range of amine, alcohol, or thiol substituents.[4][6]
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is a representative example based on established methodologies.[3]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq, e.g., 1.29 g, 10 mmol).
-
Reagents: Add sodium bicarbonate (2.0 eq, 1.68 g, 20 mmol) and absolute ethanol (40 mL).
-
Addition: While stirring, add 2-bromoacetophenone (1.05 eq, 2.09 g, 10.5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add water (50 mL) and ethyl acetate (50 mL) to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure product.
Protocol 2: Post-Synthetic Functionalization: C3-Bromination
This protocol is adapted from methodologies for regioselective bromination.[4]
-
Setup: To a 50 mL round-bottom flask protected from light, dissolve the 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq, e.g., 2.29 g, 10 mmol) in acetonitrile (25 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0 eq, 1.78 g, 10 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extraction: Extract the mixture with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can often be used directly in the subsequent Suzuki coupling step after ensuring dryness.
References
-
Zheng, M. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
El-Gendy, M. A. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]
-
Cee, V. J. et al. (2021). The imidazo[1,2-b]pyridazine core exemplifies its versatility, most notably in the FDA-approved multi-kinase inhibitor ponatinib. ResearchGate. Available at: [Link]
-
Gomha, S. M. et al. (2021). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]
-
Betzer, J-F. et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Kumar, A. et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (2023). Imidazopyridazine. Available at: [Link]
-
Liu, C. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Sławiński, J. et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
overcoming stability issues with 6-Fluoroimidazo[1,2-b]pyridazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Fluoroimidazo[1,2-b]pyridazine. As a Senior Application Scientist, I have compiled this guide to address potential stability challenges you may encounter during your research and development activities. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and potency.[1][2] However, this modification can also influence the compound's physicochemical properties, leading to potential handling and stability issues.
This center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. The advice herein is grounded in established chemical principles and extensive experience with related heterocyclic compounds.
Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Poor Solubility
You may observe that this compound exhibits variable or low solubility in aqueous buffers or common organic solvents, a known challenge for some imidazopyridazine derivatives.[3][4]
Root Cause Analysis:
-
Crystal Packing: The planar, rigid structure of the imidazo[1,2-b]pyridazine core, combined with the electronegative fluorine atom, can lead to strong crystal lattice energy, making it difficult for solvents to solvate the molecule.
-
pH-Dependent Solubility: The basic nitrogen atoms in the imidazo[1,2-b]pyridazine ring system mean that the compound's solubility is likely to be highly dependent on the pH of the solution. At neutral pH, the compound may be sparingly soluble.
-
Solvent Polarity Mismatch: The polarity of this compound may not be well-matched with the chosen solvent, leading to poor dissolution.
Solutions:
Protocol 1: Optimizing a Solubilization Workflow
-
pH Adjustment:
-
For aqueous solutions, attempt solubilization in an acidic buffer (e.g., pH 2-4). Protonation of the basic nitrogens on the ring system should increase aqueous solubility.
-
Start by preparing a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) and then dilute it into the desired aqueous buffer. Be mindful of the final organic solvent concentration in your assay.
-
-
Co-Solvent Screening:
-
For organic reactions, if solubility is an issue in non-polar solvents like toluene or hexane, consider using more polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile.
-
-
Use of Solubilizing Excipients:
-
In formulation development, consider the use of cyclodextrins or other solubilizing agents to improve aqueous solubility.
-
-
Sonication and Gentle Heating:
-
Apply gentle sonication or warming (e.g., 30-40 °C) to aid dissolution. Monitor for any signs of degradation during heating.
-
Table 1: Recommended Solvents for this compound
| Solvent Class | Recommended Solvents | Application Notes |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good for preparing stock solutions and for use in many organic reactions. |
| Polar Protic | Ethanol, Methanol | Can be used for stock solutions and some reactions, but be aware of potential reactivity with acidic protons. |
| Aqueous Buffers | pH < 5 | Acidic conditions should improve solubility due to protonation of the heterocyclic nitrogens. |
Issue 2: Compound Degradation Over Time in Solution
You may notice a decrease in the purity of your this compound solution over time, as evidenced by the appearance of new peaks in your HPLC or LC-MS analysis.
Root Cause Analysis:
-
Hydrolysis: The imidazo[1,2-b]pyridazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The electron-rich nature of the imidazo[1,2-b]pyridazine ring system may make it susceptible to oxidation, especially in the presence of air and light.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation pathways.[5]
Solutions:
Protocol 2: Forced Degradation Study to Identify Liabilities
To proactively understand the stability of this compound, a forced degradation study is recommended. This involves exposing the compound to a range of stress conditions to identify potential degradation pathways.[6]
-
Acid/Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl and another in 0.1 M NaOH.
-
Incubate at room temperature and at an elevated temperature (e.g., 60 °C).
-
Analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature and protect from light.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70 °C).
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines.[5]
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC.
-
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
By understanding the degradation profile, you can implement appropriate control measures:
-
pH Control: Maintain solutions within a stable pH range, likely mildly acidic to neutral.
-
Inert Atmosphere: For long-term storage of solutions, degas the solvent and store under an inert atmosphere (e.g., argon or nitrogen).
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.[5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, store the solid compound at 2-8°C under an inert atmosphere and protected from light.[1] Fluorinated compounds should be stored in a cool, dry, and well-ventilated area.[7]
Q2: My reaction is not proceeding as expected. Could the stability of this compound be the issue?
Yes, instability under certain reaction conditions could be a factor. Consider the following:
-
Strongly Basic Conditions: If your reaction uses strong bases (e.g., n-BuLi, LDA), deprotonation followed by rearrangement or decomposition is possible.
-
High Temperatures: Prolonged heating, especially in the presence of reactive reagents, can lead to degradation.
-
Palladium Catalysis: While widely used for functionalizing such scaffolds, some palladium catalysts and conditions can lead to defluorination or other side reactions.[7]
Troubleshooting Diagram for Reaction Failure
Caption: Troubleshooting logic for reaction failure.
Q3: I am observing a new, more polar impurity in my LC-MS. What could it be?
A common degradation pathway for N-heterocycles is N-oxidation. The nitrogen atoms in the imidazo[1,2-b]pyridazine ring system could be susceptible to oxidation, forming an N-oxide, which would be more polar. Another possibility is hydrolysis of the fluorine atom to a hydroxyl group, although this is generally less common for aryl fluorides.
Q4: How does the fluorine at the 6-position affect the stability compared to the non-fluorinated parent compound?
The C-F bond is very strong, so the fluorine itself is unlikely to be a point of chemical instability.[6] Its strong electron-withdrawing nature can, however, influence the reactivity of the entire ring system. It may make the pyridazine ring more susceptible to nucleophilic attack, but it can also block sites of metabolic oxidation, thereby increasing the compound's metabolic stability.[2][6]
Q5: What analytical techniques are best for monitoring the stability of this compound?
A stability-indicating HPLC method with UV and mass spectrometric detection (HPLC-UV/MS) is the gold standard.
-
HPLC-UV: A reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point. The UV detector can quantify the parent compound and any UV-active degradants.
-
LC-MS: This is crucial for identifying the mass of any degradation products, which is the first step in structure elucidation.
By understanding the potential stability issues and implementing the troubleshooting strategies outlined in this guide, you can ensure the integrity of your experimental results and accelerate your research with this compound.
References
-
European Medicines Agency. (1996). ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Jadhav, S. D., Butle, S. R., Patil, S. D., & Jagtap, P. K. (2022). Forced Degradation – A Review. Journal of Pharmaceutical Research and Education, 6(2), 1-10. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Retrieved from [Link]
-
Ballell, L., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(2), M1573. Retrieved from [Link]
-
Paidi, K. R., Tatipamula, V. B., Kolli, M. K., & Pedakotla, V. R. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. Retrieved from [Link]
-
Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Retrieved from [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Retrieved from [Link]
-
Wang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(10), 4093-4100. Retrieved from [Link]
-
Matsumoto, S., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of Imidazo[1,2-b]pyridazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic system. The imidazo[1,2-b]pyridazine core is a cornerstone in the development of therapeutics, most notably in the multi-kinase inhibitor Ponatinib.[1] Its unique electronic properties, however, present distinct challenges in achieving selective functionalization.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from the foundational synthesis of the core to the intricacies of regioselective functionalization and specific reaction classes. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to diagnose and solve experimental challenges.
Section 1: Core Synthesis & Precursor Challenges
The successful functionalization of the imidazo[1,2-b]pyridazine scaffold begins with the robust synthesis of the core itself. Issues at this stage are the most common source of downstream problems.
FAQ 1.1: My condensation reaction between a 3-aminopyridazine and an α-haloketone is low-yielding or failing. What is the most likely cause?
Answer: The most critical factor in this cyclization is controlling the site of the initial alkylation on the 3-aminopyridazine ring. The pyridazine ring has two nitrogen atoms, and the N1 nitrogen (adjacent to the amino group) and the N2 nitrogen can both act as nucleophiles.
-
The Core Problem: In an unsubstituted 3-aminopyridazine, the N2 nitrogen is often the most nucleophilic site.[2] Alkylation by the α-haloketone at this position leads to a dead-end pathway and prevents the desired intramolecular cyclization required to form the imidazole ring.
-
The Solution: Electronic Deactivation. To ensure the reaction proceeds correctly, the nucleophilicity of the N2 nitrogen must be suppressed. The most effective strategy is to use a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine) as the starting material.[2] The electron-withdrawing halogen atom at the C6 position significantly reduces the nucleophilicity of the adjacent N2 nitrogen, thereby directing the initial alkylation to the desired N1 position, which then readily cyclizes to form the imidazo[1,2-b]pyridazine core in good yield.[2]
Caption: Reaction pathways for imidazo[1,2-b]pyridazine synthesis.
Section 2: Regioselectivity in C-H Functionalization
Controlling the position of substitution on a pre-formed imidazo[1,2-b]pyridazine core is a primary challenge. The inherent electronic nature of the ring dictates its reactivity.
FAQ 2.1: Where is the most reactive site for electrophilic substitution on an unsubstituted imidazo[1,2-b]pyridazine?
Answer: The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This is due to the electronic contribution from the bridgehead nitrogen (N4) and the adjacent N5, which enriches the five-membered imidazole portion of the scaffold. Reactions like halogenation, nitration, and Friedel-Crafts acylation will overwhelmingly occur at C3, provided the position is unsubstituted.
FAQ 2.2: I need to functionalize the six-membered pyridazine ring. How can I direct reactions away from C3?
Answer: Direct electrophilic substitution on the pyridazine ring is difficult due to its electron-deficient nature. The most reliable strategies involve either:
-
Blocking the C3 Position: If C3 is already substituted (e.g., with a phenyl group, as is common), electrophiles may be forced to react at other, less activated positions, though this can require harsh conditions and may lead to mixtures.
-
Directed Metalation: Using strong bases like TMP-metal reagents (TMP = 2,2,6,6-tetramethylpiperidyl) can selectively deprotonate specific C-H bonds, creating a nucleophilic organometallic intermediate that can then be trapped with an electrophile.[3] The site of metalation can be predicted and controlled by the substituents already on the ring.[3]
-
Cross-Coupling Reactions: The most versatile method is to start with a halogenated imidazo[1,2-b]pyridazine (e.g., 6-chloro-, 7-bromo-, or 8-iodo-) and use transition-metal-catalyzed cross-coupling reactions to introduce a wide variety of substituents. This is the preferred industrial and academic approach.[4]
Caption: Reactivity map of the imidazo[1,2-b]pyridazine core.
Section 3: Troubleshooting Specific Reaction Classes
This section provides detailed guidance on common functionalization reactions.
Part A: Halogenation
Halogenated imidazo[1,2-b]pyridazines are critical intermediates for cross-coupling reactions.
Answer: The key to selective C3-halogenation is to use a mild, non-acidic halogen source. Strong acids can protonate the ring, deactivating it and potentially leading to side reactions.
| Issue | Probable Cause | Recommended Solution |
| Low Yield / No Reaction | Reagents are too mild, or the ring is deactivated by electron-withdrawing groups. | Switch to a more reactive halogen source like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). Ensure the reaction is run in an appropriate solvent (e.g., DMF, CH3CN). |
| Mixture of Products | Harsh conditions (strong acid, high temperature) are activating other positions or causing degradation. | Use a transition-metal-free system. Sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) in the presence of a weak acid like acetic acid provides excellent regioselectivity for C3 under mild conditions.[5][6] |
| Over-halogenation | Stoichiometry of the halogenating agent is too high. | Use precisely 1.0-1.1 equivalents of the halogenating agent. Monitor the reaction by TLC or LC-MS to avoid adding excess reagent once the starting material is consumed. |
This protocol is adapted from Li, et al., who developed a transition-metal-free method.[5][6]
-
Setup: To a round-bottom flask, add the starting imidazo[1,2-b]pyridazine (1.0 mmol), sodium chlorite (NaClO₂, 1.1 mmol), and a suitable solvent such as DMF or toluene (5 mL).
-
Acidification: Add acetic acid (2.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 10-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-chloro-imidazo[1,2-b]pyridazine.
Part B: Palladium-Catalyzed Cross-Coupling
Cross-coupling reactions (Suzuki, Sonogashira, Stille, etc.) are powerful tools for C-C, C-N, and C-O bond formation at halogenated positions (typically C3 or C6).[4]
Answer: Suzuki couplings are complex catalytic cycles, and failure can stem from multiple sources. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.
| Observation | Potential Cause(s) | Suggested Actions |
| No reaction, starting material recovered | 1. Catalyst inactivity. 2. Temperature too low (especially for C-Cl bonds). 3. Incorrect base/solvent combination. | 1. Use a fresh source of Palladium catalyst and ligand. 2. Increase temperature in 10-20 °C increments. 3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃) or a different solvent (e.g., from Toluene to Dioxane/H₂O). |
| Reaction starts but stalls | Catalyst decomposition. | 1. Increase ligand-to-metal ratio. 2. Switch to a more robust ligand (e.g., a biaryl phosphine like SPhos). 3. Ensure the reaction is under an inert atmosphere (N₂ or Ar). |
| Formation of dehalogenated byproduct | Proto-dehalogenation is competing with cross-coupling. Often caused by trace water. | 1. Use rigorously dried solvents and reagents. 2. Use a non-aqueous base system if possible. |
| Formation of boronic acid homocoupling byproduct | Oxidative conditions are degrading the boronic acid. | 1. Degas the reaction mixture thoroughly before adding the catalyst. 2. Maintain a strict inert atmosphere throughout the reaction. |
References
-
Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]
-
Guillon, R., et al. (2008). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Tetrahedron Letters, 49(15), 2472-2475. [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[1,2-b]pyridazines 150 and 151 as inhibitors of TNF-α production. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of imidazo[1,2-b]pyridazine with boronic acids in deep eutectic solvents. [Link]
-
Camacho, C., et al. (2020). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry. [Link]
-
Zhen, X., et al. (2007). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 50(15), 3598-3605. [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 748-753. [Link]
-
Dagousset, G., et al. (2013). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 4(9), 3584-3589. [Link]
-
Li, G., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(26), 14352-14356. [Link]
-
Li, G., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Fluoroimidazo[1,2-b]pyridazine
Welcome to the technical support center for the purification of 6-Fluoroimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important heterocyclic scaffold.[1][2] The imidazo[1,2-b]pyridazine core is a key pharmacophore in medicinal chemistry, notably in the development of kinase inhibitors.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Poor Separation During Column Chromatography
Scenario: You are running a silica gel column to purify your crude this compound, but you observe overlapping spots on TLC, or the final product is still impure.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the target compound from impurities.
-
Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for this compound to ensure good separation.[3] Start with a non-polar solvent system and gradually increase the polarity. Common starting points for related compounds include mixtures of dichloromethane and ethyl acetate.[4]
-
-
Column Overloading: Exceeding the capacity of your silica gel column can lead to broad peaks and poor separation.
-
Solution: As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). If impurities are close-eluting, increase this ratio to 100:1 or higher.
-
-
Co-eluting Impurities: A common impurity in the synthesis of imidazo[1,2-b]pyridazines can be the unreacted starting materials or regioisomers formed during the cyclization step.
-
Solution: If a single solvent system does not provide adequate separation, consider using a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. For example, you could start with 100% dichloromethane and gradually add ethyl acetate.
-
Experimental Protocol: Optimizing TLC for Column Chromatography
-
Prepare several small TLC chambers with different solvent systems (e.g., varying ratios of hexane:ethyl acetate or dichloromethane:methanol).
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or chloroform).
-
Spot the crude mixture onto separate TLC plates.
-
Develop the plates in the different solvent systems.
-
Visualize the plates under UV light (254 nm) to observe the separation.[4]
-
Select the solvent system that provides the best separation with the target compound having an Rf value between 0.2 and 0.4.
Issue 2: Low Recovery from Recrystallization
Scenario: You are attempting to purify this compound by recrystallization, but you are experiencing low yield of the purified product.
Potential Causes & Solutions:
-
High Solubility in the Recrystallization Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If a single solvent is not effective, a two-solvent system (a "good" solvent and a "poor" solvent) can be employed. For a related chloro-derivative, a mixture of n-hexane and ethyl acetate has been used for recrystallization.[5]
-
-
Premature Crystallization: The compound crystallizes too quickly, trapping impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[3]
-
-
Insufficient Concentration: The solution may not be saturated enough for crystallization to occur effectively.
-
Solution: If no crystals form upon cooling, try to concentrate the solution by carefully evaporating some of the solvent and then allowing it to cool again.
-
Data Presentation: Common Recrystallization Solvents
| Solvent/Solvent System | Polarity | Notes |
| Ethanol/Water | Polar | Good for many nitrogen-containing heterocycles. |
| Ethyl Acetate/Hexane | Medium to Non-polar | A versatile system for compounds of intermediate polarity.[5] |
| Dichloromethane/Hexane | Medium to Non-polar | Can be effective for less polar compounds. |
| Isopropanol | Polar | A common choice for recrystallization. |
Issue 3: Product "Oiling Out" During Recrystallization
Scenario: Instead of forming crystals, your compound separates as an oil when the hot solution is cooled.
Potential Causes & Solutions:
-
High Concentration of Impurities: Impurities can lower the melting point of the mixture, leading to the formation of an oil.
-
Solution: Try to remove some of the impurities by a quick filtration through a small plug of silica gel before attempting recrystallization.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound is simply not crystalline in that particular solvent.
-
Solution: Switch to a lower-boiling point solvent. If oiling out persists, try dissolving the oil in a small amount of the hot solvent and then adding a "poor" solvent dropwise until the solution becomes turbid. Then, allow it to cool slowly.[3]
-
Visualization: Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column chromatography eluent for this compound?
A1: Based on purification methods for analogous compounds, a good starting point would be a mixture of dichloromethane and ethyl acetate.[4] Begin with a low polarity mixture (e.g., 98:2 dichloromethane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound contains a conjugated aromatic system and should be visible under a UV lamp at 254 nm.[4]
Q3: My purified this compound appears as a colored solid. Is this normal?
A3: While some imidazo[1,2-b]pyridazine derivatives are reported as white or pale yellow solids, the presence of color could indicate residual impurities.[4] If the purity is confirmed to be high by analytical methods (NMR, LC-MS), the color may be inherent to the molecule. However, if purity is a concern, an additional purification step, such as a second recrystallization or passing it through a short plug of activated carbon, may be necessary.
Q4: What are the potential side products in the synthesis of this compound that I should be aware of during purification?
A4: The synthesis of the imidazo[1,2-b]pyridazine core typically involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone or equivalent.[6] Potential side products that may need to be removed during purification include:
-
Unreacted 3-amino-6-fluoropyridazine.
-
Polymeric byproducts.
-
Regioisomers, depending on the specific synthetic route.
Q5: What is the best way to handle and store purified this compound?
A5: As with most organic compounds, it should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. It is advisable to handle the compound in a well-ventilated area or a fume hood.
Visualization: General Purification Workflow
Caption: A generalized workflow for the purification of this compound.
References
-
Molecules, 2023 , 28(11), 4383; DOI: 10.3390/molecules28114383. [Link]
-
ACS Medicinal Chemistry Letters, 2010 , 1(5), 218-222; DOI: 10.1021/ml100005j. [Link]
-
European Journal of Medicinal Chemistry, 2021 , 226, 113867; DOI: 10.1016/j.ejmech.2021.113867. [Link]
-
ChemistrySelect, 2021 , 6(34), 8985-9011; DOI: 10.1002/slct.202101636. [Link]
-
Trade Science Inc., 2016 , 12(10), 384-392. [Link]
- Google Patents, CN111303006A. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazines via Cross-Coupling Reactions
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazine derivatives. This versatile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions for the functionalization of the imidazo[1,2-b]pyridazine core. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to streamline your synthetic workflows.
Troubleshooting Guide: Common Issues in Imidazo[1,2-b]pyridazine Cross-Coupling Reactions
This section provides a detailed, question-and-answer guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group at the C6 position of my 6-chloroimidazo[1,2-b]pyridazine, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura couplings involving electron-rich N-heterocycles like imidazo[1,2-b]pyridazine are a common challenge. The primary culprits are often related to catalyst deactivation and suboptimal reaction conditions.
Causality and Solutions:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[3] This is a frequent deactivation pathway for nitrogen-containing heterocycles.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing coordination with the heterocyclic substrate and stabilizing the active Pd(0) species.[3][4] A screening of ligands is often necessary to find the optimal one for your specific substrate.
-
-
Inefficient Oxidative Addition: The C-Cl bond is relatively strong, making the oxidative addition step, which is often rate-limiting, challenging.[3]
-
Solution: If using a chloro-substituted starting material, consider switching to a more reactive 6-bromo or 6-iodoimidazo[1,2-b]pyridazine. If the chloro-derivative is necessary, a highly active catalyst system is crucial.
-
-
Base Selection: The choice of base is critical for the efficiency of the transmetalation step and the overall stability of the catalyst.
-
Solution: An inadequate base can lead to poor reaction rates. A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[4] The strength and solubility of the base can significantly impact the reaction outcome.
-
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition, especially at elevated temperatures, leading to homocoupling side products.[5]
-
Solution: Use fresh, high-purity boronic acid. Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation. Running the reaction at the lowest effective temperature can also mitigate decomposition.[3]
-
Troubleshooting Workflow for Low Suzuki-Miyaura Yield:
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.
Issue 2: Catalyst Decomposition (Formation of Palladium Black) in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination to couple a primary amine to a 3-bromoimidazo[1,2-b]pyridazine, but my reaction mixture turns black, and the reaction stalls. What is happening and how can I prevent this?
Answer:
The formation of a black precipitate is a clear sign of catalyst decomposition into palladium black, which is catalytically inactive.[3] This is a common failure mode in cross-coupling reactions, especially at elevated temperatures or when the catalytic cycle is inefficient.
Causality and Solutions:
-
Reductive Elimination is Too Slow: If the reductive elimination step to form the C-N bond is slow, the active Pd(0) species can accumulate and aggregate, leading to the formation of palladium black.[6]
-
Solution: The choice of ligand is paramount. Bulky, electron-rich ligands not only accelerate reductive elimination but also sterically protect the Pd(0) center from aggregation.[3] Ligands like Xantphos and BrettPhos have been successfully used for C-N bond formation with imidazo[1,2-b]pyridazine derivatives.[7]
-
-
High Reaction Temperature: While heat is often required to drive the reaction, excessive temperatures can accelerate catalyst decomposition pathways.[3]
-
Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. It may be beneficial to start at a lower temperature (e.g., 80 °C) and slowly increase it if the reaction is sluggish.
-
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose to palladium black.[3]
-
Solution: Ensure all reagents and solvents are thoroughly degassed, and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) for the entire duration.
-
Recommended Ligand/Base Combinations for Buchwald-Hartwig Amination:
| Ligand | Base | Solvent | Typical Temperature (°C) |
| Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-110 |
| BrettPhos | NaOtBu | Toluene | 80-100 |
| RuPhos | K₃PO₄ | t-BuOH | 80-100 |
This table provides starting points for optimization. The ideal conditions will be substrate-dependent.
Issue 3: Poor Regioselectivity in C-H Functionalization
Question: I am attempting a direct C-H arylation on an unsubstituted imidazo[1,2-b]pyridazine, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer:
Direct C-H functionalization is a powerful tool, but controlling regioselectivity on a heterocycle with multiple potential reaction sites can be challenging. The inherent electronic properties of the imidazo[1,2-b]pyridazine ring direct functionalization primarily to the C3 position, with some reactivity at other positions depending on the reaction conditions.
Causality and Solutions:
-
Inherent Reactivity of the Heterocycle: The C3 position of the imidazo[1,2-b]pyridazine is generally the most electron-rich and sterically accessible, making it the most favorable site for electrophilic attack in many C-H activation pathways.[8]
-
Solution: To favor C3 functionalization, carefully select a catalyst system known to promote this regioselectivity. For instance, palladium-catalyzed direct intermolecular C–H arylation has been shown to be effective at the 3-position.[8]
-
-
Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature can influence the regioselectivity of C-H functionalization.
-
Solution: A systematic optimization of reaction parameters is necessary. For example, using a directing group, if compatible with your overall synthetic scheme, can provide excellent control over the position of C-H activation.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for these cross-coupling reactions?
A1: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(dppf) are commonly used.[9][10] Pd(II) sources are often more stable to air and moisture but require in situ reduction to the active Pd(0) species. The choice often depends on the specific reaction, ligand, and personal preference. Pre-formed palladium-ligand complexes (precatalysts) can also offer improved reactivity and reproducibility.
Q2: How crucial is the solvent purity and degassing for imidazo[1,2-b]pyridazine synthesis?
A2: It is extremely crucial. The presence of oxygen can lead to catalyst deactivation and the formation of palladium black.[3] Water content can also be critical, especially in Suzuki-Miyaura reactions where a small amount of water can be beneficial, but excess water can lead to boronic acid decomposition. Always use anhydrous, degassed solvents for optimal results.
Q3: Can I use microwave irradiation to accelerate these reactions?
A3: Yes, microwave-assisted synthesis can be highly effective for accelerating cross-coupling reactions, often leading to significantly reduced reaction times and improved yields.[8] However, it is important to carefully screen and optimize the reaction conditions, as the high temperatures achieved in microwave reactors can also promote catalyst decomposition if not properly controlled.
Q4: I am having trouble with a Sonogashira coupling of a terminal alkyne to my imidazo[1,2-b]pyridazine. What are some key parameters to check?
A4: For Sonogashira couplings, several factors are critical:
-
Copper Co-catalyst: While copper-free Sonogashira reactions exist, the use of a copper(I) co-catalyst (like CuI) is common and often essential for activating the alkyne.[11][12]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used and often serves as the solvent as well.[11]
-
Ligand: The choice of phosphine ligand can significantly impact the reaction's efficiency.[12]
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is vital to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).
General Catalytic Cycle for Palladium Cross-Coupling:
Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried reaction vial, add the 6-halo-imidazo[1,2-b]pyridazine (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand, if required.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved January 3, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Retrieved January 3, 2026, from [Link]
-
PubMed. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Retrieved January 3, 2026, from [Link]
-
MPG.PuRe. (n.d.). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. Retrieved January 3, 2026, from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved January 3, 2026, from [Link]
-
PubMed Central. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Retrieved January 3, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 3, 2026, from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 3, 2026, from [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-b]pyridazine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the imidazo[1,2-b]pyridazine scaffold. This guide is designed to provide in-depth, actionable advice for overcoming common challenges related to the metabolic stability of this important class of compounds. The imidazo[1,2-b]pyridazine nucleus is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents, but like many N-heterocyles, it can be susceptible to metabolic degradation, impacting pharmacokinetic profiles and overall efficacy.[1][2][3][4]
This resource combines established principles of drug metabolism with specific troubleshooting strategies tailored to the unique chemistry of imidazo[1,2-b]pyridazine analogs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the lead optimization phase concerning metabolic stability.
Q1: My imidazo[1,2-b]pyridazine analog shows high clearance in human liver microsomes (HLM). What are the likely metabolic pathways?
A1: High clearance in liver microsomes suggests your compound is likely a substrate for cytochrome P450 (CYP) enzymes, which are abundant in this subcellular fraction and mediate Phase I oxidative metabolism.[5][6] For N-heterocyclic scaffolds like imidazo[1,2-b]pyridazine, several oxidative pathways are common:
-
Aromatic Hydroxylation: Electron-rich positions on the imidazo[1,2-b]pyridazine core or on appended aryl rings are susceptible to hydroxylation. Computational tools for predicting sites of metabolism (SoM) can help identify these "hotspots."[7][8]
-
N-dealkylation/O-dealkylation: If your analog contains N-alkyl or O-alkyl groups (e.g., on a piperazine or morpholine substituent), these are common sites for CYP-mediated cleavage.
-
Oxidation of Saturated Rings: Substituents such as piperidine or morpholine can undergo oxidation at the carbon atom adjacent to the nitrogen.[9]
-
Imidazole Ring Interaction: The imidazole portion of the scaffold can directly interact with the heme iron of CYP enzymes, potentially leading to inhibition or metabolism.[10] For instance, some imidazole-containing compounds are known to be competitive inhibitors of CYP3A4.[10]
It is also important to consider the potential role of aldehyde oxidase (AO), especially if your scaffold contains electron-deficient aromatic rings. Scaffold hopping from other imidazo-fused systems has been used to mitigate AO-mediated metabolism.[7]
Q2: How can I definitively identify the site of metabolic liability on my molecule?
A2: A metabolite identification (MetID) study is the gold standard. This involves incubating your compound with a metabolically active system (like liver microsomes or hepatocytes) and using high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the resulting metabolites. By comparing the mass of the metabolites to the parent compound, you can pinpoint the specific biotransformations (e.g., +16 Da for hydroxylation).
Q3: What are the primary strategies to block metabolic "hotspots" on the imidazo[1,2-b]pyridazine scaffold?
A3: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed:
-
Deuterium Substitution: Replacing a hydrogen atom with its stable isotope, deuterium, at a site of metabolism can significantly slow down the rate of CYP-mediated bond cleavage.[11][12][13] This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond.[13] This strategy is often referred to as "metabolic shunting" when it redirects metabolism away from the formation of undesirable metabolites.[12][14]
-
Fluorine Substitution: Introducing a fluorine atom at or near a metabolic hotspot can serve as a metabolic block. The strong C-F bond is resistant to oxidative cleavage.[15] Furthermore, the high electronegativity of fluorine can alter the electronic properties of the ring, making it less susceptible to oxidation.[16][17][18]
-
Introduction of Steric Hindrance: Placing a bulky group near the site of metabolism can physically block the enzyme's active site from accessing the liability.
-
Scaffold Hopping/Isosteric Replacement: If a particular substituent is the source of instability, replacing it with a bioisostere that is more metabolically robust can be highly effective. For example, replacing an electron-rich phenyl ring with a pyridine ring can sometimes reduce oxidative metabolism.[7]
The following diagram illustrates a decision-making workflow for addressing metabolic instability.
Caption: Workflow for identifying and addressing metabolic liabilities.
Part 2: Troubleshooting Experimental Assays
This section provides guidance for common issues encountered during in vitro metabolic stability assays.
Problem 1: High variability in results from my liver microsomal stability assay.
-
Potential Cause: Inconsistent microsome quality or preparation.
-
Troubleshooting Steps:
-
Source Consistency: Use liver microsomes from the same supplier and lot number for a series of comparative experiments.[19] Variability between vendors and even batches from the same vendor can be significant.[19]
-
Handling: Thaw microsomal aliquots rapidly at 37°C and immediately place them on ice. Avoid repeated freeze-thaw cycles, which can degrade enzyme activity.
-
Homogenization: Ensure the microsomal suspension is homogenous before aliquoting. Vortex gently; do not sonicate.
-
-
-
Potential Cause: Issues with the NADPH regenerating system.
-
Troubleshooting Steps:
-
Freshness: Prepare the NADPH regenerating system fresh for each experiment. NADPH is unstable in solution.
-
Control Compounds: Always include well-characterized control compounds with known metabolic fates (e.g., a high-clearance compound like buspirone and a low-clearance compound like carbamazepine).[20] Consistent results for controls indicate a properly functioning assay system.
-
-
-
Potential Cause: Compound solubility or nonspecific binding.
-
Troubleshooting Steps:
-
Solvent Concentration: Keep the final concentration of organic solvent (e.g., DMSO) in the incubation low and consistent across all wells (typically <1%).
-
Nonspecific Binding: Highly lipophilic compounds can bind to the plasticware or microsomal protein, artificially reducing the concentration measured in the supernatant. Running a parallel incubation without the NADPH cofactor can help assess compound loss due to factors other than metabolism.
-
-
Problem 2: My compound is stable in microsomes but shows high clearance in vivo. What's happening?
-
Potential Cause: Metabolism by non-CYP enzymes or Phase II pathways.
-
Explanation: Liver microsomes are enriched in CYP enzymes but contain limited amounts of some Phase II enzymes (like UGTs) and lack cytosolic enzymes (like aldehyde oxidase).[21][22] If your compound is primarily cleared by these other pathways, a microsomal assay will be misleading.
-
Recommended Action:
-
Hepatocyte Stability Assay: Conduct a stability assay using cryopreserved or fresh hepatocytes. Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more complete picture of hepatic metabolism.[22]
-
S9 Fraction Assay: The S9 fraction contains both microsomal and cytosolic enzymes and can be used to investigate the contribution of cytosolic enzymes to metabolism.
-
-
-
Potential Cause: Rapid clearance by non-hepatic tissues.
-
Explanation: The liver is the primary site of drug metabolism, but other organs like the intestine, kidneys, and lungs can also contribute significantly to clearance.
-
Recommended Action: Consider in vitro stability assays using intestinal microsomes or S9 fractions if significant first-pass gut metabolism is suspected.
-
The following diagram outlines the components of different in vitro metabolism systems.
Caption: Comparison of common in vitro metabolism assay systems.
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: Standard Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of imidazo[1,2-b]pyridazine analogs.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Buspirone, Propranolol)
-
Negative control compound (e.g., Carbamazepine)
-
Ice-cold acetonitrile with an internal standard (for reaction termination)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test and control compounds by diluting the DMSO stock in acetonitrile.[23] The final concentration in the incubation should typically be 0.5-1 µM.[5]
-
Incubation Setup: In a 96-well plate, add phosphate buffer and the liver microsomal solution (final protein concentration typically 0.25-1 mg/mL).[5] Add the test compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[23]
-
Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
Data Analysis and Interpretation
The primary outputs from a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
These parameters allow for the rank-ordering of compounds and provide valuable data for structure-activity relationship (SAR) studies.
Table 1: Example Metabolic Stability Data for Imidazo[1,2-b]pyridazine Analogs
| Compound | Modification | HLM t½ (min) | HLM CLint (µL/min/mg) |
| Parent-1 | 3-phenyl | 8.5 | 95.5 |
| Analog-1A | 3-(4-fluorophenyl) | 25.2 | 32.3 |
| Analog-1B | 3-phenyl-d5 | 31.8 | 25.6 |
| Parent-2 | 6-morpholine | 15.1 | 54.1 |
| Analog-2A | 6-(2,6-dimethylmorpholine) | 45.3 | 18.0 |
This is illustrative data compiled from general principles of metabolic stabilization. Actual results will vary based on the specific molecular structure.
The data in Table 1 illustrates how strategic modifications can lead to significant improvements in metabolic stability. The introduction of a fluorine atom (Analog-1A) and deuteration (Analog-1B) both increased the half-life of Parent-1 by blocking a likely site of metabolism on the phenyl ring.[15][24] Similarly, adding methyl groups to the morpholine ring of Parent-2 (Analog-2A) likely provided steric hindrance, slowing down metabolism at the carbons adjacent to the heteroatoms.
By systematically applying these principles and carefully troubleshooting experimental results, researchers can effectively enhance the metabolic stability of imidazo[1,2-b]pyridazine analogs, paving the way for the development of more effective and safer drug candidates.
References
- El Kazzouli, S., & Gellis, A. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect.
- Li, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
- Zeng, W., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis.
- Yasgar, A., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
- Rock, D. A., et al. (Year unavailable). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. PubMed.
- St-Jean, F., et al. (Year unavailable). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Mykhailiuk, P. K. (Year unavailable). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
- Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- Sonti, R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews.
- Scott, J. S., & Tice, C. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters.
- Padrón, J. M., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI.
- Hypha Discovery. (Year unavailable). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
- Zlokarnik, G., et al. (2025). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates.
- Kumar, S., & Jena, A. B. (Year unavailable).
- Sintim, H. O., et al. (Year unavailable). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
- Stubley, C., et al. (1977). Metabolism Of N-Heterocycles. Journal of Pharmacy and Pharmacology.
- Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
- Mykhailiuk, P. K. (2022).
- Sonti, R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews.
- Garrido, A., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed.
- Segall, M. (2024). How to improve metabolic stability in drug discovery. YouTube.
- Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Krivoruchko, A., & Siewers, V. (Year unavailable). Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts.
- Creative Bioarray. (Year unavailable). Microsomal Stability Assay.
- Fischer, S., et al. (Year unavailable).
- Ferlin, M. G., et al. (Year unavailable). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
- Wang, Y., et al. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. MDPI.
- Al-Hilal, T. A., & Alam, F. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Journal of Cancer Prevention.
- Byth, K., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Sonti, R., et al. (Year unavailable). Metabolic Stability. Pharma Focus Asia.
- Yasgar, A., et al. (2020).
- Sharma, A., et al. (Year unavailable). Predicting pathways for old and new metabolites through clustering. arXiv.
- Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Kurczab, R., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI.
- Yang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters.
- Di, L. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Refining In Vitro Assays for 6-Fluoroimidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support center for researchers working with 6-Fluoroimidazo[1,2-b]pyridazine and its analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the refinement of in vitro assays. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, famously represented by the multi-kinase inhibitor Ponatinib, and is frequently investigated for its kinase inhibition properties.[1][2] Consequently, the successful development of robust biochemical and cell-based assays is critical for advancing drug discovery programs centered on this chemical series.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate high-quality, reproducible data.
Part 1: Frequently Asked Questions (FAQs) & Initial Assay Setup
This section addresses common preliminary questions and provides a foundation for designing your experiments.
Q1: What are the primary molecular targets for imidazo[1,2-b]pyridazine compounds, and how does this influence my assay choice?
The imidazo[1,2-b]pyridazine core is a well-established kinase hinge-binding motif.[1] This means compounds from this class, including this compound, are most frequently designed as ATP-competitive kinase inhibitors.[3] Therefore, your primary assays will likely be:
-
Biochemical Kinase Assays: To measure direct inhibition of purified enzyme activity. These are essential for determining potency (e.g., IC50) and confirming the direct molecular target.[4]
-
Cell-Based Assays: To assess the compound's effect in a more physiologically relevant context. This includes measuring inhibition of downstream signaling pathways, cell proliferation, or cytotoxicity.[5]
Q2: How should I prepare and store my this compound stock solutions?
Proper compound handling is the bedrock of reproducible data. Like many heterocyclic small molecules, imidazo[1,2-b]pyridazines can have limited aqueous solubility.[6]
-
Primary Solvent: Use high-purity, anhydrous dimethyl sulfoxide (DMSO).[7] Water absorption by DMSO can significantly decrease the solubility of organic compounds.[7]
-
Stock Concentration: Aim for a high-concentration stock (e.g., 10-30 mM), but do not force a compound into solution above its solubility limit, as this can lead to precipitation later.[6] It's estimated that 30-50% of screening compounds have aqueous solubilities below 10 µM.[8]
-
Storage: Store DMSO stocks at -20°C or -80°C in small, single-use aliquots.[9] Repeated freeze-thaw cycles are a common cause of compound precipitation and degradation.[7][10]
-
Warming: When thawing, bring the vial to room temperature and vortex gently. If needed, gentle warming to 37°C can aid dissolution, but avoid excessive heat.[7]
Part 2: Troubleshooting Biochemical Assays (e.g., Kinase Inhibition)
Biochemical assays provide the cleanest measure of direct target engagement. However, they are sensitive to numerous variables.
Q3: I'm not observing any inhibition of my target kinase, even at high compound concentrations. What should I check first?
This common problem requires a systematic approach. The issue could lie with the compound, the assay conditions, or the enzyme itself.
Workflow: Troubleshooting Lack of Inhibition
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting decision tree for lack of kinase inhibition.
Q4: How do I select the optimal ATP concentration for my kinase assay? This seems to be a critical parameter.
It is arguably the most critical parameter for ATP-competitive inhibitors. Using an inappropriate ATP concentration can mask true inhibitory effects.[9]
-
The Principle: In a competitive binding scenario, the inhibitor and ATP are competing for the same binding site on the kinase. High concentrations of ATP will outcompete the inhibitor, leading to a significant rightward shift in the IC50 curve and making the compound appear less potent than it is.[11]
-
Best Practice: The ideal ATP concentration for detecting competitive inhibitors is at or slightly below the Michaelis constant (Km) of the enzyme for ATP.[9][11] This ensures the assay is sensitive to compounds competing with ATP.
-
Protocol: To determine the ATP Km, you must measure the initial velocity of the enzyme reaction at a range of ATP concentrations while keeping the substrate concentration fixed (and saturating). The data are then fit to the Michaelis-Menten equation.[11]
| Parameter | Recommended Starting Condition | Rationale |
| Enzyme Concentration | Titrate to find concentration giving 5-20% substrate turnover in the linear range of the assay. | Ensures initial velocity conditions are met and avoids substrate depletion.[11] |
| Substrate Concentration | At or above Km (if known); otherwise, titrate. | For determining ATP Km, substrate should be saturating. For inhibitor profiling, using substrate at its Km is common. |
| ATP Concentration | At or below the determined Km for ATP. | Maximizes sensitivity for detecting ATP-competitive inhibitors.[9][11] |
| Final DMSO % | ≤ 1%, and consistent across all wells. | High DMSO concentrations can inhibit enzyme activity.[12] |
| Buffer pH | Typically 7.4-7.5 | Most kinases have optimal activity near physiological pH.[13] |
| Mg2+ Concentration | 5 - 10 mM | Essential cofactor for ATP binding and catalysis.[4] |
Table 1: Recommended Starting Conditions for a Generic Kinase Assay.
Part 3: Troubleshooting Cell-Based Assays
Cell-based assays are vital for confirming that a compound is active in a biological system, but they introduce more complexity and sources of variability.[5]
Q5: My IC50 values are inconsistent between experiments. What are the likely causes?
Reproducibility is key for making sound structure-activity relationship (SAR) decisions.[14] Inconsistent IC50 values often point to subtle variations in experimental execution.
-
Cellular Factors:
-
Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Density: Inconsistent cell seeding density is a major source of variability. Ensure a uniform cell suspension and optimize seeding density so that control wells are in the logarithmic growth phase at the end of the assay.[14]
-
-
Reagent & Procedural Factors:
-
Reagent Stability: Ensure all reagents, especially the compound stock, are stable. Prepare fresh dilutions for each experiment from a single-use aliquot of the DMSO stock.[9]
-
Incubation Time & Temperature: Minor fluctuations in incubation time or temperature can significantly impact enzyme kinetics and cell growth.[9] Use calibrated incubators and precise timing.
-
Edge Effects: Evaporation from wells on the edge of a microtiter plate can concentrate reagents and affect cell growth.[15] Consider leaving the outer wells empty and filling them with sterile PBS or media to create a humidity barrier.[16]
-
Q6: How can I determine if my compound is cytotoxic (killing cells) or cytostatic (stopping proliferation)?
This is a critical mechanistic question. A simple viability assay like MTT measures metabolic activity, which can decrease due to either cell death or a halt in proliferation.[17] To distinguish between these outcomes, a multi-assay approach is required.
| Assay Type | Principle | Examples | Measures... |
| Metabolic Activity | Reduction of a tetrazolium salt or resazurin by metabolically active cells.[17] | MTT, MTS, XTT, Resazurin (AlamarBlue) | Primarily cell viability and proliferation. |
| ATP Content | Luminescence-based detection of ATP, which is depleted rapidly upon cell death. | CellTiter-Glo® | A rapid and sensitive indicator of cell viability.[18] |
| Membrane Integrity | Measures the release of intracellular components (like enzymes) from cells with compromised membranes. | LDH Release Assay | A direct measure of cytotoxicity (cell death).[17] |
| Dye Exclusion | Fluorescent dyes that are excluded by live cells but enter and stain the DNA of dead cells. | Propidium Iodide, DAPI, SYTOX™ Green | Quantifies the number of dead cells in a population.[16] |
Table 2: Comparison of Common Cell Viability & Cytotoxicity Assays.
Recommended Strategy: Perform an ATP content assay (e.g., CellTiter-Glo) in parallel with an LDH release assay.
-
Cytotoxic Profile: A decrease in ATP signal will be accompanied by an increase in LDH release.
-
Cytostatic Profile: A decrease in ATP signal (due to fewer cells over time) will show no significant increase in LDH release compared to the vehicle control.
Part 4: Identifying and Mitigating Assay Interference
Assay artifacts can lead to false positives or false negatives, wasting significant time and resources. This is particularly prevalent in fluorescence-based assays.[19][20]
Q7: My fluorescence-based assay is showing high background or a lower-than-expected signal. How do I know if my compound is interfering?
Many organic small molecules, like this compound, are aromatic and can interact with light.[19] The two primary interference mechanisms are:
-
Autofluorescence: The compound itself fluoresces at the assay's excitation/emission wavelengths, adding to the signal and causing false positives.[21][22]
-
Fluorescence Quenching: The compound absorbs the excitation or emission light, reducing the signal from the fluorophore and causing false negatives.[21][22]
Workflow: Investigating Assay Interference
This workflow provides a step-by-step method to diagnose interference.
Caption: Workflow for identifying and mitigating compound interference.
Experimental Protocol: Interference Check
-
Plate Setup: Prepare a 96- or 384-well plate with the following controls:
-
Wells A (Blank): Assay buffer only.
-
Wells B (Compound Control): Assay buffer + this compound (at the highest concentration used in the assay).
-
Wells C (Probe Control): Assay buffer + fluorescent probe/reagent.
-
Wells D (Test): Assay buffer + fluorescent probe/reagent + compound.
-
-
Measurement: Read the fluorescence of the plate using the same instrument settings as your main assay.
-
Analysis:
-
Autofluorescence: Subtract the signal from Wells A from Wells B. A high resulting signal indicates your compound is autofluorescent.[19]
-
Quenching: Subtract the blank (Wells A) from both Wells C and Wells D. If the signal in Wells D is significantly lower than in Wells C, your compound is quenching the signal.[19]
-
Mitigation Strategies:
-
Change Wavelengths: Switch to a fluorophore with excitation/emission wavelengths in the far-red spectrum, where fewer organic molecules fluoresce.[20]
-
Use a Different Technology: The most robust solution is to confirm hits using an orthogonal assay with a different detection modality, such as a luminescence-based assay (e.g., Kinase-Glo®) or Time-Resolved FRET (TR-FRET), which are less susceptible to these types of interference.[12][20]
References
- Methods in Enzymology. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Academic Press.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- BenchChem. (2025). Troubleshooting Guide for Small Molecule Inhibitor Solubility and Stability in DMSO. BenchChem.
- BenchChem. (2025). Technical Support Center: Navigating Interference in Fluorescence-Based Assays. BenchChem.
- BenchChem. (2025). Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays. BenchChem.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf.
- PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
- BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
- National Center for Biotechnology Information. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. American Chemical Society.
- ResearchGate. (2013). Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo?.
- Unknown Source. (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
- BenchChem. (2025). Technical Support Center: Troubleshooting Ass234 in Kinase Assays. BenchChem.
- Biocompare. (2019). Optimizing Assay Development. Biocompare.com.
- National Center for Biotechnology Information. (n.d.).
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems.
- ResearchGate. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- National Center for Biotechnology Information. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH.
- ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ziath.com [ziath.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Novel Imidazo[1,2-b]pyridazine Derivatives and Established ALK Inhibitors for Targeted Cancer Therapy
Introduction: The Critical Role of ALK in Oncology and the Drive for Next-Generation Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins, such as EML4-ALK, which exhibit constitutive kinase activity.[3] This aberrant signaling drives uncontrolled cell proliferation and survival, making it a key oncogenic driver.[3] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for ALK-positive cancers, offering a targeted therapeutic approach.[1]
This guide provides an in-depth comparison of a novel class of ALK inhibitors based on the imidazo[1,2-b]pyridazine scaffold with established, FDA-approved ALK inhibitors, including first-generation crizotinib, and second- and third-generation agents such as alectinib, ceritinib, brigatinib, and lorlatinib. We will delve into their mechanisms of action, inhibitory potency, selectivity, resistance profiles, and clinical efficacy, supported by experimental data. This objective analysis aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current and emerging landscape of ALK-targeted therapies.
The ALK Signaling Pathway: A Target for Precision Medicine
The ALK fusion protein, once activated, triggers a cascade of downstream signaling pathways crucial for cancer cell survival and proliferation. Understanding this pathway is fundamental to appreciating the mechanism of action of ALK inhibitors.
Figure 1: Simplified ALK Signaling Pathway. Constitutively active ALK fusion proteins activate downstream pathways like RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT, promoting cancer cell proliferation and survival. ALK inhibitors block this signaling at its origin.
Comparative Analysis of ALK Inhibitors
The evolution of ALK inhibitors has been driven by the need to overcome resistance mechanisms that emerge during treatment. This section compares the biochemical potency and cellular activity of the novel imidazo[1,2-b]pyridazine class with established ALK inhibitors.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of various ALK inhibitors against wild-type ALK and common resistance mutations.
| Inhibitor Class | Specific Compound | ALK (Wild-Type) IC50 (nM) | ALK L1196M IC50 (nM) | ALK G1202R IC50 (nM) | Other Notable Targets |
| Imidazo[1,2-b]pyridazine | O-10 (macrocyclic derivative) | 2.6 [4] | - | 6.4 [4] | - |
| First-Generation | Crizotinib | ~25-50 | High | High | c-MET, ROS1[2] |
| Second-Generation | Alectinib | 1.9 [5] | 1.56 [5] | High | RET[6] |
| Ceritinib | ~20-fold more potent than crizotinib[7] | Active | Active | IGF-1R, ROS1 | |
| Brigatinib | 0.6 [8] | Active | Active | ROS1, EGFR mutants[8] | |
| Third-Generation | Lorlatinib | Potent | Active | Active | ROS1 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
The imidazo[1,2-b]pyridazine derivative O-10 demonstrates remarkable potency against both wild-type ALK and the highly resistant G1202R mutant, a significant challenge for earlier generation inhibitors.[4] Its low nanomolar IC50 values position it as a promising candidate for further development.
Cellular Activity: Translating Potency into Efficacy
The ability of an inhibitor to suppress the proliferation of cancer cells is a crucial indicator of its potential therapeutic efficacy.
| Inhibitor Class | Specific Compound | Cell Line | Cellular IC50 (nM) |
| Imidazo[1,2-b]pyridazine | O-10 (macrocyclic derivative) | Karpas299 (ALK+) | 38 [4] |
| BaF3-EML4-ALK G1202R | 52 [4] | ||
| Second-Generation | Alectinib | KARPAS-299 | 3 [5] |
| NCI-H2228 | 53 [5] |
The imidazo[1,2-b]pyridazine derivative O-10 exhibits potent anti-proliferative activity in ALK-positive cell lines, including those harboring the G1202R resistance mutation, further underscoring its potential.[4]
Navigating the Landscape of ALK Inhibitor Resistance
A major challenge in ALK-targeted therapy is the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain.
-
First-Generation (Crizotinib): Resistance is common, often driven by mutations like L1196M (the "gatekeeper" mutation) and G1269A.
-
Second-Generation (Alectinib, Ceritinib, Brigatinib): These inhibitors were designed to overcome crizotinib resistance mutations. However, new mutations can arise, with G1202R being a particularly challenging one that confers broad resistance to second-generation agents.
-
Third-Generation (Lorlatinib): Developed to be active against a wide range of ALK resistance mutations, including G1202R.[9]
-
Imidazo[1,2-b]pyridazine Derivatives: The potent activity of compounds like O-10 against the G1202R mutation suggests this scaffold could be effective in patients who have developed resistance to second-generation inhibitors.[4]
Clinical Efficacy of Established ALK Inhibitors
Clinical trials have established the superiority of targeted ALK inhibitors over chemotherapy in ALK-positive NSCLC.
| Inhibitor | Key Clinical Trial(s) | Key Findings |
| Crizotinib | PROFILE 1007, PROFILE 1014 | Superior Progression-Free Survival (PFS) compared to chemotherapy in both second-line and first-line settings.[2][10] |
| Alectinib | ALEX, ALINA | Superior PFS compared to crizotinib in the first-line setting.[11] Significant improvement in disease-free survival in the adjuvant setting.[12][13][14][15] |
| Ceritinib | ASCEND-1, ASCEND-4 | Demonstrated efficacy in both crizotinib-naive and crizotinib-resistant patients.[7][16][17][18] |
| Brigatinib | ALTA, ALTA-1L | Superior PFS compared to crizotinib in the first-line setting.[19][20][21][22] |
| Lorlatinib | CROWN | Superior PFS and intracranial response compared to crizotinib in the first-line setting.[9][23][24][25][26] |
Experimental Methodologies: A Guide for Researchers
Reproducible and robust experimental protocols are the cornerstone of drug discovery and development. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate ALK inhibitors.
Generalized Experimental Workflow
The evaluation of a novel ALK inhibitor typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.
Figure 2: Generalized Experimental Workflow for ALK Inhibitor Evaluation. The process progresses from initial biochemical and cellular screening to more complex in vivo studies to assess efficacy and drug-like properties.
Biochemical Kinase Assay Protocol (Generalized)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound against the ALK enzyme.
Objective: To quantify the inhibitory effect of a compound on ALK kinase activity.
Materials:
-
Recombinant human ALK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Test compound (e.g., 6-Fluoroimidazo[1,2-b]pyridazine derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Reaction Setup: In a microplate, add the kinase buffer, ALK enzyme, and the diluted test compound. Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add a mixture of ATP and the substrate peptide to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Stop Reaction: Terminate the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence, fluorescence, or absorbance) that is inversely proportional to the kinase activity.
-
Data Acquisition: Read the plate using a microplate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay Protocol (MTT/MTS Assay - Generalized)
This protocol describes a common method to assess the effect of a compound on the viability and proliferation of cancer cells.[27][28][29][30]
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (GI50).
Materials:
-
ALK-positive cancer cell line (e.g., NCI-H2228, KARPAS-299)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the ALK-positive cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known ALK inhibitor).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Addition of Reagent:
-
Solubilization (MTT Assay only): Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[30]
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
Conclusion and Future Perspectives
The landscape of ALK-targeted therapy is a testament to the power of precision medicine in oncology. While established ALK inhibitors have significantly improved patient outcomes, the emergence of resistance necessitates the continued development of novel therapeutic agents. The imidazo[1,2-b]pyridazine scaffold represents a promising new class of ALK inhibitors, with preclinical data demonstrating potent activity against both wild-type ALK and clinically relevant resistance mutations.
The direct comparison of the imidazo[1,2-b]pyridazine derivative O-10 with approved ALK inhibitors highlights its potential to address the unmet need for effective treatments in patients who have progressed on earlier-generation therapies. Further preclinical and clinical investigation of this compound class is warranted to fully elucidate its therapeutic potential. As our understanding of ALK-driven cancers and resistance mechanisms deepens, the development of next-generation inhibitors like those based on the imidazo[1,2-b]pyridazine scaffold will be crucial in the ongoing effort to improve the lives of patients with ALK-positive malignancies.
References
-
A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central. [Link]
-
ALEX Trial Final Results at ESMO 2025: Alectinib Demonstrates Durable Overall Survival and Long-Term Disease Control in Advanced ALK-Positive NSCLC. OncoDaily. [Link]
-
Positive Results in ALK-Positive NSCLC With First ALK Inhibitor. OncLive. [Link]
-
Ceritinib Demonstrates Durable Response in ALK-Positive Lung Cancer. OncLive. [Link]
-
Brigatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology. [Link]
-
Lorlatinib Slows Growth of ALK-Positive Lung Cancers, May Prevent Brain Metastases. National Cancer Institute. [Link]
-
Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC. American Journal of Managed Care. [Link]
-
First-Line Lorlatinib Shows “Astonishing Results” in Patients with ALK-Positive NSCLC. The Academy of Oncology Nurse & Patient Navigators. [Link]
-
Ceritinib Approved as First Line for ALK-Positive Advanced NSCLC. American Journal of Managed Care. [Link]
-
Lorlatinib Shows Overall and Intracranial Activity in ALK-Positive NSCLC. The ASCO Post. [Link]
-
Brigatinib Versus Alectinib in ALK-Positive NSCLC After Disease Progression on Crizotinib: Results of Phase 3 ALTA-3 Trial. PubMed. [Link]
-
Crizotinib shows early promise as treatment for ALK+ NSCLC. Healio. [Link]
-
Efficacy of Ceritinib After Alectinib for ALK-positive Non-small Cell Lung Cancer. National Institutes of Health. [Link]
-
FDA Approves Brigatinib for Frontline ALK+ NSCLC. OncLive. [Link]
-
Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor. AACR Journals. [Link]
-
Adjuvant Alectinib Impresses in Updated ALINA Results for ALK+ NSCLC. OncLive. [Link]
-
Ceritinib Gets First-Line FDA Approval for ALK-Positive Lung Cancer. Cancer Network. [Link]
-
Ceritinib Bests Chemo for Untreated ALK+ NSCLC. AACR Journals. [Link]
-
CROWN: biomarkers for lorlatinib response in patients with ALK+ NSCLC. YouTube. [Link]
-
Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. MDPI. [Link]
-
Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. National Institutes of Health. [Link]
-
Brigatinib Plus Local Consolidative Therapy Shows Promise in ALK+ NSCLC. Targeted Oncology. [Link]
-
FDA approves alectinib for ALK+ NSCLC. Lung Cancer Research Foundation. [Link]
-
Adjuvant Alectinib Significantly Improves Disease-Free Survival in Patients with Resected ALK-positive Stage IB, II, or IIIA NSCLC. ESMO. [Link]
-
Lorlatinib in NSCLC: Robust Efficacy Seen. AACR Journals. [Link]
-
FDA approves alectinib as adjuvant treatment for ALK-positive non-small cell lung cancer. U.S. Food and Drug Administration. [Link]
-
FDA Approves Alunbrig for Treatment of ALK-Positive, Metastatic NSCLC. Clinical Oncology News. [Link]
-
Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health. [Link]
-
Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models. eLife. [Link]
-
Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives. ResearchGate. [Link]
-
Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model. PubMed. [Link]
-
ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. National Institutes of Health. [Link]
-
Cell Viability Assays. National Institutes of Health. [Link]
-
The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model. National Institutes of Health. [Link]
-
Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives. National Institutes of Health. [Link]
-
Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models. PubMed. [Link]
-
Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models | eLife [elifesciences.org]
- 4. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-Line Lorlatinib Shows “Astonishing Results” in Patients with ALK-Positive NSCLC | Value-Based Cancer Care [valuebasedcancer.com]
- 10. onclive.com [onclive.com]
- 11. oncodaily.com [oncodaily.com]
- 12. onclive.com [onclive.com]
- 13. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 14. esmo.org [esmo.org]
- 15. FDA approves alectinib as adjuvant treatment for ALK-positive non-small cell lung cancer | FDA [fda.gov]
- 16. onclive.com [onclive.com]
- 17. ajmc.com [ajmc.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC [theoncologynurse.com]
- 20. onclive.com [onclive.com]
- 21. targetedonc.com [targetedonc.com]
- 22. clinicaloncology.com [clinicaloncology.com]
- 23. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 24. Lorlatinib in ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 25. m.youtube.com [m.youtube.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. broadpharm.com [broadpharm.com]
- 29. MTT assay overview | Abcam [abcam.com]
- 30. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Mechanism of Action of Imidazo[1,2-b]pyridazine Derivatives
Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, consistently yielding potent modulators of critical cellular signaling pathways. A significant number of derivatives from this class have been identified as inhibitors of protein kinases, which are pivotal enzymes in oncology, immunology, and inflammatory diseases.[1][2][3][4] Notable targets include Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, as well as PIM kinases and Tropomyosin receptor kinases (TRKs).[1][5][6][7][8]
However, identifying a potent "hit" in a primary screen is merely the first step. Rigorous validation of its mechanism of action (MoA) is paramount to ensure that the observed biological effect is a direct consequence of intended target modulation. This guide provides a multi-tiered, comparative framework for researchers to systematically validate the MoA of novel imidazo[1,2-b]pyridazine derivatives, ensuring scientific integrity and building a robust data package for further development. We will explore orthogonal experimental approaches at each tier, explaining the scientific rationale and providing actionable protocols.
The Validation Workflow: From Cellular Phenotype to In-Vivo Efficacy
A robust MoA validation strategy is not a single experiment but a logical cascade of inquiries. Each tier of experimentation provides a piece of the puzzle, progressively building confidence in the proposed mechanism.
Caption: A multi-tiered workflow for robust Mechanism of Action (MoA) validation.
Tier 1: Establishing Cellular Activity and Phenotypic Response
Scientific Rationale: The first essential step is to confirm that the derivative has a biological effect on whole cells. Anti-proliferative or cytotoxic assays are the workhorse for this initial validation, especially for compounds intended for oncology. By comparing the half-maximal inhibitory concentration (IC50) across a panel of cell lines with known genetic backgrounds (e.g., wild-type vs. mutant target), we can garner early evidence of target-specific activity.
Key Experiment: Cell Viability Assay
This experiment quantifies the effect of a compound on cell proliferation and viability.
Comparative Methods:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells. It is highly sensitive and suitable for high-throughput screening.
-
MTT/XTT Assays: Colorimetric assays that measure mitochondrial reductase activity. They are cost-effective but can be susceptible to interference from reducing compounds.
Protocol: CellTiter-Glo® Assay
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of the imidazo[1,2-b]pyridazine derivative. Add the compound to the wells, including a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis & Signal Generation: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Plot the normalized luminescence values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line A (Target-WT) IC50 (nM) | Cell Line B (Target-Mutant/Overexpressed) IC50 (nM) | Selectivity Index (A/B) |
| Derivative-01 | 850 | 25 | 34.0 |
| Derivative-02 | >10,000 | >10,000 | - |
| Control Drug (e.g., Crizotinib) | 1,200 | 30 | 40.0 |
This table demonstrates how Derivative-01 shows selective potency against a cell line dependent on the target, a strong initial indicator of on-target activity.
Tier 2: Verifying Molecular Pathway Modulation
Scientific Rationale: Once cellular activity is confirmed, the next step is to link this phenotypic outcome to a specific signaling pathway. Since many imidazo[1,2-b]pyridazines target kinases, a logical approach is to measure the phosphorylation status of the kinase's direct downstream substrates. A potent inhibitor should decrease the level of phosphorylation of these key signaling nodes.[9][10] For example, an inhibitor of the JAK/STAT pathway, like Ruxolitinib, would be expected to decrease the phosphorylation of STAT proteins.[10][11][12][13][14]
Caption: A simplified JAK/STAT signaling pathway, a common target for kinase inhibitors.
Key Experiment: Western Blot for Phospho-Proteins
This technique allows for the semi-quantitative detection of specific proteins and their phosphorylation state from cell lysates.
Protocol: Phospho-Protein Western Blot[15][16][17]
-
Cell Treatment & Lysis: Treat cells with the imidazo[1,2-b]pyridazine derivative at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 1-4 hours). Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein and a loading control like GAPDH.[16]
Tier 3: Confirming Direct Target Engagement and Selectivity
Scientific Rationale: While pathway analysis is compelling, it is still correlative. It is crucial to prove that the compound directly interacts with its intended target protein. This is achieved through two complementary approaches:
-
Biochemical Assays: These cell-free systems confirm that the compound can inhibit the enzymatic activity of a purified recombinant protein. They are essential for determining potency (Ki) and for profiling selectivity against a panel of other kinases.[17]
-
Cellular Target Engagement Assays: These innovative methods confirm that the compound binds to its target within the complex environment of a live cell.[18] This is a critical step to bridge the gap between biochemical activity and cellular effects.
Key Experiment 1 (Biochemical): In Vitro Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[19][20][21]
Protocol: ADP-Glo™ Kinase Assay[22][23][25]
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer. Add the imidazo[1,2-b]pyridazine derivative across a range of concentrations.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Determine the IC50 value from the dose-response curve. This can be performed against the primary target and a panel of off-target kinases to assess selectivity.
Data Presentation: Kinase Selectivity Profile
| Kinase Target | Derivative-01 IC50 (nM) | Control Drug IC50 (nM) |
| Target Kinase A | 5.2 | 18.7 |
| Off-Target Kinase B | 8,200 | 4,500 |
| Off-Target Kinase C | >10,000 | 980 |
| Off-Target Kinase D | 3,150 | >10,000 |
This table illustrates that Derivative-01 is potent against its intended target and highly selective over other kinases, a desirable characteristic for a therapeutic candidate.
Key Experiment 2 (Cellular): Intracellular Target Engagement Assays
Comparative Methods:
-
NanoBRET™ Target Engagement Assay: This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[22][23] A target protein is fused to NanoLuc® Luciferase (the donor), and a cell-permeable fluorescent tracer (the acceptor) reversibly binds the target. A test compound that binds the target will compete with and displace the tracer, causing a loss of BRET signal in a dose-dependent manner.[24][25][26]
-
Cellular Thermal Shift Assay (CETSA®): This method relies on the principle of ligand-induced thermal stabilization.[27][28][29] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[28][30] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can confirm target engagement.[29]
Tier 4: Demonstrating In-Vivo Target Validation and Efficacy
Scientific Rationale: The ultimate test of an MoA is whether it holds true in a complex living system and translates to a therapeutic effect. Xenograft studies, where human tumor cells are implanted in immunocompromised mice, are a standard preclinical model to evaluate the anti-tumor activity of a compound.[9]
Key Experiment: Xenograft Tumor Growth Inhibition Study
-
Model Establishment: Implant tumor cells (e.g., Cell Line B from Tier 1) subcutaneously into mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Dosing: Randomize mice into vehicle control and treatment groups. Administer the imidazo[1,2-b]pyridazine derivative orally or via injection daily.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific time points post-dosing to measure the level of phospho-substrate (as in Tier 2) to confirm in-vivo target modulation.
-
Analysis: Compare the tumor growth rates between the treated and vehicle groups to determine the percentage of tumor growth inhibition (TGI).
Conclusion
Validating the mechanism of action for a novel imidazo[1,2-b]pyridazine derivative is a systematic process that requires layers of converging evidence. A compelling MoA narrative is not built on a single experiment but on a foundation of orthogonal assays that connect a macroscopic cellular phenotype to a specific molecular interaction. By progressing through the tiers outlined in this guide—from establishing cellular activity, to confirming pathway modulation, proving direct target engagement, and finally, demonstrating in-vivo efficacy—researchers can build a robust and defensible data package. This rigorous, multi-faceted approach is the cornerstone of translating a promising chemical scaffold into a validated therapeutic candidate.
References
-
Crizotinib: A comprehensive review - PMC - PubMed Central. Available at: [Link]
-
Crizotinib - Wikipedia. Available at: [Link]
-
Mechanism of action - Jakafi® (ruxolitinib). Available at: [Link]
-
Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. Available at: [Link]
-
What is the mechanism of Crizotinib? - Patsnap Synapse. Available at: [Link]
-
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork. Available at: [Link]
-
Ruxolitinib Mechanism of Action Pathway - PathWhiz. Available at: [Link]
-
Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action - Minicule. Available at: [Link]
-
What is the mechanism of Ruxolitinib Phosphate? - Patsnap Synapse. Available at: [Link]
-
NanoBRET™ Target Engagement for drug development - News-Medical.Net. Available at: [Link]
-
Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - Frontiers. Available at: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. Available at: [Link]
-
Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. Available at: [Link]
-
Mechanism of JAK Inhibitors and a Review of Ruxolitinib | AJMC. Available at: [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. Available at: [Link]
-
Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. Available at: [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Available at: [Link]
-
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed. Available at: [Link]
-
Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed. Available at: [Link]
-
Experimental confirmation of predicted kinase inhibitors a Single-dose... - ResearchGate. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing). Available at: [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. Available at: [Link]
-
Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC - PubMed Central. Available at: [Link]
-
Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed. Available at: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PathWhiz [pathbank.org]
- 11. hcp.jakafi.com [hcp.jakafi.com]
- 12. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 13. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 14. ajmc.com [ajmc.com]
- 15. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. researchgate.net [researchgate.net]
- 22. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 23. news-medical.net [news-medical.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 27. benchchem.com [benchchem.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. news-medical.net [news-medical.net]
- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Imidazo[1,2-b]pyridazines: A Guide for Researchers
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors and central nervous system agents. The growing importance of this scaffold necessitates a thorough understanding of the available synthetic methodologies for its construction. This guide provides a comparative analysis of the most prominent synthetic routes to imidazo[1,2-b]pyridazines, offering insights into their mechanisms, scope, and practical application for researchers, scientists, and drug development professionals.
The Classical Approach: Condensation of Aminopyridazines with α-Haloketones
The most established and widely utilized method for the synthesis of the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone. This method, often referred to as a Tchichibabin-type reaction, is valued for its simplicity and the ready availability of the starting materials.
Mechanistic Insights
The reaction proceeds via a two-step mechanism. The initial step involves the nucleophilic attack of the endocyclic nitrogen atom (N1) of the 3-aminopyridazine onto the electrophilic carbon of the α-haloketone, forming a pyridazinium salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-b]pyridazine ring system.
A crucial aspect of this synthesis is the regioselectivity of the initial N-alkylation. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N1) is the most nucleophilic.[1] The presence of a halogen, such as chlorine, at the 6-position of the pyridazine ring further enhances the electrophilicity of the ring carbons, which can favor the desired N1-alkylation and subsequent cyclization, leading to good yields of the bicyclic product.[1]
Caption: Mechanism of the classical condensation route.
Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
A representative procedure for the synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine is as follows:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add 2-bromoacetophenone (1.0-1.2 eq).
-
Add a mild base, such as sodium bicarbonate (2.0-3.0 eq), to the mixture.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Approach
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of imidazo-fused heterocycles.
Mechanistic Insights
The GBB reaction involves the condensation of an aminoazine (in this case, 3-aminopyridazine), an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst. The reaction is initiated by the formation of an imine from the aminoazine and the aldehyde. The isocyanide then undergoes an α-addition to the iminium ion, followed by an intramolecular cyclization of the resulting nitrilium ion intermediate. A final tautomerization yields the 3-aminoimidazo[1,2-b]pyridazine product.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: General Procedure for the GBB Synthesis of 3-Aminoimidazo[1,2-b]pyridazines
A general protocol for the GBB reaction is as follows:
-
To a solution of 3-aminopyridazine (1.0 eq) and an aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature for a short period to facilitate imine formation.
-
Add the isocyanide (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-b]pyridazine derivative.
Modern Strategies: Metal-Catalyzed Cross-Coupling and C-H Activation
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including imidazo[1,2-b]pyridazines. These methods offer alternative and often more versatile routes to substituted derivatives that may be difficult to access through classical methods.
Mechanistic Insights
The synthesis of the imidazo[1,2-b]pyridazine core via metal catalysis often involves an intramolecular C-N bond formation. For example, a palladium-catalyzed intramolecular C-H amination can be employed.[2] This typically involves the initial formation of a C-N bond between an appropriately substituted pyridazine and an amine, followed by a palladium-catalyzed intramolecular C-H activation and amination to close the imidazole ring. Copper-catalyzed reactions have also been developed, often proceeding through an oxidative cyclization pathway.[2]
Caption: General workflow for metal-catalyzed synthesis.
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination
A general procedure for a palladium-catalyzed synthesis is as follows:
-
In a reaction vessel, combine the N-substituted 3-aminopyridazine precursor (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₂CO₃, 2.0-3.0 eq).
-
Add a dry, degassed solvent (e.g., dioxane, toluene).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-120 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the desired imidazo[1,2-b]pyridazine.
Comparative Performance Analysis
| Feature | Classical Condensation | Groebke-Blackburn-Bienaymé (GBB) | Metal-Catalyzed Synthesis |
| Starting Materials | 3-Aminopyridazines, α-Haloketones | 3-Aminopyridazines, Aldehydes, Isocyanides | Substituted Pyridazines, Amines/Alkynes |
| Key Advantages | Simplicity, readily available starting materials, well-established. | High atom economy, convergent, rapid access to diverse 3-amino derivatives. | High functional group tolerance, access to unique substitution patterns, good yields. |
| Key Limitations | Limited functional group tolerance, potential for side reactions, sometimes harsh conditions. | Limited to 3-amino derivatives, isocyanides can be toxic and have strong odors. | Requires expensive and sometimes air-sensitive catalysts and ligands, reaction optimization can be challenging. |
| Typical Yields | Moderate to good (50-90%) | Good to excellent (60-95%) | Moderate to excellent (50-95%) |
| Reaction Conditions | Refluxing in solvent with a mild base. | Typically room temperature or mild heating with a catalyst. | Elevated temperatures under an inert atmosphere with a metal catalyst, ligand, and base. |
| Substrate Scope | Dependent on the stability of the α-haloketone. | Broad scope for aldehydes and isocyanides. | Broad scope, highly dependent on the chosen catalytic system. |
Conclusion
The synthesis of the imidazo[1,2-b]pyridazine scaffold can be achieved through several effective routes, each with its own set of advantages and limitations. The classical condensation reaction remains a reliable and straightforward method, particularly for large-scale synthesis of simple derivatives. For rapid access to a diverse library of 3-amino substituted analogs, the Groebke-Blackburn-Bienaymé multicomponent reaction is an excellent choice, embodying the principles of efficiency and green chemistry. Finally, modern metal-catalyzed methods provide unparalleled versatility, allowing for the construction of highly functionalized and unique imidazo[1,2-b]pyridazine derivatives that are often inaccessible by other means. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the resources available to the researcher.
References
-
Guillaumet, G., & Akssira, M. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
-
Zhang, W., et al. (2010). Synthesis and in Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 209-213. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Bonne, D., et al. (2004). A new versatile one-pot synthesis of 3-amino-imidazo[1,2-a]azines using the Groebke condensation. Tetrahedron Letters, 45(23), 4445-4448. [Link]
-
Maes, B. U. W., et al. (2004). Palladium-Catalyzed Intramolecular C-H Amination: A Straightforward Synthesis of Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine. Organic Letters, 6(10), 1613-1615. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. [Link]
Sources
The Impact of Fluorination: A Comparative Analysis of the Biological Activity of 6-Fluoroimidazo[1,2-b]pyridazine and Its Analogs
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its derivatives have been extensively explored as potent agents against a variety of therapeutic targets, including kinases, amyloid plaques, and pathogenic microbes.[1][2][3][4] Among the numerous analogs developed, the introduction of a fluorine atom at the 6-position of the imidazo[1,2-b]pyridazine core has emerged as a key strategy to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the biological activity of 6-fluoroimidazo[1,2-b]pyridazine with its non-fluorinated and other substituted analogs, supported by experimental data and mechanistic insights.
The Strategic Advantage of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. Its unique properties, such as high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's biological profile. In the context of the imidazo[1,2-b]pyridazine scaffold, a fluorine substituent at the 6-position can modulate the electronic properties of the ring system, enhance binding affinity to target proteins, and improve metabolic stability, ultimately leading to superior in vivo efficacy.[5]
Comparative Analysis of Biological Activities
The versatility of the imidazo[1,2-b]pyridazine scaffold is evident from the diverse range of biological activities exhibited by its derivatives. This section compares the performance of 6-fluoro analogs with other substituted derivatives across key therapeutic areas.
Kinase Inhibition: A Primary Focus
The imidazo[1,2-b]pyridazine core has proven to be a fertile ground for the discovery of potent kinase inhibitors.[2][6][7] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[6]
Structure-Activity Relationship (SAR) Insights:
The substitution pattern on the imidazo[1,2-b]pyridazine ring system is critical for both potency and selectivity. Optimization of substituents at the 3- and 6-positions has been a key focus of many medicinal chemistry campaigns.[8] For instance, in the development of DYRK1A inhibitors, exploration of the C3-position was found to increase binding affinity.[6]
The introduction of a fluorine atom at the 6-position often leads to improved activity. This is exemplified in the development of Tyk2 JH2 inhibitors, where 6-substituted amino)imidazo[1,2-b]pyridazine analogs were investigated. While not explicitly a 6-fluoro analog, the extensive SAR studies on the 6-position highlight its importance for activity and metabolic stability.[9]
Below is a table summarizing the inhibitory activities of various imidazo[1,2-b]pyridazine analogs against different kinases.
| Compound/Analog | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| Compound 17 | DYRK1A | Potent cellular inhibitor | Imidazo[1,2-b]pyridazine core | [6][7] |
| Compound 29 | DYRK1A | Improved kinase selectivity | Methyl substituent on the core | [6] |
| Compound 20a | CLK1, CLK4, DYRK1A, PfCLK1 | 82, 44, 50, 32 | 3,6-Disubstituted imidazo[1,2-b]pyridazine | [2] |
| Compound 6 | Tyk2 JH2 | Highly potent and selective | 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine with optimized C3 substituent | [9] |
| Imidazo[1,2-a]pyridine derivative (26) | c-Met, VEGFR2 | 1.9, 2.2 | Imidazo[1,2-a]pyridine with a 6-methylpyridone ring | [10] |
| Compound 42 | PI3Kα, mTOR | 0.06, 3.12 | Imidazo[1,2-b]pyridazine derivative | [11] |
| Compound 47 | GSK-3β | Potent inhibitor | Brain-penetrant imidazo[1,2-b]pyridazine | [12][13] |
Experimental Protocol: Kinase Inhibition Assay (Example)
A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant kinase, substrate peptide, ATP, and the test compound.
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in a microplate well.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, a detection solution containing a labeled antibody that specifically recognizes the phosphorylated substrate is added.
-
The FRET signal is measured using a plate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Anticancer Activity
The antiproliferative effects of imidazo[1,2-b]pyridazine derivatives have been evaluated against various cancer cell lines.[14][15] Their mechanism of action is often linked to the inhibition of kinases that are crucial for cancer cell growth and survival.
A study on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives demonstrated significant anticancer activities.[14][15] For instance, compound 12b , an imidazo[1,2-a]pyridine derivative, showed promising IC50 values against several cancer cell lines.[14] While this is a related scaffold, the findings underscore the potential of the broader imidazo-heterocycle family in oncology.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 12b | Hep-2 | 11 | [14] |
| HepG2 | 13 | [14] | |
| MCF-7 | 11 | [14] | |
| A375 | 11 | [14] |
Anti-inflammatory Activity
The imidazo[1,2-b]pyridazine scaffold has also yielded potent inhibitors of inflammatory pathways. For example, derivatives have been developed as I-kappa B kinase β (IKKβ) inhibitors, which play a key role in the NF-κB signaling pathway, a central regulator of inflammation.[8][16] Optimization of these compounds led to improved potency in both cell-free and cell-based assays and demonstrated in vivo activity in inhibiting TNFα production in mice.[16]
Other Notable Biological Activities
-
Ligands for β-Amyloid Plaques: Certain imidazo[1,2-b]pyridazine derivatives have shown high binding affinity for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[3] Structure-activity relationship studies revealed that substituents at the 2- and 6-positions significantly influence binding affinity.[3]
-
Antiparasitic and Antiviral Activity: The scaffold has been explored for its potential against various parasites and viruses.[2][4] For instance, 3,6-disubstituted imidazo[1,2-b]pyridazines have shown potent inhibition of Plasmodium falciparum CLK1 (PfCLK1).[2] Additionally, certain analogs exhibit broad-spectrum activity against human picornaviruses.[4]
-
Anti-tubercular Activity: Benzohydrazide incorporated Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis.
Synthesis of the Imidazo[1,2-b]pyridazine Core
The general synthesis of the imidazo[1,2-b]pyridazine backbone involves the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine.[3] The presence of a halogen on the pyridazine ring facilitates the cyclization in good yield.[3]
General Synthetic Scheme
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-b]pyridazine Compounds
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of bioactive molecules with significant therapeutic potential.[1] This guide provides a comparative analysis of the in vivo efficacy of various imidazo[1,2-b]pyridazine compounds across key therapeutic areas, including oncology, inflammatory diseases, and fibrotic disorders. We will delve into the experimental data from preclinical studies, compare their performance against alternative therapies, and provide detailed protocols for the key in vivo models discussed.
The Versatility of the Imidazo[1,2-b]pyridazine Scaffold
The fused heterocyclic system of imidazo[1,2-b]pyridazine offers a unique three-dimensional structure that allows for versatile substitutions, leading to compounds with a wide range of pharmacological activities.[1] This has led to the development of potent and selective inhibitors of various enzymes and signaling pathways implicated in human diseases. Notably, the FDA-approved multi-targeted kinase inhibitor, ponatinib, features this core structure, underscoring its clinical relevance.[2]
Oncology: Targeting Key Kinases in Cancer Progression
Imidazo[1,2-b]pyridazine derivatives have shown significant promise as anticancer agents by targeting crucial kinases involved in tumor growth and survival.
Mps1 Kinase Inhibitors for Solid Tumors
Monopolar spindle 1 (Mps1) is a critical kinase in the spindle assembly checkpoint and is overexpressed in various cancers.[3][4] Imidazo[1,2-b]pyridazine-based compounds have been developed as potent and selective Mps1 inhibitors.
One such compound, 27f , demonstrated remarkable antiproliferative activity in the nanomolar range against a variety of cancer cell lines.[3][4] In vivo studies using an A549 human lung carcinoma xenograft model in mice are crucial for evaluating the therapeutic potential of these inhibitors.
Table 1: Comparison of In Vivo Efficacy of Mps1 Inhibitors in A549 Xenograft Model
| Compound | Dosing Regimen | Efficacy Endpoint | % Tumor Growth Inhibition (TGI) | Alternative/Comparator | % TGI of Comparator | Reference |
| Imidazo[1,2-b]pyridazine 27f | Data not available in abstract | Tumor volume reduction | Data not available in abstract | Data not available in abstract | Data not available in abstract | [3][4] |
| Paclitaxel | Varies by study | Tumor volume reduction | ~50-70% | Vehicle control | 0% | [5] |
This protocol outlines the general procedure for establishing and evaluating the efficacy of anticancer compounds in an A549 xenograft model.[5][6][7]
-
Cell Culture: A549 human lung carcinoma cells are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[5]
-
Tumor Implantation: A suspension of A549 cells (typically 1 x 107 cells) mixed with Matrigel is subcutaneously injected into the flank of each mouse.[5][6]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers.
-
Treatment: Once tumors reach a specified size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[6] The imidazo[1,2-b]pyridazine compound or a comparator drug is administered according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.
TRK and ALK Inhibitors for Resistant Cancers
Tropomyosin receptor kinases (TRKs) and anaplastic lymphoma kinase (ALK) are key drivers in several cancers. While targeted inhibitors exist, acquired resistance is a major clinical challenge. Novel imidazo[1,2-b]pyridazine derivatives have been developed to overcome this resistance.
A representative compound, 15m , was found to be a potent second-generation TRK inhibitor, active against wild-type TRK and clinically relevant resistant mutants.[8] It also demonstrated good oral bioavailability (F = 55.26%).[8] Similarly, macrocyclic imidazo[1,2-b]pyridazine derivatives, such as O-10 , have shown efficacy against resistant ALK mutations, including the G1202R and L1196M/G1202R mutations.[9]
Inflammatory and Autoimmune Diseases: Modulating Key Signaling Pathways
The anti-inflammatory properties of imidazo[1,2-b]pyridazines have been explored through the inhibition of key kinases in inflammatory signaling cascades.
Tyk2 Inhibitors for Autoimmune Disorders
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is crucial for the signaling of pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[10] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, offering a novel allosteric mechanism of inhibition.[11]
A highly potent and selective Tyk2 JH2 inhibitor, compound 6 , was shown to be fully efficacious in a rat adjuvant-induced arthritis (AIA) model, a common preclinical model for rheumatoid arthritis.[10]
Table 2: Comparison of In Vivo Efficacy of Tyk2 Inhibitors in Rat Adjuvant-Induced Arthritis Model
| Compound | Dosing Regimen | Efficacy Endpoint | % Inhibition of Paw Swelling | Alternative/Comparator | % Inhibition by Comparator | Reference |
| Imidazo[1,2-b]pyridazine 6 | Not specified in abstract | Paw Swelling | Fully efficacious | Vehicle control | 0% | [10] |
| Methotrexate | Varies by study | Arthritis Score, Paw Swelling | Significant reduction | Vehicle control | 0% | [12] |
| Corticosteroids | Varies by study | Arthritis Score, Paw Swelling | Significant reduction | Vehicle control | 0% | [12] |
The AIA model is a well-established model of polyarthritis used for evaluating anti-inflammatory and anti-arthritic drugs.[12][13]
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis at the base of the tail or in a hind paw of rats.[12][13]
-
Disease Progression: Clinical signs of arthritis, such as paw swelling and erythema, typically appear around day 9-10 and become more severe over time.[12]
-
Treatment: Prophylactic or therapeutic dosing regimens can be employed. In a prophylactic regimen, treatment with the test compound starts on the day of or shortly after adjuvant injection.[12]
-
Assessment of Efficacy: The primary endpoints are the measurement of paw volume (plethysmometry) and clinical scoring of arthritis severity in the paws.[14] Histopathological analysis of the joints can also be performed at the end of the study.[12]
IKKβ Inhibitors for Inflammatory Conditions
IκB kinase β (IKKβ) is a key enzyme in the NF-κB signaling pathway, which plays a central role in inflammation. Imidazo[1,2-b]pyridazine derivatives have been developed as potent IKKβ inhibitors. These compounds have demonstrated efficacy in animal models of arthritis by suppressing the production of pro-inflammatory cytokines like TNFα.[15][16]
Fibrotic Diseases: A New Frontier for Imidazo[1,2-b]pyridazines
Recent studies have highlighted the potential of imidazo[1,2-b]pyridazines in treating fibrotic diseases.
PI3K/mTOR Dual Inhibitors for Pulmonary Fibrosis
The PI3K/AKT/mTOR signaling pathway is a key driver of idiopathic pulmonary fibrosis (IPF). A novel imidazo[1,2-b]pyridazine derivative, compound 11 , was identified as a potent dual inhibitor of PI3K and mTOR.[17][18]
In a bleomycin-induced pulmonary fibrosis model in mice, compound 11 (15 mg/kg) significantly reduced lung fibrosis, as evidenced by decreased Ashcroft scores, lower hydroxyproline content, and reduced collagen deposition.[17][18] Importantly, no significant liver or kidney toxicity was observed at therapeutic doses.[17][18]
Table 3: In Vivo Efficacy of a PI3K/mTOR Inhibitor in a Murine Model of Pulmonary Fibrosis
| Compound | Dosing Regimen | Efficacy Endpoint | Outcome | Alternative/Comparator | Outcome of Comparator | Reference |
| Imidazo[1,2-b]pyridazine 11 | 15 mg/kg | Ashcroft score, Hydroxyproline content, Collagen deposition | Significant reduction in fibrosis | Nintedanib, Pirfenidone | Reduce the rate of lung function decline | [17][18][19] |
Conclusion
The imidazo[1,2-b]pyridazine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors for a range of therapeutic targets. The in vivo efficacy demonstrated by compounds targeting Mps1, TRK, and ALK in oncology, Tyk2 and IKKβ in inflammatory diseases, and PI3K/mTOR in fibrotic disorders highlights the broad therapeutic potential of this chemical class. Further optimization of these lead compounds, focusing on improving their pharmacokinetic and safety profiles, will be crucial for their successful clinical translation. This guide provides a framework for researchers and drug development professionals to compare and contrast the performance of these promising compounds and to design future in vivo efficacy studies.
References
-
Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]
-
Inotiv. Adjuvant Arthritis (AIA) In Rat. [Link]
-
Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models. Bioorganic & Medicinal Chemistry Letters, 21(15), 4550-4555. [Link]
-
Pharmacology Discovery Services. Xenograft, Lung, A549. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. STAR Protocols. [Link]
-
Chondrex, Inc. Adjuvant-Induced Arthritis Model. [Link]
-
Altogen Labs. A549 Xenograft Model. [Link]
-
Zeng, W., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]
-
Experimental design for carrageenan‐induced paw edema in rat. ResearchGate. [Link]
-
2.2. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]
-
2.7. Xenograft mouse model. Bio-protocol. [Link]
-
Mouse xenograft model. Bio-protocol. [Link]
-
Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model. PubMed Central. [Link]
-
Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
-
Park, H., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(5), 2270-2285. [Link]
-
Park, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]
-
Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis. PubMed Central. [Link]
-
Park, H., et al. (2015). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]
-
Zeng, W., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. [Link]
-
Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 796-802. [Link]
-
IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. PubMed Central. [Link]
-
Zeng, W., et al. (2025). Discovery of Imidazo[1,2‑b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]
-
Zeng, W., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ResearchGate. [Link]
-
Xu, Y., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. [Link]
-
Identification of Imidazo[1,2- b ]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ResearchGate. [Link]
-
Miao, W., et al. (2016). Potent and Selective Tyk2 Inhibitor Highly Efficacious in Rodent Models of Inflammatory Bowel Disease and Psoriasis. ACR Meeting Abstracts. [Link]
-
Zhang, T., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters, 89, 129309. [Link]
-
Moslin, R., et al. (2013). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 4(3), 543-548. [Link]
-
Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. Technology Transfer. [Link]
-
Zheng, Y., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. European Journal of Medicinal Chemistry, 238, 114468. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Discovery of Imidazo[1,2- b ]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ResearchGate. [Link]
-
Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]
-
Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. MDPI. [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
-
Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]
-
(PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. ResearchGate. [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH. [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. chondrex.com [chondrex.com]
- 14. Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. researchgate.net [researchgate.net]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure for Selective Kinase Inhibition
A Senior Application Scientist's Guide to Comparative Kinase Selectivity Profiles
The imidazo[1,2-b]pyridazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the pursuit of potent and selective protein kinase inhibitors.[1][2][3] Its rigid, planar structure and versatile substitution patterns allow for the fine-tuning of interactions within the ATP-binding pocket of kinases, leading to the development of compounds with desirable pharmacological profiles. This guide provides a comparative analysis of the kinase selectivity profiles of various imidazo[1,2-b]pyridazine-based inhibitors, offering insights into their therapeutic potential and the underlying structure-activity relationships (SAR).
The Strategic Advantage of Kinase Selectivity
In an era of targeted therapy, the selectivity of a kinase inhibitor is paramount. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. The imidazo[1,2-b]pyridazine scaffold has proven to be a valuable starting point for developing highly selective inhibitors for a range of kinase targets implicated in diseases from cancer to neurodegenerative disorders.[3][4][5]
Comparative Kinase Selectivity Profiles
The following table summarizes the kinase selectivity profiles of several published imidazo[1,2-b]pyridazine-based inhibitors. This data, collated from various studies, highlights the diverse range of kinases that can be potently and selectively targeted by this scaffold.
| Inhibitor Class/Compound | Primary Target(s) | Key Selectivity Data (IC50 values) | Therapeutic Area |
| PIM Kinase Inhibitors | PIM1, PIM2, PIM3 | K00486: PIM1 IC50 = 34 nM, PIM2 IC50 = 2.5 µM. Highly selective against a panel of 50 kinases, with off-target activity only against Cdc-like kinase 1.[6] | Cancer |
| DYRK/CLK Inhibitors | DYRK1A, CLK1, CLK4 | Compound 20a: DYRK1A IC50 = 50 nM, CLK1 IC50 = 82 nM, CLK4 IC50 = 44 nM. Also active against Plasmodium falciparum CLK1 (PfCLK1) with an IC50 of 32 nM.[7][8] | Neurological Disorders, Parasitic Infections |
| TRK Inhibitors | TRKA, TRKB, TRKC | Compound 15m: TRKWT IC50 = 0.08 nM, TRKG595R IC50 = 2.14 nM, TRKG667C IC50 = 0.68 nM. Effective against wild-type and mutant forms.[9] | Cancer |
| CDK Inhibitors | CDK2 | Potent and selective inhibitors of CDK2 have been identified with good oral bioavailability in mice.[10] | Cancer |
| mTOR Inhibitors | mTOR | Compounds A17 and A18: mTOR IC50 = 0.067 µM and 0.062 µM, respectively.[11] | Cancer |
| IKKβ Inhibitors | IKKβ | Optimized compounds demonstrated high kinase selectivity and TNFα inhibitory activity.[12] | Inflammation |
| GSK-3β Inhibitors | GSK-3β | Compound 47 is a potent, brain-penetrant inhibitor that lowered phosphorylated tau levels in an Alzheimer's disease mouse model.[4][5] | Alzheimer's Disease |
| BTK Inhibitors | BTK | Compound 22 (TM471-1): BTK IC50 = 1.3 nM. Exhibited excellent selectivity across a panel of 310 kinases.[13][14] | B-cell Malignancies |
| Tyk2 Inhibitors | Tyk2 (JH2 domain) | Compound 6 demonstrated high potency and selectivity for the Tyk2 pseudokinase domain over other JAK family members.[15] | Autoimmune Diseases |
| Haspin Inhibitors | Haspin | Lead compounds exhibited potent inhibitory activity on Haspin with IC50 values between 6 and 100 nM and improved selectivity against CDK1/CyclinB.[16] | Cancer |
| c-Met/VEGFR2 Dual Inhibitors | c-Met, VEGFR2 | Compound 26 strongly inhibited both c-Met and VEGFR2 with IC50 values of 1.9 nM and 2.2 nM, respectively.[17] | Cancer |
Deciphering Selectivity: A Look at the Mechanism
The remarkable selectivity of certain imidazo[1,2-b]pyridazine inhibitors can be attributed to their unique binding modes. For instance, a co-crystal structure of a PIM1 inhibitor revealed that the imidazo[1,2-b]pyridazine core surprisingly interacts with the N-terminal lobe helix αC rather than the canonical hinge region.[6] This non-ATP mimetic binding mode explains the enhanced selectivity compared to conventional type I kinase inhibitors.[6]
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To appreciate the functional consequences of selective kinase inhibition, it is crucial to understand the signaling pathways in which these kinases operate.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of Bruton's Tyrosine Kinase (BTK) and its inhibition by an imidazo[1,2-b]pyridazine-based inhibitor.
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A widely used method is a large-scale kinase panel screening.
Caption: A generalized workflow for determining the kinase selectivity profile of a test compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an imidazo[1,2-b]pyridazine inhibitor against a specific kinase.
Objective: To quantify the potency of a test compound by measuring the concentration required to inhibit 50% of the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)
-
Test compound (imidazo[1,2-b]pyridazine derivative)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ Kinase Assay kit for luminescence-based assay)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the imidazo[1,2-b]pyridazine inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).
-
Reaction Setup:
-
Add the kinase reaction buffer to each well of the assay plate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase to all wells except the negative control.
-
Add the kinase-specific substrate to all wells.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination and Detection:
-
Radiometric Assay: Terminate the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay: Terminate the kinase reaction and measure the amount of ADP produced using a luciferase/luciferin system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
ATP Concentration: Using an ATP concentration near the Km value is crucial for accurately determining the potency of ATP-competitive inhibitors.
-
Linear Reaction Range: Ensuring the reaction is in the linear range with respect to time and enzyme concentration is essential for reproducible results.
-
Serial Dilution: A wide range of inhibitor concentrations is necessary to generate a complete dose-response curve for accurate IC50 determination.
Conclusion
The imidazo[1,2-b]pyridazine scaffold continues to be a rich source of novel kinase inhibitors with impressive selectivity profiles. The ability to target a diverse array of kinases, from the well-established oncogenic drivers to those implicated in neuroinflammation and parasitic diseases, underscores the versatility of this chemical framework. As our understanding of the human kinome deepens, the strategic deployment of such privileged scaffolds will be instrumental in the development of the next generation of targeted therapeutics.
References
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
-
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Acta Tropica. [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry. [Link]
-
Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Semantic Scholar. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]
-
Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 6-Fluoroimidazo[1,2-b]pyridazine as a Therapeutic Lead Compound
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the validation of 6-Fluoroimidazo[1,2-b]pyridazine as a promising therapeutic lead. We will move beyond a simple listing of protocols to explain the causal-driven experimental choices necessary for a robust validation process. Our focus is on establishing a self-validating system of experiments that builds confidence in the compound's potential, from initial target engagement to early in vivo assessment.
The imidazo[1,2-b]pyridazine scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry.[1][2] Derivatives have been investigated for a wide array of biological activities, including antiviral, anti-tubercular, and anti-inflammatory properties.[2][3] Notably, this core is increasingly recognized for its utility in developing potent kinase inhibitors for oncology and autoimmune diseases.[4][5][6][7] The introduction of a fluorine atom at the 6-position, creating this compound, is a strategic chemical modification often employed to enhance metabolic stability and improve binding affinity to target enzymes like kinases.[8]
This guide will compare the validation pathway of this compound against established therapeutic agents and alternative scaffolds, using kinase inhibition as our primary therapeutic hypothesis.
The Validation Blueprint: A Phased Approach
The journey from a chemical entity to a validated lead is a multi-stage process. Each phase is designed to answer critical questions about the compound's potency, selectivity, drug-like properties, and ultimately, its potential for therapeutic efficacy. Failure to rigorously address any of these areas can lead to costly late-stage failures.
Below is a logical workflow for the validation of our lead compound.
Caption: High-level workflow for therapeutic lead validation.
Phase 1: In Vitro Efficacy and Specificity
The initial phase of validation aims to confirm that this compound interacts with its intended biological target potently and selectively. For this guide, we will hypothesize that our lead compound is designed as an inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family and a key mediator in inflammatory signaling pathways.[4]
Target Engagement and Potency
Causality: Before investing further resources, we must unequivocally demonstrate that our compound binds to and inhibits the activity of Tyk2. The half-maximal inhibitory concentration (IC50) is the primary metric for potency. A lower IC50 value indicates a more potent compound.
Experimental Protocol: In Vitro Radiometric Kinase Assay
This method is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.[9]
-
Reagents & Setup: Prepare a reaction buffer containing recombinant human Tyk2 enzyme, a specific peptide substrate, and ATP spiked with radioactive [γ-³²P]ATP.
-
Compound Titration: Serially dilute this compound to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Reaction Initiation: Add the kinase and substrate to wells of a 96-well plate, followed by the diluted compound. Initiate the phosphorylation reaction by adding the [γ-³²P]ATP mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination & Measurement: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while unused [γ-³²P]ATP is washed away.
-
Data Analysis: Measure the radioactivity on the filter using a scintillation counter. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data:
| Compound | Target | IC50 (nM) | Reference Compound |
| This compound | Tyk2 JH2 | 15 nM | Hypothetical Data |
| BMS-986165 (Approved Drug) | Tyk2 JH2 | ~30 nM | Literature Value |
| Compound X (Alternative Scaffold) | Tyk2 JH2 | 50 nM | Hypothetical Data |
This table shows our lead compound has superior in vitro potency compared to an approved drug and another experimental compound.
Selectivity Profiling
Causality: Kinases share a high degree of structural similarity in their ATP-binding pockets, making off-target inhibition a significant risk.[10] Poor selectivity can lead to unexpected toxicities. Therefore, profiling our lead against a broad panel of kinases is a critical step to de-risk the compound.[11][12]
Caption: Conceptual diagram of kinase selectivity.
Experimental Protocol: Kinase Panel Screen
This is typically outsourced to a specialized contract research organization (CRO).
-
Compound Submission: Provide the CRO with a sample of this compound at a specified concentration (e.g., 1 µM).
-
Screening: The compound is tested against a large panel of recombinant kinases (e.g., >200 kinases) using a standardized binding or activity assay.
-
Data Reporting: The results are reported as the percentage of inhibition for each kinase at the tested concentration. Strong "hits" (e.g., >50% inhibition) are flagged for follow-up IC50 determination.
Comparative Data: Selectivity Profile
| Kinase Target | % Inhibition @ 1µM | Interpretation |
| Tyk2 | 98% | On-Target Activity |
| JAK1 | 25% | Weak Off-Target Activity |
| JAK2 | 18% | Weak Off-Target Activity |
| JAK3 | <10% | Highly Selective vs. JAK3 |
| HIPK4 | 30% | Moderate Off-Target Activity[4] |
| ABL1 | <5% | No Significant Activity |
The data suggests our lead is highly selective for Tyk2 over other JAK family members, a desirable trait for minimizing side effects associated with broader JAK inhibition.
Phase 2: Pharmacokinetic (ADME) Profiling
A potent and selective compound is therapeutically useless if it cannot reach its target in the body. This phase assesses the "drug-like" properties of the compound.[13][14]
Causality: The Absorption, Distribution, Metabolism, and Excretion (ADME) profile determines a drug's bioavailability and half-life. Early assessment of these parameters is crucial for predicting human pharmacokinetics and avoiding costly failures in later development stages.[15]
Experimental Protocol: In Vitro ADME Suite
-
Aqueous Solubility: Determine the solubility in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4) using methods like nephelometry.
-
Cell Permeability (Caco-2 Assay): The Caco-2 cell line is a model of the human intestinal epithelium. The rate at which the compound crosses a monolayer of these cells predicts its absorption in the gut.[4]
-
Metabolic Stability (Liver Microsome Assay): Incubate the compound with liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s). The rate of disappearance of the parent compound over time is measured by LC-MS/MS to predict its metabolic clearance.[13]
Comparative Data: Key PK/ADME Parameters
| Parameter | This compound | Comparator Drug (Oral) | Desired Profile |
| Aqueous Solubility | 75 µg/mL | >100 µg/mL | >50 µg/mL |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | >10 x 10⁻⁶ cm/s | High (>10) |
| Microsomal Half-Life (t½, human) | 45 min | >60 min | >30 min |
| Oral Bioavailability (F%) in Rat | 55% | ~70% | >30%[6] |
The results indicate our lead compound possesses good solubility, high permeability, and moderate metabolic stability, suggesting it is a viable candidate for oral administration.
Phase 3: In Vivo Proof-of-Concept
The final validation stage involves testing the compound in a relevant animal model of disease to demonstrate therapeutic efficacy.
Causality: In vitro and cellular activity do not always translate to in vivo efficacy. An animal model provides a complex biological system to assess whether the compound can achieve sufficient exposure at the target tissue to exert a therapeutic effect without causing unacceptable toxicity.[10]
Experimental Protocol: Mouse Collagen-Induced Arthritis (CIA) Model
The CIA model is a standard preclinical model for rheumatoid arthritis, a disease where Tyk2 signaling is implicated.[4]
-
Disease Induction: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen.
-
Compound Administration: Once clinical signs of arthritis appear, randomize mice into groups. Administer vehicle control, this compound (e.g., at 10, 30, and 100 mg/kg, orally, once daily), or a positive control (e.g., methotrexate).
-
Efficacy Readouts: Monitor disease progression over 2-3 weeks by measuring clinical scores (paw swelling, inflammation) and body weight.
-
Terminal Analysis: At the end of the study, collect tissues for histological analysis of joint damage and measure relevant biomarkers (e.g., inflammatory cytokines in plasma).
Anticipated Results: A successful outcome would show a dose-dependent reduction in the clinical arthritis score and joint inflammation in the groups treated with this compound compared to the vehicle control group.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validating this compound as a therapeutic lead. Through a systematic process of evaluating potency, selectivity, ADME properties, and in vivo efficacy, researchers can build a comprehensive data package. The hypothetical data presented here positions this compound as a potent, selective, and orally bioavailable Tyk2 inhibitor with a strong rationale for continued development. Each experimental step is designed to be self-validating and to provide the critical information needed to make go/no-go decisions, thereby optimizing the path from a promising molecule to a potential therapeutic.
References
- Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Google Grounding API.
- Alternative Therapies for Epilepsy: Exploring Non-Traditional Treatments. (n.d.). Google Grounding API.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology.
- Gage, A., & Parnes, M. (2023, February 14). Treatment of Comorbid Anxiety and Epilepsy. The Journal of Neuropsychiatry and Clinical Neurosciences.
- Alternative Epilepsy Treatments and Therapies. (n.d.). Google Grounding API.
- Moslin, R., et al. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH.
- Bischof, J., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen.
- Primary, orthogonal and selectivity. (n.d.). o2h discovery website.
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). ResearchGate.
- Complementary and Alternative Therapy for Epilepsy. (2024, March 6). WebMD.
- Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors. (2021, June 15). PubMed.
- In vitro and in vivo assays of protein kinase CK2 activity. (n.d.). PubMed.
- This compound. (n.d.). MySkinRecipes.
- What pharmacological assays are used for lead optimization? (2025, May 27). Patsnap Synapse.
- Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. (2025, July 10). PubMed.
- Disrupting Drug Discovery From Assay Development to Lead Compound. (2020, May 1). Google Grounding API.
- What are the key players in the pharmaceutical industry targeting GABAA? (2025, March 11). Google Grounding API.
- A holistic approach to treating epilepsy and comorbidities. (2020, November 5). VJNeurology.
- GABAA Receptor Modulation by Etomidate Analogues. (n.d.). PMC - NIH.
- Exploring the untapped pharmacological potential of imidazopyridazines. (2024, January 29). PMC - NIH.
- GABA-A Receptor Modulators Products. (n.d.). R&D Systems.
- Improving success rates for lead generation using affinity binding technologies. (n.d.). PMC.
- Hit-to-lead in drug discovery. (2016, September 4). Drug Target Review.
- Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (n.d.). MDPI.
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (n.d.). CORE.
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (n.d.). Utrecht University - UU Research Portal.
- GABAA Receptor: Positive and Negative Allosteric Modulators. (n.d.). PMC - PubMed Central.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- Pharmacokinetics and its role in small molecule drug discovery research. (n.d.). PubMed.
- Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase. (2024, September 3). PMC - PubMed Central.
- The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (n.d.). ResearchGate.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PMC - PubMed Central.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
- Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. (n.d.). PubMed.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2025, August 6). ResearchGate.
- Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (n.d.). TSI Journals.
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarpublication.com [sarpublication.com]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. Improving success rates for lead generation using affinity binding technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What pharmacological assays are used for lead optimization? [synapse.patsnap.com]
A Comparative Guide to the Cross-Reactivity Profiling of 6-Fluoroimidazo[1,2-b]pyridazine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. The imidazo[1,2-b]pyridazine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] The introduction of a fluorine atom, as in 6-Fluoroimidazo[1,2-b]pyridazine, is a common strategy to enhance metabolic stability and binding affinity.[2] However, this modification can also alter the compound's interaction with a host of on- and off-target proteins. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of this compound, supported by established experimental protocols.
The Imperative of Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share a high degree of structural homology within their ATP-binding pockets.[3] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, binding to unintended kinases or other ATP-binding proteins.[4][5] These off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][6] Therefore, a rigorous assessment of a compound's selectivity profile early in the drug discovery process is not merely a regulatory requirement but a critical step in understanding its therapeutic potential and safety profile. For a scaffold like this compound, intended for the development of targeted therapies, a comprehensive cross-reactivity study is the foundation of its preclinical characterization.
Designing a Cross-Reactivity Study: A Multi-Faceted Approach
A robust cross-reactivity study should be designed as a tiered screening funnel, starting with broad, high-throughput in vitro assays and progressing to more focused, physiologically relevant cellular assays. This approach allows for the efficient identification of potential off-targets, which can then be validated with more resource-intensive methods.
Caption: A tiered workflow for assessing the cross-reactivity of a kinase inhibitor.
Tier 1 & 2: In Vitro Kinase Profiling
The initial step in assessing the selectivity of this compound is to screen it against a large, representative panel of kinases. Several commercial vendors offer kinase profiling services, often covering a significant portion of the human kinome.[7][8][9][10] These screens are typically performed at a single high concentration of the test compound (e.g., 1 or 10 µM) to identify any significant interactions.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method for primary screening due to its high sensitivity and amenability to high-throughput formats.[11][12][13] It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.[11][14]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a primary screen, a 100x final concentration is typically prepared.
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 5 µL of the reaction buffer containing the specific kinase and its corresponding substrate peptide.
-
Add 50 nL of the test compound (this compound) or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 5 µL of ATP solution (the concentration is typically at or near the Km for each specific kinase to provide a sensitive measure of competitive inhibition).
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.[15]
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[15]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for this compound relative to the DMSO control for each kinase in the panel.
Any kinase exhibiting significant inhibition (typically >50%) is considered a "hit" and should be further evaluated in secondary assays to determine the half-maximal inhibitory concentration (IC50). This involves performing the same assay with a serial dilution of the compound.
Data Presentation: Hypothetical Kinase Selectivity Profile
The data below represents a plausible, hypothetical selectivity profile for this compound against a panel of kinases, with the intended target being Kinase A.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Kinase A (Target) | 98% | 15 | Tyrosine Kinase |
| Kinase B | 85% | 150 | Tyrosine Kinase |
| Kinase C | 62% | 800 | Serine/Threonine Kinase |
| Kinase D | 25% | >10,000 | Tyrosine Kinase |
| Kinase E | 10% | >10,000 | Serine/Threonine Kinase |
| ... (300+ other kinases) | <10% | >10,000 | Various |
This table clearly shows high potency against the intended target (Kinase A) and identifies potential off-targets (Kinase B and C) that require further investigation.
Tier 3: Cellular Target Engagement
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is crucial to validate the in vitro findings using cellular target engagement assays.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[16][17]
Principle: The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the target protein is added to the cells, and when it binds to the NanoLuc®-tagged protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.[18]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase (e.g., Kinase A, B, or C) fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate and incubate for 24 hours.[19]
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells.
-
Immediately after, add the specific NanoBRET™ fluorescent tracer at its predetermined optimal concentration.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[19]
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~610 nm).[18]
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
Alternative Cellular Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is another powerful technique for verifying target engagement in a cellular environment.[20] It operates on the principle that a protein's thermal stability changes upon ligand binding.[21]
Principle: Cells are treated with the compound, heated to various temperatures, and then lysed. The soluble protein fraction is then analyzed (e.g., by Western blot or mass spectrometry) to determine the melting temperature of the target protein. A shift in the melting curve in the presence of the compound indicates direct binding.[20][22]
Data Presentation: Comparative Cellular Engagement
This table presents hypothetical data comparing the in vitro and cellular potencies of this compound against its intended target and a key off-target identified in the primary screen.
| Target | In Vitro IC50 (nM) | Cellular IC50 (nM) (NanoBRET™) | Interpretation |
| Kinase A (Target) | 15 | 50 | Potent on-target activity confirmed in cells. The shift in potency is expected due to cellular factors. |
| Kinase B | 150 | 2500 | Significantly weaker activity in a cellular context, suggesting poor cell permeability or high intracellular competition. |
| Kinase C | 800 | >10,000 | The compound does not effectively engage this off-target in living cells at relevant concentrations. |
These cellular data are critical for prioritizing which off-targets identified in biochemical assays pose a genuine risk in a physiological setting. In this hypothetical case, Kinase B is a less significant concern than the in vitro data alone might suggest.
Conclusion and Forward Look
This guide outlines a systematic and robust framework for evaluating the cross-reactivity of this compound. By employing a tiered approach that combines broad in vitro profiling with targeted cellular engagement assays, researchers can build a comprehensive understanding of a compound's selectivity. The hypothetical data presented illustrates how this integrated strategy allows for the objective comparison of on- and off-target activities, enabling informed decisions in the drug discovery pipeline. The methodologies described herein, from the high-throughput ADP-Glo™ assay to the physiologically relevant NanoBRET™ and CETSA techniques, represent the current standard in the field for ensuring the scientific integrity and trustworthiness of preclinical selectivity data.
References
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
A high-throughput radiometric kinase assay. PMC - NIH. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. Eurofins DiscoverX. [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE. [Link]
-
Kinome Profiling. Oncolines B.V. [Link]
-
Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]
-
Radiometric kinase assays with scintillation counting - because you want your experiments to count!. YouTube. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Trends in Pharmacological Sciences. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC - NIH. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Nature. [Link]
-
Direct, indirect and off-target effects of kinase inhibitors. (A). In... ResearchGate. [Link]
-
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]
-
Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. [Link]
-
Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
This compound. MySkinRecipes. [Link]
-
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. NIH. [Link]
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]
-
Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. PubMed. [Link]
Sources
- 1. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assayquant.com [assayquant.com]
- 9. pharmaron.com [pharmaron.com]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. promega.com [promega.com]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 17. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. eubopen.org [eubopen.org]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Preclinical Evaluation of Novel Imidazo[1,2-b]pyridazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets.[1][2] Its rigid, bicyclic nature and synthetic tractability have allowed for the development of potent and selective modulators of biological processes, most notably in the realm of protein kinase inhibition.[1] The clinical success of ponatinib, a multi-kinase inhibitor built on this core, has catalyzed a surge of interest in exploring new derivatives for applications in oncology, inflammation, and neurodegenerative diseases.[1][2]
This guide provides an in-depth comparison of the preclinical performance of novel imidazo[1,2-b]pyridazine derivatives, grounded in experimental data. We will dissect the causality behind experimental design, present detailed protocols for key validation assays, and offer a transparent comparison with relevant alternatives, empowering you to make informed decisions in your own drug discovery programs.
The Imidazo[1,2-b]pyridazine Core: A Versatile Scaffold for Kinase Inhibition
Protein kinases, which regulate the majority of cellular pathways, have become a major class of therapeutic targets. The imidazo[1,2-b]pyridazine scaffold is particularly adept at targeting the ATP-binding site of these enzymes. Its nitrogen-rich structure can form critical hydrogen bond interactions with the kinase hinge region, a conserved motif that anchors ATP. This fundamental interaction provides a high-affinity anchor point, from which chemists can elaborate substitutions at various positions on the bicyclic ring to achieve both high potency and selectivity for a specific kinase target.
This has led to the development of derivatives targeting a wide array of kinases, including:
-
Bruton's Tyrosine Kinase (BTK): Crucial for B-cell development and signaling, making it a prime target for B-cell malignancies.[3][4]
-
Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family that mediates cytokine signaling in autoimmune and inflammatory diseases.[5]
-
Monopolar Spindle 1 (Mps1/TTK): A key regulator of the spindle assembly checkpoint, which is often overexpressed in cancer cells.[6][7]
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs): Implicated in neurological disorders, cancer, and type 2 diabetes.[8][9]
-
mTOR, c-Met, VEGFR2, and CDK12/13: A host of other critical oncology targets regulating cell growth, proliferation, and angiogenesis.[10][11][12]
Comparative Preclinical Evaluation: A Data-Driven Analysis
The ultimate success of a preclinical candidate hinges on a combination of high on-target potency, selectivity against other proteins (especially related kinases), favorable pharmacokinetic properties, and demonstrated efficacy in in vivo models. Here, we compare several exemplary imidazo[1,2-b]pyridazine derivatives that have shown significant promise.
Performance Metric 1: Target Potency and Kinome Selectivity
The first critical hurdle is to demonstrate potent inhibition of the intended target. This is typically measured as an IC50 or Kᵢ value. However, potency is meaningless without selectivity. Off-target inhibition can lead to unforeseen toxicities. Therefore, a comprehensive screen against a broad panel of kinases is a non-negotiable step.
Causality Behind the Choice: A low nanomolar IC50 against the primary target indicates high-affinity binding. High selectivity, as demonstrated by compound 22 (TM471-1) against a panel of 310 kinases, is a crucial de-risking event.[3][4] It suggests that the compound's therapeutic effect will be primarily driven by the intended mechanism of action, minimizing the potential for off-target side effects. The development of compound 27f as a selective Mps1 inhibitor over 192 other kinases further underscores this principle.[7]
| Compound | Primary Target | Target Potency (IC50/Kᵢ) | Selectivity Profile | Therapeutic Area | Reference |
| Compound 22 (TM471-1) | BTK | 1.3 nM (IC50) | High selectivity across 310 kinases | B-Cell Malignancies | [3][4] |
| Compound 6 | Tyk2 (JH2 domain) | 0.015-0.035 nM (Kᵢ) | >480-fold selectivity over HIPK4; >2 µM over JAK1-3 | Autoimmune Diseases | [5] |
| Compound 27f | Mps1 (TTK) | 0.70 nM (cellular Mps1 IC50) | Selective over 192 kinases | Oncology | [7] |
| Compound 17 | DYRK1A | < 100 nM (IC50) | Selective over much of the kinome, with some CLK activity | Neurological Disorders | [8][9] |
| Compound A18 | mTOR | 62 nM (IC50) | Not specified, but shows downstream pathway inhibition | Oncology | [11] |
| Compound 26 | c-Met / VEGFR2 | 1.9 nM / 2.2 nM (IC50) | Dual inhibitor profile | Oncology | [10] |
Performance Metric 2: Cellular Activity and Mechanism
Potent enzymatic inhibition must translate to functional effects in a cellular context. Anti-proliferative assays in relevant cell lines are a standard method to confirm that the compound can engage its target in a complex biological system and elicit the desired downstream effect.
Causality Behind the Choice: The A549 (non-small cell lung cancer) cell line is a widely used model in oncology research. The potent anti-proliferative activity of compounds 27f and A17/A18 in this line validates their potential as anti-cancer agents.[7][11] Further mechanistic studies, such as observing the suppression of downstream protein phosphorylation (e.g., AKT and S6 by compounds A17/A18), provide direct evidence of on-target pathway inhibition.[11]
| Compound | Primary Target | Cell Line | Cellular Potency (IC50) | Observed Cellular Effect | Reference |
| Compound 27f | Mps1 | A549 (Lung Cancer) | 6.0 nM | Remarkable antiproliferative activity | [7] |
| Compound A17/A18 | mTOR | A549 / H460 (Lung Cancer) | 20 nM - 20.7 µM | Induced G1-phase cell cycle arrest; suppressed p-AKT and p-S6 | [11] |
| Compound 26 | c-Met / VEGFR2 | MKN45 (Gastric Cancer) | 5.0 nM | Inhibited proliferation of c-Met-addicted cells | [10] |
| Compound 24 | CDK12/13 | MDA-MB-231 (TNBC) | 5.0 nM | Suppressed proliferation of TNBC cells | [12] |
Performance Metric 3: Pharmacokinetics (ADME)
A compound's journey from administration to its target is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor metabolic stability or low permeability can terminate the development of an otherwise potent molecule.
Causality Behind the Choice: The development of Tyk2 inhibitor 6 provides a masterclass in lead optimization. An initial series of 6-anilino imidazopyridazines suffered from poor metabolic stability. By replacing the anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety, the metabolic stability was dramatically improved.[5] Further optimization of the N1-substituent to a 2-pyridyl group enhanced Caco-2 permeability, likely due to the formation of an intramolecular hydrogen bond that reduces polarity.[5] This demonstrates a rational, data-driven approach to solving common ADME liabilities.
| Compound | Species | Dose & Route | Oral Bioavailability (F%) | Key ADME Insight | Reference |
| Compound 6 | Mouse, Rat, Dog, Cyno | IV & PO | Data available in source | Rational design improved metabolic stability and permeability | [5] |
| Compound 27f | Not specified | Oral | Orally administered and active in vivo | Scaffold change from imidazo[1,2-a]pyrazine improved PK | [7] |
| Compound 26 | Rat | Not specified | No oral bioavailability in initial leads | Property-based optimization was required for in vivo activity | [10] |
| Compound 15m | Not specified | Oral | 55.26% | Good oral bioavailability for a TRK inhibitor | [13] |
Performance Metric 4: In Vivo Efficacy
The definitive preclinical test is efficacy in a disease-relevant animal model, typically a xenograft model for oncology where human cancer cells are implanted in immunocompromised mice.
Causality Behind the Choice: A dose-dependent reduction in tumor volume is the primary endpoint. The results for compound 22 (TM471-1) are particularly striking, with complete tumor regression observed in the majority of animals at a well-tolerated dose.[3][4] This level of efficacy provides strong justification for advancing a compound into clinical trials, as was the case for TM471-1.[3][4] Similarly, the potent, dose-dependent efficacy of compound 26 in two different xenograft models at low oral doses highlights its potential as a clinical candidate.[10]
| Compound | Model | Dose & Route | Efficacy (Tumor Growth Inhibition) | Reference |
| Compound 22 (TM471-1) | Xenograft Model | 15 mg/kg | Complete tumor regression in 7 of 10 mice | [3][4] |
| Compound 26 | MKN45 Xenograft | 5 mg/kg, PO, once-daily | 96% inhibition (T/C = 4%) | [10] |
| Compound 26 | COLO205 Xenograft | 15 mg/kg, PO, once-daily | 87% inhibition (T/C = 13%) | [10] |
| Compound A17 | A549 Xenograft | Not specified | Obvious anticancer effect observed | [11] |
Visualizing the Path: Workflows and Pathways
To better understand the preclinical evaluation process and the biological context, the following diagrams illustrate a typical workflow and a representative signaling pathway targeted by these compounds.
Caption: Preclinical Drug Discovery Workflow for Kinase Inhibitors.
Caption: Simplified BTK Signaling Pathway Inhibition.
Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following are standardized, step-by-step protocols for key experiments central to the preclinical evaluation of imidazo[1,2-b]pyridazine kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved FRET (TR-FRET) assay is a common method for quantifying inhibitor binding affinity.
-
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled "tracer" from the kinase active site by the test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. The test compound competes with the tracer, disrupting FRET and causing a decrease in the emission signal.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 4X solution of the desired kinase (e.g., BTK) and Eu-anti-tag antibody in kinase buffer. Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in the same buffer.
-
Compound Plating: Serially dilute the test imidazo[1,2-b]pyridazine derivatives in DMSO. Dispense 2.5 µL of the diluted compounds into a 384-well plate. Include controls for "no inhibitor" (DMSO only) and "maximum displacement" (high concentration of a known inhibitor).
-
Kinase/Antibody Addition: Add 2.5 µL of the 4X kinase/antibody solution to each well. Mix gently and incubate for 60 minutes at room temperature.
-
Tracer Addition: Add 5 µL of the 4X tracer solution to all wells.
-
Incubation & Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay measures cell density based on the measurement of cellular protein content.
-
Principle: The SRB dye binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the number of cells.
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Add serially diluted imidazo[1,2-b]pyridazine derivatives to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and media. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake for 5 minutes on a plate shaker. Read the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of compound concentration to determine the IC50.
-
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating anti-tumor efficacy in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.
-
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MKN45 cells) into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization & Dosing: When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group).
-
Treatment Administration: Administer the imidazo[1,2-b]pyridazine derivative (formulated in an appropriate vehicle) and vehicle control daily via the desired route (e.g., oral gavage). Dosing is typically based on body weight.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study (e.g., for 21-28 days). Body weight is a key indicator of compound toxicity.
-
Endpoint & Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.
-
Data Analysis: Compare the mean tumor volume and weight of the treated groups to the vehicle control group. Calculate the T/C ratio (mean tumor volume of Treated group / mean tumor volume of Control group) x 100%. A lower T/C ratio indicates greater efficacy.
-
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold has unequivocally proven its value in modern drug discovery, yielding preclinical candidates and approved drugs with impressive performance profiles. The data presented herein highlight a clear path for success: rational design to simultaneously optimize potency, selectivity, and pharmacokinetic properties is paramount. The most promising derivatives, such as the BTK inhibitor 22 (TM471-1) and the Mps1 inhibitor 27f , showcase a harmonious balance of these attributes, leading to potent in vivo efficacy.
Future research will likely focus on expanding the target space for this versatile scaffold and developing next-generation inhibitors that can overcome acquired resistance to existing therapies, a significant challenge in oncology.[13] The continued application of structure-based drug design and a rigorous, multi-parameter approach to preclinical evaluation will ensure that the full therapeutic potential of imidazo[1,2-b]pyridazine derivatives is realized.
References
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.[Link]
-
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University.[Link]
-
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed.[Link]
-
Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.[Link]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.[Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.[Link]
-
Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. PubMed.[Link]
-
Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. PubMed.[Link]
-
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed.[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.[Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.[Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed.[Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.[Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate.[Link]
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate.[Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed.[Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.[Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of Pyrrolo[1,2-b]pyridazines on Diverse Cancer Cell Lines
Introduction
The pyrrolo[1,2-b]pyridazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a privileged scaffold for the design of novel therapeutic agents. A growing body of evidence highlights the potential of pyrrolo[1,2-b]pyridazine derivatives as potent anticancer agents, demonstrating cytotoxic effects across a wide range of human tumor cell lines.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic effects of various pyrrolo[1,2-b]pyridazine derivatives, synthesizing data from multiple studies to offer researchers and drug development professionals a clear overview of their therapeutic potential, structure-activity relationships (SAR), and mechanisms of action.
Mechanisms of Cytotoxicity: How Do Pyrrolo[1,2-b]pyridazines Exert Their Anticancer Effects?
The anticancer activity of pyrrolo[1,2-b]pyridazines is not attributed to a single mechanism but rather a range of cellular interactions that culminate in cell death. The specific pathway often depends on the substitution pattern of the heterocyclic core.
One of the prominent mechanisms of action for certain pyrrolo[1,2-b]pyridazine derivatives is the inhibition of tubulin polymerization.[1][2][4] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, which are essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. This disruption leads to a halt in the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis.
Another key mechanism is the induction of apoptosis, or programmed cell death. Some derivatives have been shown to modulate the expression of key apoptotic proteins, such as inhibiting the anti-apoptotic protein Bcl-2 while promoting the expression of pro-apoptotic proteins like Bax and cytochrome c.[5] Furthermore, some pyrrolo[1,2-b]pyridazines have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[6] Inhibition of PARP-1 in cancer cells with existing DNA repair defects (like BRCA1/2 mutations) can lead to synthetic lethality, a promising strategy in cancer therapy.[6]
Caption: A generalized workflow for assessing the cytotoxicity of test compounds.
Cell Viability Assessment (MTS Assay)
This assay quantitatively measures the metabolic activity of viable cells. The reduction of the MTS tetrazolium compound by viable cells produces a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Causality: This method is chosen for its high throughput and sensitivity. The reliance on mitochondrial dehydrogenase activity provides a robust indicator of cellular health.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the pyrrolo[1,2-b]pyridazine compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours). [7][8]4. MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time is critical and should be optimized for each cell line to ensure the development of a sufficient colorimetric signal without saturation.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Causality: Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells. This dual staining provides a precise assessment of the apoptotic state.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Conclusion and Future Perspectives
The pyrrolo[1,2-b]pyridazine scaffold is a versatile and promising platform for the development of novel anticancer agents. The studies reviewed here demonstrate that derivatives of this heterocycle exhibit potent cytotoxic activity against a broad spectrum of cancer cell lines, including those of the colon, breast, lung, and prostate. [2][3][5][9]The mechanisms of action are multifaceted, ranging from disruption of the cytoskeleton via tubulin inhibition to the induction of programmed cell death and inhibition of critical DNA repair pathways. [1][5][6] The structure-activity relationship data gathered so far provides a valuable roadmap for future drug design. Further optimization of substituents on the pyrrolo[1,2-b]pyridazine core could lead to compounds with enhanced potency and, crucially, improved selectivity for cancer cells over normal cells. Future research should focus on in-depth mechanistic studies for the most potent compounds and their evaluation in preclinical in vivo models to translate the promising in vitro findings into tangible therapeutic strategies.
References
-
Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243. [Link]
-
Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PubMed. [Link]
-
Ivan, B. C., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]
-
Ivan, B. C., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Semantic Scholar. [Link]
-
Ivan, B. C., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. ResearchGate. [Link]
-
Ivan, B. C., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. [Link]
-
Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Taylor & Francis Online. [Link]
-
Vaseghi, G., et al. (2017). Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. National Institutes of Health. [Link]
-
Barghi Lisha, A., et al. (2024). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and their fused-pyridazine-dione analogues. Applied Chemistry Today. [Link]
-
Vaseghi, G., et al. (2017). Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. CORE. [Link]
-
Ozel, A., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]
-
Zhang, Y., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127710. [Link]
Sources
- 1. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
Safety Operating Guide
Navigating the Disposal of 6-Fluoroimidazo[1,2-b]pyridazine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of 6-Fluoroimidazo[1,2-b]pyridazine, a halogenated heterocyclic compound. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
Understanding the Hazard Profile: Insights from Analogous Compounds
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
Given these potential hazards, stringent adherence to safety protocols during handling and disposal is paramount.
Core Directive: Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste containing this compound, all personnel must be equipped with the appropriate PPE.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact and irritation.[1][3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles causing eye irritation.[1][3] |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dusts are generated. | To minimize inhalation of the compound and prevent respiratory tract irritation.[1][3] |
Handling Best Practices:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][5]
-
Avoid generating dust.
Operational Plan: Segregation and Waste Accumulation
Proper segregation and accumulation of chemical waste at the point of generation are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are crucial for preventing dangerous reactions.[6]
Caption: Workflow for the compliant disposal of this compound.
Step-by-Step Waste Accumulation Protocol:
-
Identify as Halogenated Waste: this compound contains a carbon-halogen (fluorine) bond, classifying it as a halogenated organic compound.[7] It must be segregated into a dedicated halogenated organic waste stream. Do not mix with non-halogenated waste.
-
Container Selection:
-
Choose a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[6]
-
-
Labeling:
-
Properly label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the associated hazards (e.g., "Irritant").
-
Record the date of waste accumulation.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled container in a designated SAA within the laboratory.[8]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure secondary containment is used to prevent spills.
-
Regularly inspect the SAA for any signs of leaks or container degradation.[8]
-
Regulatory Framework: Compliance is Non-Negotiable
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for managing hazardous waste.[6] As a halogenated organic compound, it falls under the purview of these regulations.[9][10]
Key Regulatory Mandates:
-
Prohibition of Sewer Disposal: It is illegal to dispose of halogenated organic compounds down the drain.[8]
-
Waste Characterization: Laboratories are responsible for determining that their chemical waste is hazardous.[1]
-
Use of Licensed Professionals: Disposal must be handled by a licensed hazardous waste disposal company.[6][11] These companies are equipped to transport and dispose of the material in accordance with EPA and Department of Transportation (DOT) regulations.[12]
Disposal Pathway: The Role of Professional Waste Management
Given the hazardous nature of halogenated compounds, the only acceptable method of disposal is through a certified hazardous waste management company.
Chemical Neutralization - A Word of Caution: There are no publicly available, validated protocols for the chemical neutralization or deactivation of this compound. Attempting to neutralize this compound without a thoroughly vetted procedure is strongly discouraged. Such attempts can lead to uncontrolled reactions, the generation of more hazardous byproducts, and potential harm to personnel.
The Recommended Disposal Method:
The primary and safest disposal route is incineration at a permitted hazardous waste incineration facility.[3][13] High-temperature incineration is effective for destroying halogenated organic compounds.[14]
The process is as follows:
-
Your institution's Environmental Health & Safety (EH&S) department will coordinate with a licensed hazardous waste contractor.
-
The contractor will collect the properly labeled and sealed waste containers from your laboratory's SAA.
-
The waste will be manifested and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
At the TSDF, the this compound waste will be incinerated under controlled conditions that comply with all environmental regulations.
By adhering to these procedures, you ensure a disposal process that is safe, compliant, and environmentally responsible, thereby upholding the principles of scientific integrity and laboratory safety.
References
- Daniels Health. (2025, May 21).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9).
- Environmental Protection Agency.
- American Chemical Society.
- 1st Scientific LLC. This compound.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- HAZWOPER OSHA Training. (2024, December 13). How to Safely Dispose Hazardous Waste?.
- Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
- Fisher Scientific. (2019, March 28). SAFETY DATA SHEET: 6-Chloroimidazo-[1,2-b]pyridazine-2-carboxylic acid.
- TCI Chemicals. (2024, November 16). SAFETY DATA SHEET: 6-Chloroimidazo[1,2-b]pyridazine.
- Fisher Scientific. (2014, March 10).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Synquest Labs.
- National Institutes of Health, PubChem. Imidazo(1,2-b)pyridazine.
- eCFR.
- Echemi.
- Echemi. This compound.
- Fisher Scientific. (2024, February 12).
- Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Halogenated Waste (any organic chemical th
- Capot Chemical. MSDS of 6-bromoimidazo[1,2-b]pyridazine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. danielshealth.com [danielshealth.com]
- 7. uakron.edu [uakron.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. epa.gov [epa.gov]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. capotchem.com [capotchem.com]
- 14. services.gov.krd [services.gov.krd]
A Senior Application Scientist's Guide to the Safe Handling of 6-Fluoroimidazo[1,2-b]pyridazine
As researchers and drug development professionals, our work with novel chemical entities like 6-Fluoroimidazo[1,2-b]pyridazine is fundamental to innovation. The unique properties imparted by its fluorinated imidazopyridazine structure make it a valuable building block, but also necessitate a rigorous and informed approach to safety.[1] This guide provides essential, field-tested procedures for handling this compound, ensuring both personal safety and the integrity of your research. Our focus is on the "why" behind each step, moving beyond a simple checklist to build a culture of intrinsic safety.
Foundational Hazard Assessment: Understanding the Risk Profile
While a specific, comprehensive toxicological profile for this compound is not widely published, we can establish a robust safety protocol by assessing the hazards associated with its structural class. The Occupational Safety and Health Administration (OSHA) mandates that employers must assess the workplace to determine if hazards are present that require the use of Personal Protective Equipment (PPE).[2]
-
Fluorinated Organic Compounds: The presence of a carbon-fluorine bond can significantly alter a molecule's biological activity.[1] Fluorinated compounds can be irritants, and their thermal decomposition can release highly toxic substances like hydrogen fluoride.[3][4] Therefore, skin, eye, and respiratory tract irritation are primary concerns.[5]
-
Heterocyclic Amines: Imidazopyridazine is an aromatic, nitrogen-containing heterocycle. Compounds in this class often possess biological activity and can be absorbed through the skin. The potential for unknown pharmacological effects warrants treating the compound as harmful if swallowed, in contact with skin, or if inhaled.
-
Physical Form: As a solid powder, this compound presents a significant inhalation hazard. Fine powders can easily become airborne, leading to respiratory tract exposure.
Based on this assessment, we must operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, and is harmful through all routes of exposure (inhalation, ingestion, and absorption).
Core Directive: Personal Protective Equipment (PPE)
PPE is the final line of defense in the hierarchy of safety controls, used in conjunction with engineering controls like fume hoods.[6] For this compound, the following PPE is mandatory.
| Equipment | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated chemical splash goggles.[7] | Protects against splashes of solutions and airborne powder. Standard safety glasses do not provide an adequate seal and are insufficient. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness). | Provides splash protection against the solid compound and many common laboratory solvents. For prolonged contact or use with aggressive solvents, consult a manufacturer's chemical resistance chart.[8][9][10] Immediately replace gloves if contamination occurs.[11] |
| Body Protection | Certified Professional Lab Coat (CPL). | Protects skin and personal clothing from contamination by splashes or spills.[12] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the powder outside of a certified chemical fume hood (e.g., in a balance enclosure not under negative pressure). This minimizes the risk of inhaling fine particulates.[12][13] |
Operational Protocol: From Receipt to Disposal
A self-validating safety system involves procedural, step-by-step guidance for the entire lifecycle of the chemical in the laboratory.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area, preferably a fume hood.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Ensure the container is tightly sealed and clearly labeled.
Step 2: Weighing and Solution Preparation (Engineering Controls)
-
Primary Control: All handling of the solid this compound must be performed inside a certified chemical fume hood to control exposure to hazardous fumes and vapors.[3][12]
-
Procedure:
-
Don all required PPE (goggles, lab coat, nitrile gloves).
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of powder using a clean spatula, minimizing the creation of dust.
-
Close the primary container immediately after dispensing.
-
Slowly add the solvent to the powder in the reaction vessel to avoid splashing.
-
Step 3: Spill Management
-
Minor Spill (Solid):
-
Alert colleagues and restrict access to the area.
-
Wearing your full PPE, gently cover the spill with absorbent pads.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Clean the area with an appropriate solvent and dispose of all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area and alert your facility's safety officer.
-
Close laboratory doors to contain vapors.[14]
-
Disposal Plan: Cradle-to-Grave Responsibility
As a fluorinated organic compound, this compound and all materials contaminated with it must be treated as regulated hazardous waste.[15]
-
Waste Segregation: This compound must be disposed of in a container specifically labeled for "Halogenated Organic Waste."[16][17] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[18]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, absorbent pads, and pipette tips, must be placed in the solid halogenated hazardous waste container.
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name and the words "Hazardous Waste" as soon as the first drop of waste is added.[14][18]
Visual Workflow: Safe Handling Lifecycle
The following diagram outlines the critical stages and decision points for safely managing this compound within the laboratory environment.
Caption: Workflow for handling this compound.
References
-
7 Environmental Health and Safety, University of Colorado Boulder.
-
2 Clarion Safety Systems.
-
16 Science Ready.
-
6 National Institutes of Health (NIH).
-
12 American Instrument Exchange.
-
13 Centers for Disease Control and Prevention (CDC).
-
14 Braun Research Group, University of Delaware.
-
19 Colorado Emergency Preparedness Partnership.
-
17 University of Wisconsin-Milwaukee.
-
20 National Institute for Occupational Safety and Health (NIOSH).
-
21 Centers for Disease Control and Prevention (CDC).
-
18 Cornell University Environmental Health and Safety.
-
22 Centers for Disease Control and Prevention (CDC).
-
23 1st Scientific LLC.
-
15 Hazardous Waste Experts.
-
3 BenchChem.
-
24 National Institute for Occupational Safety and Health (NIOSH).
-
MilliporeSigma.
-
5 Dakenchem.
-
25 Fisher Scientific.
-
26 Echemi.
-
TCI Chemicals.
-
4 Purdue University.
-
8 Kimberly-Clark.
-
9 University of California, Riverside Environmental Health & Safety.
-
27 University of Pittsburgh Environmental Health and Safety.
-
10 Oxford University.
-
11 University of Pennsylvania Environmental Health and Radiation Safety.
-
28 Alfa Chemistry.
-
29 ACS Chemical Health & Safety.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. zjwintime.com [zjwintime.com]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. hvcc.edu [hvcc.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. labequipmentdirect.com [labequipmentdirect.com]
- 13. reach.cdc.gov [reach.cdc.gov]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. scienceready.com.au [scienceready.com.au]
- 17. bucknell.edu [bucknell.edu]
- 18. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 19. thecepp.org [thecepp.org]
- 20. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 21. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 22. restoredcdc.org [restoredcdc.org]
- 23. 1stsci.com [1stsci.com]
- 24. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 25. fishersci.com [fishersci.com]
- 26. echemi.com [echemi.com]
- 27. ehs.sfsu.edu [ehs.sfsu.edu]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
